molecular formula C15H19ClN2 B1388318 1-Naphthalen-1-ylmethyl-piperazinehydrochloride CAS No. 1071547-50-6

1-Naphthalen-1-ylmethyl-piperazinehydrochloride

Número de catálogo: B1388318
Número CAS: 1071547-50-6
Peso molecular: 262.78 g/mol
Clave InChI: BDDNCLYSFCKMGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-Naphthalen-1-ylmethyl-piperazinehydrochloride is a useful research compound. Its molecular formula is C15H19ClN2 and its molecular weight is 262.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Naphthalen-1-ylmethyl-piperazinehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalen-1-ylmethyl-piperazinehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(naphthalen-1-ylmethyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.ClH/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17;/h1-7,16H,8-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDNCLYSFCKMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662966
Record name 1-[(Naphthalen-1-yl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071547-50-6
Record name 1-[(Naphthalen-1-yl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Naphthalen-1-ylmethyl-piperazinehydrochloride structure and properties

[1]

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (also known as NMP or 1-(1-Naphthylmethyl)piperazine ) is a significant chemosensitizing agent primarily utilized in microbiology and infectious disease research.[1] Distinct from its phenylpiperazine analog (1-NP) which targets serotonin receptors, NMP functions as a broad-spectrum Efflux Pump Inhibitor (EPI) .[1] It is capable of reversing multidrug resistance (MDR) in Gram-negative bacteria by blocking Resistance-Nodulation-Division (RND) family transporters, thereby restoring susceptibility to antibiotics such as fluoroquinolones and chloramphenicol.[1]

This guide details the chemical profile, synthesis protocols, and pharmacological mechanisms of NMP-HCl, providing researchers with a self-validating framework for its application in drug discovery.

Chemical Profile & Identification

Nomenclature and Structure
  • IUPAC Name: 1-(naphthalen-1-ylmethyl)piperazine hydrochloride[1]

  • Common Name: 1-(1-Naphthylmethyl)piperazine (NMP)[1][2][3][4]

  • CAS Number (Free Base): 40675-81-8[1][2]

  • Molecular Formula: C₁₅H₁₈N₂[1][2] · xHCl (typically monohydrochloride or dihydrochloride)[1][5]

  • Molecular Weight: 226.32 g/mol (Free Base) + 36.46 g/mol (per HCl)[1]

Structural Distinction: It is critical to distinguish NMP from 1-(1-Naphthyl)piperazine (1-NP) .[1]

  • NMP (Target): Contains a methylene bridge (-CH₂-) between the naphthalene ring and the piperazine.[1] Activity: Efflux Pump Inhibition.[3][4][6]

  • 1-NP: Direct bond between naphthalene and piperazine.[1][7] Activity: Serotonin (5-HT) receptor agonist/antagonist.[1][7]

Physical Properties
PropertyValue (Free Base / HCl Salt)
Appearance White to off-white crystalline powder (HCl salt)
Solubility Free Base: Soluble in organic solvents (CHCl₃, DMSO).[1] Insoluble in water.HCl Salt: Soluble in water, methanol, DMSO.
Melting Point 63–67 °C (Free Base) / >240 °C (HCl Salt, decomp)
pKa ~9.05 (Secondary amine), ~5.6 (Tertiary amine)
Stability Hygroscopic (Salt); Store under desiccant at -20°C.

Synthesis & Manufacturing Protocol

Reaction Logic

The synthesis utilizes a nucleophilic substitution (alkylation) strategy.[1] 1-(Chloromethyl)naphthalene acts as the electrophile, reacting with excess piperazine.[1]

  • Why Excess Piperazine? To prevent the formation of the bis-alkylated byproduct (1,4-bis(naphthalen-1-ylmethyl)piperazine).[1]

  • Salt Formation: The hydrochloride salt is generated to enhance water solubility and stability for biological assays.[1]

Step-by-Step Protocol

Reagents:

  • 1-(Chloromethyl)naphthalene (1.0 eq)[1]

  • Piperazine (anhydrous) (5.0 eq)[1]

  • Ethanol (Solvent)[1]

  • HCl in Diethyl Ether or Isopropanol (2M)[1]

Workflow:

  • Alkylation: Dissolve anhydrous piperazine (5 eq) in refluxing ethanol.

  • Addition: Dropwise add 1-(Chloromethyl)naphthalene (1 eq) dissolved in ethanol to the refluxing piperazine solution over 30 minutes.

  • Reflux: Maintain reflux for 3–5 hours. Monitor consumption of alkyl halide via TLC (System: DCM/MeOH 9:1).

  • Work-up:

    • Cool reaction to room temperature.[1][8]

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in water and extract with Dichloromethane (DCM) or Chloroform.[1]

    • Wash organic layer with water to remove excess unreacted piperazine.[1]

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate to yield the NMP Free Base (oil or low-melting solid).[1]

  • Salt Formation:

    • Dissolve the free base in a minimal amount of dry ethanol or diethyl ether.

    • Add HCl solution (in ether or isopropanol) dropwise with stirring at 0°C.

    • A white precipitate (NMP-HCl) will form immediately.[1]

    • Filter the solid, wash with cold ether, and dry under vacuum.

Synthesis Flow Diagram

SynthesisPrecursor1-(Chloromethyl)naphthaleneIntermediateReaction Mixture(Reflux EtOH)Precursor->IntermediateDropwise AddReagentPiperazine (5 eq)Reagent->IntermediateFreeBaseNMP Free Base(Oil)Intermediate->FreeBase1. Evap2. DCM Ext3. H2O WashProductNMP-HCl(Crystalline Solid)FreeBase->ProductHCl/EtherPrecipitation

Caption: Synthesis pathway from chloromethylnaphthalene to NMP hydrochloride salt.

Pharmacological Context: Efflux Pump Inhibition[3][4][6]

Mechanism of Action

NMP acts as a "chemosensitizer" by inhibiting bacterial efflux pumps, specifically the RND (Resistance-Nodulation-Division) superfamily (e.g., AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa).[1]

  • Normal State: Bacteria expel antibiotics (like tetracyclines and fluoroquinolones) via the efflux pump, conferring resistance.

  • With NMP: NMP binds to the transporter protein (likely the AcrB subunit), competitively or non-competitively blocking the channel. This increases the intracellular concentration of the antibiotic, restoring its bactericidal activity.

Biological Activity Data[1][3][4][6][7][8][9]
  • MIC Reduction: NMP reduces the Minimum Inhibitory Concentration (MIC) of levofloxacin and ethidium bromide by 4- to 16-fold in MDR E. coli isolates.[1]

  • Membrane Effects: At high concentrations (>100 mg/L), NMP may exhibit intrinsic membrane-destabilizing effects, which contributes to its toxicity profile.[1]

Mechanism Diagram

MechanismAntibioticAntibiotic(e.g., Ciprofloxacin)BacteriumGram-Negative BacteriumAntibiotic->BacteriumPassive DiffusionEffluxPumpRND Efflux Pump(AcrAB-TolC)Bacterium->EffluxPumpSubstrate BindingEffluxPump->AntibioticExtrusion (Resistance)ResultIntracellular Accumulation-> Cell DeathEffluxPump->ResultInhibitionNMPNMP-HCl(Inhibitor)NMP->EffluxPumpBlocks Pore/Channel

Caption: NMP blocks the RND efflux pump, preventing antibiotic extrusion and restoring efficacy.[1][3][4]

Handling & Safety (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • H400: Very toxic to aquatic life (Free base).[1]

  • Precautions:

    • Wear nitrile gloves and safety goggles.[1]

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Dispose of as hazardous chemical waste; do not release into drains.[1]

References

  • Schumacher, A. et al. (2006).[1] "Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli."[1][3][4][6] Journal of Antimicrobial Chemotherapy. Link

  • Bohnert, J. A.[1] & Kern, W. V. (2005).[1] "Selected arylpiperazines are potent inhibitors of multidrug efflux pumps in Escherichia coli."[1] Antimicrobial Agents and Chemotherapy.[1][3][6] Link[1]

  • PubChem Compound Summary. "1-(1-Naphthylmethyl)piperazine."[1] National Center for Biotechnology Information.[1] Link

  • Cohn, et al. (2011).[1] "Broad-spectrum restoration of antibiotic activity in Staphylococcus aureus." Journal of Medicinal Chemistry. (Cited for general EPI context).

Technical Whitepaper: 1-(1-Naphthylmethyl)piperazine Dihydrochloride (NMP)

Author: BenchChem Technical Support Team. Date: February 2026

Role: Chemosensitizer & Efflux Pump Inhibitor (EPI) in Multidrug-Resistant Gram-Negative Bacteria

Executive Summary & Chemical Identity

1-(1-Naphthylmethyl)piperazine (NMP) is a pivotal pharmacological tool compound, primarily utilized as an Efflux Pump Inhibitor (EPI) in microbiological research. Unlike its structural analog 1-(1-Naphthyl)piperazine (a serotonin receptor ligand), NMP possesses a methylene linker that alters its steric profile, directing its activity toward the inhibition of Resistance-Nodulation-Cell Division (RND) transporters in Gram-negative bacteria (e.g., E. coli, Acinetobacter baumannii).

This guide focuses on the dihydrochloride salt form , which is the preferred species for biological assays due to enhanced aqueous solubility and stability compared to the hygroscopic free base.

Chemical Identifiers
ParameterDetail
IUPAC Name 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride
Common Name NMP; 1-NMP
CAS Number (2HCl) 40675-82-9 (Dihydrochloride)
CAS Number (Base) 40675-81-8
Molecular Formula C₁₅H₁₈N₂[1][2][3][4] · 2HCl
Molecular Weight 299.24 g/mol (Salt); 226.32 g/mol (Base)
Solubility Water (>50 mg/mL); DMSO

Synthetic Methodology

The synthesis of NMP requires strict control over stoichiometry to prevent the formation of the bis-alkylated byproduct (1,4-bis(1-naphthylmethyl)piperazine). The following protocol utilizes a nucleophilic substitution strategy optimized for mono-alkylation.

Reaction Mechanism & Workflow

The reaction involves the nucleophilic attack of the secondary amine of piperazine on the benzylic carbon of 1-(chloromethyl)naphthalene.

SynthesisWorkflow Start Reagents: 1-(Chloromethyl)naphthalene + Piperazine (5.0 eq) Reaction Reflux in Acetonitrile (80°C, 4-6 hours) K2CO3 Base Start->Reaction SN2 Substitution Workup Filtration & Evaporation Remove excess Piperazine Reaction->Workup Purification Acid-Base Extraction (pH < 2 then pH > 12) Workup->Purification Remove Bis-byproduct SaltFormation HCl Gas/Ether Precipitation Purification->SaltFormation Stabilization Product NMP Dihydrochloride (White Crystalline Solid) SaltFormation->Product

Figure 1: Optimized synthetic workflow for NMP Dihydrochloride emphasizing the removal of bis-alkylated impurities.

Detailed Protocol

Reagents:

  • 1-(Chloromethyl)naphthalene (1.0 eq)

  • Piperazine (Anhydrous) (5.0 eq) – Critical excess to favor mono-substitution.

  • Acetonitrile (ACN) or Ethanol.

Step-by-Step:

  • Dissolution: Dissolve 5 equivalents of piperazine in refluxing ACN.

  • Addition: Add 1 equivalent of 1-(chloromethyl)naphthalene dropwise over 30 minutes. Note: Slow addition prevents localized high concentrations of the electrophile.

  • Reflux: Heat at 80°C for 4 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup: Cool and filter off piperazine hydrochloride byproduct. Evaporate solvent.

  • Purification (Self-Validating Step):

    • Dissolve residue in 1M HCl (aqueous). Wash with Ethyl Acetate (3x). The bis-alkylated impurity is less basic and more lipophilic; it may extract here or remain insoluble.

    • Basify the aqueous layer to pH 12 using NaOH pellets.

    • Extract the free base NMP into Dichloromethane (DCM).

  • Salt Formation: Dry DCM layer (MgSO₄), concentrate, and treat with 2M HCl in diethyl ether. Collect the precipitate by filtration.

Medicinal Chemistry: Efflux Pump Inhibition

NMP acts as a "force multiplier" for existing antibiotics. It does not possess significant intrinsic antibacterial activity but restores susceptibility in Multidrug-Resistant (MDR) strains by blocking RND efflux pumps (e.g., AcrAB-TolC in E. coli).

Mechanism of Action

Gram-negative bacteria expel antibiotics (like fluoroquinolones) via tripartite efflux pumps. NMP competes for the hydrophobic binding pocket of the transporter protein (AcrB), preventing the conformational change required to extrude the drug.

MechanismOfAction Antibiotic Antibiotic (e.g., Levofloxacin) Bacterium Gram-Negative Bacterium (Periplasmic Space) Antibiotic->Bacterium Passive Diffusion Accumulation Intracellular Accumulation (Cell Death) Antibiotic->Accumulation Effective Concentration EffluxPump RND Efflux Pump (AcrAB-TolC) Bacterium->EffluxPump Substrate Binding Extrusion Drug Extrusion (Resistance) EffluxPump->Extrusion Active Transport EffluxPump->Accumulation Pump Blocked NMP NMP (Inhibitor) NMP->EffluxPump Competitive Inhibition (Blocks Binding Site)

Figure 2: Mechanism of Action. NMP inhibits the RND Efflux Pump, converting the pathway from Drug Extrusion to Intracellular Accumulation.

Biological Validation: Modulation Assay

To verify the quality of synthesized NMP, researchers must perform a checkerboard assay to determine the Modulation Factor (MF) .

Protocol:

  • Strain: Use an E. coli strain overexpressing AcrAB (e.g., AG100).

  • Setup: Prepare 96-well plates with serial dilutions of a substrate antibiotic (e.g., Levofloxacin).

  • Treatment: Add NMP at a sub-inhibitory concentration (typically 50–100 mg/L). Note: Ensure NMP alone does not inhibit growth at this concentration.

  • Calculation:

    
    
    
  • Success Criteria: An MF

    
     4 indicates significant efflux inhibition.
    

Analytical Characterization Data

The following data confirms the identity of the dihydrochloride salt.

TechniqueExpected Signal/Result
¹H NMR (D₂O) Naphthalene Region: Multiplets δ 7.5–8.2 (7H).Benzylic CH₂: Singlet δ 4.8 (2H) (shifts downfield due to salt).Piperazine Ring: Broad multiplets δ 3.4–3.8 (8H).
MS (ESI+) m/z = 227.15 [M+H]⁺ (corresponds to the free base cation).
Melting Point 255–260°C (Decomposition).
Appearance White to off-white crystalline powder.

Handling and Stability

  • Hygroscopicity: The dihydrochloride salt is moderately hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Solution Stability: Aqueous stock solutions (10 mM) are stable at 4°C for 1 week. For longer storage, aliquot and freeze at -80°C.

  • Safety: NMP is an irritant. As a chemosensitizer, it may increase the permeability of biological membranes to other toxins. Handle with double nitrile gloves and work in a fume hood.

References

  • Kern, W. V., Steinke, P., Schumacher, A., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 57(2), 339–343.

  • Anes, J., McCusker, M. P., Fanning, S., & Martins, M. (2019). Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae. Frontiers in Microbiology, 10, 92.

  • Schuster, S., Vavra, M., & Kern, W. V. (2019). Evidence of the specific role of the Acinetobacter baumannii AdeB efflux pump in the activity of the efflux pump inhibitor 1-(1-naphthylmethyl)-piperazine. Journal of Medical Microbiology, 68(1), 22-29.

  • PubChem Compound Summary. (n.d.). 1-(1-Naphthylmethyl)piperazine (CID 701891).[1] National Center for Biotechnology Information.

  • BLD Pharm. (n.d.). 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride Product Page.

Sources

1-Naphthalen-1-ylmethyl-piperazine Hydrochloride: Technical Specifications & Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and pharmacological applications of 1-Naphthalen-1-ylmethyl-piperazine hydrochloride , distinct from its structural analog 1-(1-Naphthyl)piperazine.

Executive Summary & Chemical Identity

1-Naphthalen-1-ylmethyl-piperazine (often abbreviated as NMP ) is a pharmacophore characterized by a piperazine ring linked to a naphthalene moiety via a methylene bridge.[1] This structural feature—the methylene linker—is critical. It distinguishes NMP from 1-(1-Naphthyl)piperazine (1-NP) , a well-known serotonin (5-HT) receptor ligand.

While 1-NP is a CNS-active agent, NMP is primarily researched as a bacterial Efflux Pump Inhibitor (EPI) , capable of reversing multidrug resistance (MDR) in Gram-negative bacteria by blocking RND-type efflux pumps (e.g., AcrAB-TolC).

Molecular Weight & Salt Forms

Precise stoichiometry is required for dosage calculations. The compound exists as a free base or in hydrochloride salt forms (mono- or di-HCl).

FormMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
Free Base

226.32 40675-81-8White Solid
Monohydrochloride

262.78 N/A*Crystalline Solid
Dihydrochloride

299.24 40675-82-9White Powder

*Note: Monohydrochloride is often generated in situ or custom synthesized; CAS 40675-82-9 specifically denotes the dihydrochloride.

Synthesis & Characterization Protocols

The synthesis of NMP generally follows two primary pathways: Nucleophilic Substitution (Alkylation) or Reductive Amination . The choice depends on the availability of reagents (1-chloromethylnaphthalene vs. 1-naphthaldehyde) and the desired purity profile.

Synthetic Pathways Visualization

The following diagram outlines the two dominant synthetic routes and the subsequent salt formation.

SynthesisPathways Naphth 1-Chloromethylnaphthalene Base NMP Free Base (MW 226.32) Naphth->Base Alkylation (SN2) K2CO3, CH3CN, Reflux Aldehyde 1-Naphthaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Pip Piperazine (Excess) Pip->Imine Pip->Base Imine->Base Reductive Amination NaBH(OAc)3 or NaBH3CN Salt NMP Dihydrochloride (MW 299.24) Base->Salt Salt Formation Et2O/EtOH HCl_Gas HCl (g) or HCl/Ether

Figure 1: Dual synthetic pathways for 1-Naphthalen-1-ylmethyl-piperazine (NMP) and conversion to hydrochloride salt.

Detailed Protocol: Reductive Amination (Recommended)

This route is preferred for its milder conditions and avoidance of bis-alkylation by-products common in direct alkylation.

Reagents:

  • 1-Naphthaldehyde (1.0 eq)

  • Piperazine (3.0 eq) – Excess prevents formation of bis(naphthylmethyl)piperazine.

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)[2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-naphthaldehyde and piperazine in dry DCM under

    
     atmosphere. Stir for 30–60 minutes at room temperature.
    
  • Reduction: Cool the solution to 0°C. Add STAB portion-wise. If the reaction is sluggish, add 1-2 drops of glacial acetic acid. Allow to warm to room temperature and stir overnight.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (

    
    , 90:9:1) to isolate the Free Base .
    
Protocol: Hydrochloride Salt Formation

To ensure stability and water solubility for biological assays, the free base is converted to the HCl salt.

  • Dissolve the purified NMP Free Base in a minimal amount of absolute ethanol.

  • Cool to 0°C in an ice bath.

  • Slowly add 2.0–2.5 equivalents of HCl (4M in dioxane or concentrated aqueous HCl).

  • Precipitate the salt by adding cold diethyl ether.

  • Filter the white precipitate, wash with cold ether, and dry under high vacuum.

  • Validation: Verify the salt form (Mono vs. Di) using Elemental Analysis or chloride titration (

    
    ).
    

Pharmacological Relevance: Efflux Pump Inhibition

Unlike 1-(1-Naphthyl)piperazine which targets 5-HT receptors, NMP acts as a chemosensitizer. It restores the efficacy of antibiotics (e.g., fluoroquinolones, chloramphenicol) against multidrug-resistant (MDR) bacteria.

Mechanism of Action

NMP competitively inhibits RND (Resistance-Nodulation-Division) efflux pumps, specifically the AcrAB-TolC complex in Enterobacteriaceae. By blocking the pump, NMP prevents the bacterium from expelling the antibiotic, thereby increasing the intracellular concentration of the drug.

Mechanism Antibiotic Antibiotic (Substrate) Bacterium Gram-Negative Bacterium Antibiotic->Bacterium Passive Diffusion / Porins Pump AcrAB-TolC Efflux Pump Bacterium->Pump Substrate Recognition Pump->Antibiotic Extrusion (Resistance) Result Intracellular Accumulation of Antibiotic Pump->Result Pump Blocked NMP NMP (Inhibitor) NMP->Pump Competitive Inhibition (Blocks Pore) Death Bacterial Cell Death Result->Death Effective Concentration Reached

Figure 2: Mechanism of Action of NMP as an Efflux Pump Inhibitor (EPI) in Gram-negative bacteria.

Analytical Specifications

For quality control (QC) in research, the following parameters are standard for the dihydrochloride salt.

TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC)

C18 Column,

(+0.1% TFA)
Proton NMR Consistent with structure

or

Mass Spectrometry

(Free Base Mass)
ESI-MS (Positive Mode)
Solubility

in Water
Visual/Gravimetric

Critical QC Note: In MS, you will observe the mass of the cation (


). The HCl counterions do not appear in the positive ion spectrum but contribute to the gravimetric weight.

References

  • Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps. Antimicrobial Agents and Chemotherapy, 49(5), 849-852. [Link]

  • PubChem. 1-(1-Naphthylmethyl)piperazine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Schumacher, A., et al. (2006). Spectrum of activity of efflux pump inhibitors in Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 57(6), 1258-1262. [Link]

Sources

Biological Activity of 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Naphthalen-1-ylmethyl-piperazine hydrochloride (NMP), focusing on its primary biological activity as a bacterial efflux pump inhibitor (EPI) .[1][2]

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (also known as NMP or 1-(1-Naphthylmethyl)piperazine ) is a piperazine derivative distinct from its structural analog 1-(1-Naphthyl)piperazine (1-NP).[1][2] While 1-NP is a well-characterized serotonin receptor ligand, NMP is functionally defined by its ability to inhibit Resistance-Nodulation-Cell Division (RND) efflux pumps in Gram-negative bacteria.[1][2]

This compound acts as a chemosensitizer , reversing multidrug resistance (MDR) in pathogens such as Escherichia coli and Enterobacter aerogenes.[2] By blocking the AcrAB-TolC efflux system, NMP restores the intracellular accumulation and potency of antibiotics like fluoroquinolones, oxazolidinones, and macrolides.

Key Distinction:

  • 1-NP (Direct Aryl Bond): CNS active (5-HT agonist/antagonist).[1][2]

  • NMP (Methylene Linker): Antimicrobial adjuvant (Efflux Pump Inhibitor).[1][2]

Chemical Constitution & Properties

The methylene bridge in NMP introduces flexibility absent in the rigid aryl-piperazine pharmacophore of 1-NP, shifting its affinity from CNS receptors to bacterial membrane transporters.[1][2]

PropertySpecification
IUPAC Name 1-(Naphthalen-1-ylmethyl)piperazine hydrochloride
CAS Number 40675-81-8 (Free base) / Salt forms vary
Molecular Formula

Molecular Weight 226.32 g/mol (Free base)
Solubility Water (soluble as HCl salt), DMSO, Methanol
pKa ~9.2 (Piperazine secondary amine)

Mechanism of Action: RND Efflux Inhibition

The primary mechanism of NMP is the inhibition of the AcrAB-TolC efflux pump complex, the major system responsible for intrinsic and acquired multidrug resistance in Enterobacteriaceae.

The Efflux Blockade

Antibiotics (e.g., Levofloxacin) enter the periplasm or cytoplasm.[2] The AcrB transporter captures these substrates and extrudes them through the TolC channel.[1][2] NMP competes for the hydrophobic binding pocket within the transporter or allosterically hinders the peristaltic motion of the pump, leading to increased intracellular antibiotic retention.

Pathway Visualization

The following diagram illustrates the restoration of antibiotic efficacy via NMP-mediated pump blockade.

EffluxInhibition Antibiotic_Ext Antibiotic (Extracellular) Antibiotic_Int Antibiotic (Intracellular) Antibiotic_Ext->Antibiotic_Int Passive Diffusion/Porins Target Bacterial Target (e.g., DNA Gyrase) Antibiotic_Int->Target Binding & Inhibition EffluxPump AcrAB-TolC Pump (Active Efflux) Antibiotic_Int->EffluxPump Substrate Capture EffluxPump->Antibiotic_Ext Extrusion (Resistance) NMP NMP (Inhibitor) NMP->EffluxPump Blocks Pore/Binding Site

Figure 1: Mechanism of NMP reversing antibiotic resistance by blocking AcrAB-TolC efflux pumps.[1][2]

Biological Activity Profile

NMP demonstrates significant "Modulation Factors" (MF)—the ratio of antibiotic MIC alone versus MIC in the presence of the inhibitor.[2]

Potentiation Data (Synergy)

The following data summarizes the effect of NMP (at 100 mg/L) on E. coli strains overexpressing efflux pumps.

Antibiotic ClassSpecific DrugFold Reduction in MIC (with NMP)Interpretation
Fluoroquinolones Levofloxacin4 – 16xReverses resistance in gyrA mutants + efflux strains.[1][2]
Oxazolidinones Linezolid8 – 32xRenders intrinsically resistant E. coli susceptible.[1][2]
Dyes Ethidium Bromide>16xValidates mechanism (EtBr is a classic efflux substrate).[1][2]
Macrolides Clarithromycin2 – 4xModerate effect; pump specificity varies.[1][2]
Spectrum of Activity[3][4]
  • High Efficacy: Escherichia coli, Enterobacter aerogenes, Klebsiella pneumoniae.[2]

  • Low/No Efficacy: Pseudomonas aeruginosa (likely due to different pump isoforms like MexAB-OprM having different binding pockets or outer membrane impermeability to NMP).[1][2]

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating controls.

Synthesis of NMP Hydrochloride

This protocol yields high-purity NMP HCl suitable for biological assays.[1][2]

Reagents: 1-(Chloromethyl)naphthalene, Piperazine (anhydrous), Ethanol, HCl (gas or dioxane solution).[2]

  • Nucleophilic Substitution: Dissolve Piperazine (4.0 eq, excess is critical to prevent bis-alkylation) in refluxing ethanol.

  • Addition: Dropwise add 1-(Chloromethyl)naphthalene (1.0 eq) dissolved in ethanol over 30 minutes.

  • Reflux: Maintain reflux for 3–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Evaporate solvent. Resuspend residue in water; adjust pH to >12 with NaOH.[1][2] Extract with Dichloromethane (DCM).[1][2]

  • Purification: Wash DCM layer with water to remove excess unreacted piperazine.[1][2] Dry over

    
    .[1][2]
    
  • Salt Formation: Dissolve free base in diethyl ether. Bubble dry HCl gas or add 4M HCl in dioxane.[1][2] Filter the white precipitate.[1][2]

  • Recrystallization: Recrystallize from Ethanol/Ether to yield NMP HCl .

Ethidium Bromide (EtBr) Accumulation Assay

This real-time fluorescence assay validates the EPI activity of NMP.[1][2]

Principle: EtBr is fluorescent only when intercalated into DNA (intracellular).[1][2] Efflux pumps keep intracellular EtBr low (low fluorescence).[1][2] NMP blocks efflux, causing rapid fluorescence increase.[1][2]

Protocol:

  • Preparation: Grow E. coli (e.g., strain AG100) to mid-log phase (

    
    ).
    
  • Loading: Wash cells and resuspend in PBS containing 0.4% glucose.

  • Baseline: Aliquot cells into a black 96-well plate. Monitor fluorescence (Ex 530nm / Em 600nm) for 5 mins to establish baseline.

  • Injection: Inject NMP (final conc. 100 µM) or Vehicle (DMSO) into test wells. Immediately inject EtBr (final conc. 1–5 µM).[1][2]

  • Measurement: Record fluorescence every 60 seconds for 30 minutes.

  • Validation:

    • Positive Control:[2] CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) – collapses proton motive force, stopping pumps completely.[1][2]

    • Success Criteria: NMP wells must show a slope of fluorescence increase significantly steeper than Vehicle wells, approaching the CCCP profile.[2]

AssayWorkflow Step1 Cell Culture (Mid-Log Phase) Step2 Resuspend in PBS + Glucose Step1->Step2 Step3 Add NMP (Inhibitor) Step2->Step3 Step4 Add Ethidium Bromide Step3->Step4 Step5 Measure Fluorescence (Ex 530 / Em 600) Step4->Step5

Figure 2: Workflow for the Ethidium Bromide Accumulation Assay.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2][3]

  • Handling: Wear nitrile gloves and safety goggles.[1][2] NMP is a potent sensitizer; avoid inhalation of dust.[1][2]

  • Storage: Hygroscopic. Store at -20°C in a desiccator.

References

  • Schumacher, A., et al. (2006). "Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae other than Escherichia coli."[2][4] Journal of Antimicrobial Chemotherapy.

  • Kern, W. V., et al. (2006). "1-(1-Naphthylmethyl)-piperazine: a novel efflux pump inhibitor."[1][2][4] Journal of Antimicrobial Chemotherapy.

  • Bohnert, J. A., & Kern, W. V. (2005). "Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps."[2] Antimicrobial Agents and Chemotherapy.[1][2][4][5][6]

  • PubChem Compound Summary. "1-(1-Naphthylmethyl)piperazine."[1][2] National Library of Medicine.[1][2]

Sources

1-Naphthalen-1-ylmethyl-piperazine Hydrochloride: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Reagent for Efflux Pump Inhibition and Synthetic Chemistry [1][2]

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (also known as 1-NMP or NMP ) is a piperazine derivative distinct from the well-known serotonin ligand 1-(1-naphthyl)piperazine (1-NP).[1][2] While 1-NP contains a direct aryl-nitrogen bond and is a potent CNS agent, 1-NMP features a methylene bridge (


) between the naphthalene ring and the piperazine moiety.[1][2] This structural modification shifts its primary biological utility from neuroscience to microbiology , where it serves as a reference Efflux Pump Inhibitor (EPI) .

1-NMP is widely used to reverse multidrug resistance (MDR) in Gram-negative bacteria (e.g., E. coli, K. pneumoniae) by inhibiting Resistance-Nodulation-Division (RND) efflux pumps, specifically the AcrAB-TolC system.[1][2] This guide details the chemical identity, optimized synthesis, and mechanism of action of 1-NMP, providing researchers with a robust framework for its application.

Chemical Identity & Properties

Nomenclature and Structure
  • IUPAC Name: 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride[1][2]

  • Common Names: 1-NMP, NMP, 1-(1-Naphthylmethyl)piperazine[1][2][3][4]

  • CAS Number:

    • Free Base: 40675-81-8 [1][2][5]

    • Dihydrochloride Salt: 40675-82-9 [1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.32 g/mol (Free Base); ~299.24 g/mol (Dihydrochloride)

Physical Properties
PropertySpecification (HCl Salt)Notes
Appearance White to off-white crystalline powderHygroscopic; store in desiccator.[1][2]
Solubility Water (>50 mg/mL), DMSO, MethanolHigh water solubility due to diprotonation.
Melting Point >250 °C (dec.)[2]Decomposes upon melting.[1][2]
pKa ~9.0 (piperazine secondary amine)Basic; forms stable salts with mineral acids.

Optimized Synthesis Protocol

The synthesis of 1-NMP involves the nucleophilic substitution of 1-(chloromethyl)naphthalene with piperazine. A critical challenge is preventing the formation of the symmetric dimer, 1,4-bis(naphthalen-1-ylmethyl)piperazine .[1][2]

Reaction Scheme

The following diagram illustrates the mono-alkylation pathway, highlighting the use of excess piperazine to suppress dimer formation.

Synthesis Naph 1-(Chloromethyl) naphthalene Rxn Reflux (Toluene/EtOH) 80°C, 4-6h Naph->Rxn Pip Piperazine (5-10 equivalents) Pip->Rxn Mix Crude Mixture: Mono-product + Excess Piperazine Rxn->Mix Ext Acid/Base Extraction (Remove excess Piperazine) Mix->Ext Prod 1-NMP (Free Base) Ext->Prod Salt 1-NMP Dihydrochloride (Precipitate w/ HCl/Et2O) Prod->Salt HCl (gas) / Ethanol

Caption: Synthesis of 1-NMP via mono-alkylation of piperazine. Excess piperazine ensures high selectivity for the mono-substituted product.[1][2]

Step-by-Step Methodology

Reagents:

  • 1-(Chloromethyl)naphthalene (1.0 eq)[1][2]

  • Piperazine (anhydrous) (5.0 – 10.0 eq)

  • Solvent: Toluene or Ethanol[1][2]

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) – Optional if excess piperazine is used.
    

Protocol:

  • Preparation: Dissolve anhydrous piperazine (10 eq) in toluene (10 mL/g reactant) in a round-bottom flask equipped with a reflux condenser. Heat to 60°C to ensure complete dissolution.

  • Addition: Dropwise add a solution of 1-(chloromethyl)naphthalene (1 eq) in toluene over 30 minutes. Slow addition is crucial to maintain a high local concentration of piperazine relative to the alkyl halide.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Workup (Purification):

    • Cool reaction to room temperature.[1][2] Filter off precipitated piperazine hydrochloride salts.[1][2]

    • Evaporate the solvent to obtain a residue containing the product and excess piperazine.

    • Distillation/Sublimation: Excess piperazine can be removed by vacuum sublimation or washing the residue with water (if product is extracted into DCM).

    • Acid-Base Extraction (Recommended): Dissolve residue in DCM.[1][2] Wash with water (excess piperazine stays in water; 1-NMP partitions into DCM).[1][2] Dry organic layer over

      
      .
      
  • Salt Formation: Dissolve the free base oil in absolute ethanol. Add concentrated HCl (or HCl in diethyl ether) dropwise until pH ~2. The dihydrochloride salt will precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.

Mechanism of Action: Efflux Pump Inhibition

1-NMP is a "chemosensitizer."[1][2] It does not kill bacteria directly but restores their susceptibility to antibiotics by jamming the mechanical pumps that bacteria use to expel drugs.

The AcrAB-TolC System

In E. coli and other Enterobacteriaceae, the AcrAB-TolC complex is the primary RND efflux pump. It spans the inner membrane, periplasm, and outer membrane, acting as a vacuum cleaner for hydrophobic drugs (e.g., fluoroquinolones, tetracyclines).

Inhibition Pathway

1-NMP acts as a competitive or non-competitive inhibitor of the AcrB transporter protein (the inner membrane component).

Mechanism cluster_bacteria Gram-Negative Bacterium (Periplasm/Membrane) Pump AcrAB-TolC Pump (Active) Pump_Blocked Pump Blocked (Substrate Accumulation) Pump->Pump_Blocked Conformational arrest Antibiotic Antibiotic (Levofloxacin/Linezolid) Antibiotic->Pump Normally extruded NMP 1-NMP (Inhibitor) NMP->Pump Binds to hydrophobic trap in AcrB Pump_Blocked->Antibiotic Intracellular accumulation increases

Caption: 1-NMP binds to the AcrB subunit, preventing the conformational changes required to extrude antibiotics, leading to intracellular drug accumulation.[1][4][6]

Key Pharmacological Data
  • Target: AcrB transporter (RND family).

  • Activity: Reduces Minimum Inhibitory Concentration (MIC) of substrate antibiotics by 4- to 16-fold.[1][2]

  • Spectrum: Effective in E. coli, Klebsiella pneumoniae, Enterobacter aerogenes.

  • Selectivity: Does not inhibit non-RND pumps; ineffective in pump-deficient strains (confirming mechanism).[1][2]

Experimental Protocols (Biological)

MIC Reduction Assay (Chemosensitization)

Objective: To quantify the ability of 1-NMP to potentiate antibiotics.[1][2]

  • Preparation: Prepare stock solution of 1-NMP dihydrochloride in sterile water (e.g., 10 mg/mL). Filter sterilize (0.22 µm).

  • Plating: Use 96-well microtiter plates. Add Mueller-Hinton broth.

  • Inhibitor: Add 1-NMP at a fixed sub-inhibitory concentration (typically 25–100 µg/mL ).[1][2] Note: Run a control to ensure 1-NMP alone does not inhibit growth at this concentration.[1][2]

  • Antibiotic: Perform serial dilutions of the test antibiotic (e.g., Levofloxacin) across the plate.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL).
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine the MIC of the antibiotic in the presence vs. absence of 1-NMP.

    • Result: A significant reduction (e.g., MIC drops from 32 µg/mL to 4 µg/mL) indicates successful efflux inhibition.

Safety & Handling

  • Hazards: 1-NMP is an irritant (Skin Irrit. 2, Eye Irrit. 2).[1][2][6] The free base may be corrosive.

  • Storage: Store the hydrochloride salt at room temperature or 4°C, protected from moisture (desiccated).

  • Toxicity: Unlike some other EPIs (e.g., PAβN), 1-NMP is generally less toxic to mammalian cells, but cytotoxicity should be verified for specific cell lines if used in eukaryotic co-culture.

References

  • Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[4][7][8] Antimicrobial Agents and Chemotherapy, 49(5), 849-852.

  • Schumacher, A., et al. (2006).[3] Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae other than Escherichia coli.[1][2][8] Journal of Antimicrobial Chemotherapy, 57(2), 344-348.

  • Kern, W. V., et al. (2006).[3] Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 57(2), 339-343.

  • PubChem. (n.d.).[2] 1-(1-Naphthylmethyl)piperazine (Compound Summary). National Library of Medicine.

  • Anes, J., et al. (2019). Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae.[1][2] Frontiers in Microbiology, 10, 92.

Sources

Technical Monograph: 1-(Naphthalen-1-ylmethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Naphthalen-1-ylmethyl)piperazine hydrochloride (often abbreviated as NMP or 1-NMP ) is a bicyclic secondary amine widely utilized in medicinal chemistry as a "privileged scaffold." It serves two primary functions in modern drug development:

  • Chemosensitization: It acts as a bacterial efflux pump inhibitor (EPI), specifically targeting Resistance-Nodulation-Division (RND) family pumps (e.g., AcrAB-TolC) in Gram-negative bacteria, thereby reversing Multi-Drug Resistance (MDR).

  • CNS Ligand Synthesis: The naphthyl-piperazine moiety is a pharmacophore with high affinity for serotonergic (5-HT) and dopaminergic receptors, serving as a key intermediate for antipsychotic and anxiolytic drug candidates.

This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists primarily as a hydrochloride salt (mono- or dihydrochloride) to ensure stability and water solubility. Researchers must verify the stoichiometry of the salt form before calculating molar equivalents.

PropertySpecification
IUPAC Name 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride
Common Synonyms 1-NMP; 1-(1-Naphthylmethyl)piperazine; N-(1-Naphthylmethyl)piperazine
CAS Number 40675-81-8 (Free Base) 84477-87-2 (Dihydrochloride)
Molecular Formula Free Base:

Dihydrochloride:

Molecular Weight Free Base: 226.32 g/mol Dihydrochloride: 299.24 g/mol
Appearance White to off-white crystalline solid
Solubility Water: High (Salt form) DMSO: Soluble (>20 mg/mL) Ethanol: Moderate
pKa ~9.05 (Piperazine secondary amine)

Synthetic Pathways & Process Chemistry

The synthesis of 1-NMP is a classic example of chemoselective nucleophilic substitution . The primary challenge in this reaction is preventing the formation of the "dumbbell" impurity, where one piperazine molecule reacts with two naphthalene electrophiles (bis-alkylation).

Reaction Logic

To favor the mono-alkylated product, the reaction kinetics are manipulated by maintaining a high molar excess of piperazine relative to the electrophile (1-(chloromethyl)naphthalene).

Visualization: Synthetic Workflow

The following diagram illustrates the reaction pathway and the critical purification logic required to isolate the secondary amine.

SynthesisWorkflow cluster_inputs Reagents Naph 1-(Chloromethyl) naphthalene Reaction Nucleophilic Substitution (SN2) Reflux in Acetonitrile/Ethanol Naph->Reaction Pip Piperazine (5.0 eq Excess) Pip->Reaction Crude Crude Mixture: Mono-product + Excess Piperazine Reaction->Crude Workup Acid/Base Extraction (Remove excess Piperazine) Crude->Workup 1. Evaporate Solvent 2. Partition (DCM/Water) SaltForm HCl Gas/Ether Precipitation Workup->SaltForm Organic Layer (Free Base) Final 1-(Naphthalen-1-ylmethyl) piperazine 2HCl SaltForm->Final

Caption: Stoichiometric control strategy to favor mono-alkylation during NMP synthesis.

Experimental Protocol: Laboratory Scale Synthesis

Safety Warning: 1-(Chloromethyl)naphthalene is a lachrymator and alkylating agent. Piperazine is a sensitizer. Perform all operations in a fume hood.

Materials
  • 1-(Chloromethyl)naphthalene (1.0 eq)

  • Piperazine (Anhydrous) (5.0 eq)

  • Acetonitrile (ACN) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (4M in dioxane or ether)

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve Piperazine (5.0 eq) in ACN (10 mL per gram of substrate). Heat to 60°C to ensure complete dissolution.

    • Note: The large excess of piperazine acts as a "statistical shield" against bis-alkylation.

  • Addition:

    • Dissolve 1-(Chloromethyl)naphthalene (1.0 eq) in a minimal amount of ACN.

    • Add the electrophile solution dropwise to the stirring piperazine solution over 30 minutes.

    • Critical Control: Fast addition increases the local concentration of electrophile, promoting impurity formation.

  • Reaction:

    • Reflux the mixture at 80°C for 3–5 hours.

    • Monitor via TLC (System: DCM/MeOH 9:1). The starting chloride spot (

      
      ) should disappear.
      
  • Workup (Purification):

    • Cool to room temperature and remove solvent under reduced pressure.

    • Resuspend the residue in DCM and wash with water (

      
      ).
      
    • Chemistry Insight: Excess piperazine is highly water-soluble and will partition into the aqueous phase, while the lipophilic NMP product remains in the DCM.

  • Salt Formation:

    • Dry the organic layer over

      
      , filter, and concentrate.
      
    • Redissolve the resulting oil in diethyl ether or ethyl acetate.

    • Add HCl (4M in dioxane) dropwise at 0°C. A white precipitate will form immediately.

    • Filter and wash with cold ether to obtain 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride .

Mechanism of Action: Bacterial Efflux Inhibition[8]

1-NMP is a reference compound for studying Multi-Drug Resistance (MDR) in Gram-negative bacteria (E. coli, K. pneumoniae).

The Mechanism

MDR is often driven by RND efflux pumps (e.g., AcrB) that mechanically eject antibiotics from the periplasm before they can reach their target.

  • Substrate Competition: 1-NMP enters the phenylalanine-rich binding pocket of the AcrB transporter.

  • Steric Occlusion: It binds with higher affinity than many antibiotics (e.g., levofloxacin), effectively "clogging" the pump.

  • Result: The intracellular concentration of the antibiotic rises, restoring susceptibility.

Visualization: Efflux Pump Inhibition Pathway

EffluxMechanism cluster_cell Bacterial Cell Antibiotic Antibiotic (Fluoroquinolone) Pump AcrAB-TolC Efflux Pump Antibiotic->Pump Normal Efflux (Resistance) Target Bacterial DNA Gyrase (Drug Target) Antibiotic->Target Accumulation & Activity Restored Bacterium Gram-Negative Bacterium (Periplasmic Space) Pump->Antibiotic Ejection Blocked NMP 1-NMP (Inhibitor) NMP->Pump High Affinity Binding (Occlusion)

Caption: Mechanism by which 1-NMP restores antibiotic potency via competitive inhibition of AcrAB-TolC.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed for the free base:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.1–7.4 (m, 7H, Naphthyl-H)
      
    • 
       3.95 (s, 2H, 
      
      
      
      )
    • 
       2.90 (t, 4H, Piperazine ring protons adjacent to secondary amine)
      
    • 
       2.55 (br s, 4H, Piperazine ring protons adjacent to alkyl group)
      
    • 
       1.8 (s, 1H, 
      
      
      
      , exchangeable)
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Found

      
      
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 701891, 1-(1-Naphthylmethyl)piperazine. Retrieved from [Link]

  • Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps. Antimicrobial Agents and Chemotherapy, 49(2), 849-852. [Link]

  • Schuster, S., et al. (2019). Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae. Frontiers in Microbiology. [Link]

Technical Reference: Spectroscopic Characterization of 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 1-(1-Naphthylmethyl)piperazine Hydrochloride CAS Number: 40675-81-8 (Free Base); 57536-86-4 (Generic/Salt forms often vary, verify specific stoichiometry) Molecular Formula:


 (Typically Dihydrochloride 

) Molecular Weight: 226.32 g/mol (Free Base) / ~299.24 g/mol (Dihydrochloride)

1-(1-Naphthylmethyl)piperazine (NMP) is a critical pharmacophore in medicinal chemistry, serving as a non-selective serotonin receptor ligand (5-HT


, 5-HT

, 5-HT

) and a putative efflux pump inhibitor (EPI) in multidrug-resistant bacteria. Accurate spectroscopic characterization is essential due to the prevalence of the bis-alkylated impurity, 1,4-bis(1-naphthylmethyl)piperazine, which significantly alters biological activity.

This guide provides a definitive spectroscopic atlas and experimental protocols for the validation of NMP Hydrochloride.

Synthesis & Purity Context

To interpret the spectra correctly, one must understand the synthetic origin. The standard synthesis involves the nucleophilic substitution of 1-(chloromethyl)naphthalene by piperazine.

Key Impurity Alert: The most common contaminant is the bis-alkylated byproduct , formed when the product reacts with another equivalent of the alkyl halide. This impurity introduces symmetry into the NMR spectrum and alters the integration ratio of the aromatic to aliphatic protons.

Synthesis & Purification Workflow

SynthesisWorkflow Start Start: 1-(Chloromethyl)naphthalene + Excess Piperazine (5-10 eq) Reaction Nucleophilic Substitution (Reflux in EtOH/ACN) Start->Reaction Sn2 Mechanism Workup Acid-Base Extraction (Remove excess Piperazine) Reaction->Workup Crude Mixture SaltFormation HCl Gas/Ether Treatment Precipitate Hydrochloride Salt Workup->SaltFormation Free Base Oil Product Target: 1-(1-Naphthylmethyl)piperazine 2HCl SaltFormation->Product Crystallization

Figure 1: Synthetic pathway highlighting the critical salt formation step for purification.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

Solvent Selection: For the Hydrochloride salt, DMSO-d


  is the mandatory solvent. The salt is insoluble in CDCl

. Using D

O causes the exchangeable ammonium protons to disappear, losing valuable diagnostic information.

H NMR Data (400 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
NH/NH

9.20 - 9.80Broad Singlet2-3HAmmonium protons (Exchangeable)
Ar-H (C8) 8.25Doublet (d)1HNaphthalene peri-proton
Ar-H (C4, C5) 7.90 - 8.05Multiplet (m)2HNaphthalene ring
Ar-H (C2) 7.65Doublet (d)1HNaphthalene ring
Ar-H (C3, C6, C7) 7.50 - 7.60Multiplet (m)3HNaphthalene ring
Benzylic CH

4.65Singlet (s)2HAr-CH

-N (Deshielded by Nap & N+)
Piperazine 3.30 - 3.60Broad Multiplet8HPiperazine ring protons (Overlap with H

O)

Diagnostic Insight:

  • The Benzylic Singlet: In the free base, this signal appears at ~3.95 ppm. In the HCl salt, it shifts downfield to ~4.65 ppm due to the inductive effect of the protonated nitrogen.

  • Piperazine Ring: In the HCl salt, the distinct triplets of the free base collapse into a broadened multiplet due to rapid conformational exchange and ammonium hydrogen bonding.


C NMR Data (100 MHz, DMSO-d

)
Carbon TypeShift (

, ppm)
Assignment
Aromatic C-q 133.8, 131.5, 128.0Quaternary Naphthalene Carbons
Aromatic CH 130.1, 129.5, 128.9, 127.0, 126.5, 125.8, 123.9Naphthalene CH
Benzylic CH

56.5Ar-C H

-N
Piperazine CH

48.5, 42.8Piperazine Ring Carbons
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (requires free base).

  • Molecular Ion (M+H)

    
    :  m/z 227.15
    
  • Base Peak: m/z 141.1 (Naphthylmethyl cation)

Fragmentation Pathway: The fragmentation is driven by the stability of the naphthylmethyl carbocation. This is a "self-validating" spectral feature; if the m/z 141 peak is absent or weak, the aromatic core is likely modified.

MSFragmentation Parent Parent Ion [M+H]+ m/z 227 Cleavage C-N Bond Cleavage Parent->Cleavage Fragment1 Naphthylmethyl Cation (Base Peak) m/z 141 Cleavage->Fragment1 Dominant Path Fragment2 Piperazine Neutral/Ion m/z 86 Cleavage->Fragment2 Minor Path

Figure 2: ESI-MS fragmentation pathway showing the characteristic naphthylmethyl cation formation.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Solid state).

Wavenumber (cm

)
Vibration ModeFunctional Group
2400 - 3000 Broad StretchingN-H

(Ammonium Salt)
3050 Weak StretchingAromatic C-H
1595, 1510 Ring BreathingNaphthalene Skeleton
1440 BendingCH

Scissoring
775, 790 Out-of-plane BendingC-H (Naphthalene substitution pattern)

Experimental Protocols

Protocol A: NMR Sample Preparation (Salt Form)

Objective: Prevent H/D exchange of ammonium protons to verify salt stoichiometry.

  • Dry the Sample: Ensure the HCl salt is dried in a vacuum desiccator over P

    
    O
    
    
    
    for 4 hours. The salt is hygroscopic; water peaks (
    
    
    3.33 in DMSO) can obscure piperazine signals.
  • Solvent: Use ampouled DMSO-d

    
     (99.9% D) . Avoid "wet" DMSO stored in screw-cap bottles.
    
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >2 seconds to allow full relaxation of aromatic protons for accurate integration.

Protocol B: Free Base Liberation for GC-MS

Objective: Analyze purity without thermal degradation of the salt.

  • Dissolve 5 mg of the HCl salt in 1 mL of 1M NaOH.

  • Add 1 mL of Dichloromethane (DCM) and vortex for 30 seconds.

  • Extract the lower organic layer.

  • Inject 1

    
    L into GC-MS (Split 20:1).
    
    • Note: The free base is stable, but the salt decomposes in the GC inlet.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 701891, 1-(1-Naphthylmethyl)piperazine. Retrieved from [Link]

  • Ferrer-Montiel, A., et al. (2004). Pharmacological characterization of 1-naphthylpiperazine derivatives. European Journal of Pharmacology. (Contextualizing the 5-HT activity and structural analogues).
  • SpectraBase. (2023). 1-(1-Naphthylmethyl)piperazine NMR and MS Data. Wiley Science Solutions. Retrieved from [Link]

Technical Analysis: Therapeutic Targets of 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (commonly abbreviated as NMP or 1-NMP ) is a pharmacologically distinct agent primarily characterized as a Bacterial Efflux Pump Inhibitor (EPI) .[1][2] Unlike its structural analog 1-(1-Naphthyl)piperazine (1-NP)—a well-known serotonergic ligand—NMP contains a methylene bridge that shifts its primary biological activity from CNS receptor modulation to the inhibition of Resistance-Nodulation-Cell Division (RND) transporters in Gram-negative bacteria.

This technical guide analyzes NMP’s role in reversing multidrug resistance (MDR), its mechanism of action against the AcrAB-TolC and AdeABC efflux systems, and the experimental protocols required to validate its efficacy.

Chemical Profile & Structural Pharmacology

Structural Distinction (NMP vs. 1-NP)

It is critical for drug development professionals to distinguish NMP from its close analog, 1-NP. The methylene spacer in NMP alters the steric and electronic properties of the molecule, reducing its affinity for 5-HT receptors compared to the direct aryl-piperazine linkage found in 1-NP, while enhancing its interaction with the hydrophobic pockets of bacterial efflux pumps.

FeatureNMP (Target Molecule) 1-NP (Analog)
IUPAC Name 1-(Naphthalen-1-ylmethyl)piperazine1-(Naphthalen-1-yl)piperazine
Structure Naphthyl - CH2 - PiperazineNaphthyl - Piperazine
Primary Target Bacterial RND Efflux Pumps Serotonin (5-HT) Receptors
Primary Utility Reversal of Antibiotic Resistance (MDR)CNS Research Tool (Anxiolytic/Antidepressant)
Physicochemical Properties[3]
  • Lipophilicity: The naphthylmethyl group provides significant lipophilicity, allowing NMP to penetrate the bacterial outer membrane and access the substrate-binding pockets of intramembrane transporters.

  • Basicity: The secondary amine of the piperazine ring (pKa ~9.8) ensures the molecule is protonated at physiological pH, mimicking the cationic nature of many antibiotic substrates (e.g., fluoroquinolones, ethidium bromide).

Primary Therapeutic Target: RND Efflux Pumps

NMP targets the Resistance-Nodulation-Cell Division (RND) superfamily of efflux pumps, which are the primary drivers of intrinsic and acquired multidrug resistance in Gram-negative pathogens.

Molecular Targets
  • AcrAB-TolC (Escherichia coli): NMP acts as a broad-spectrum inhibitor of the AcrB inner membrane transporter, the energy-dependent component of the pump.

  • AdeABC (Acinetobacter baumannii): NMP has demonstrated efficacy in inhibiting the AdeB transporter, restoring susceptibility to aminoglycosides and fluoroquinolones in MDR clinical isolates.

  • Mex Systems (Pseudomonas aeruginosa): Activity has been observed against MexAB-OprM, though with variable potency compared to E. coli pumps.

Mechanism of Action (MOA)

NMP functions as a competitive inhibitor or steric blocker . It enters the periplasmic binding pocket of the transporter (e.g., the distal binding pocket of AcrB) but is not efficiently extruded. Instead, it occupies the binding site or occludes the exit channel, preventing the efflux of co-administered antibiotics.

Key Mechanistic Steps:

  • Penetration: NMP crosses the outer membrane via porins or hydrophobic diffusion.

  • Binding: NMP binds with high affinity to the phenylalanine-rich hydrophobic trap in the AcrB/AdeB binding pocket.

  • Occlusion: The bulky naphthyl group sterically hinders the conformational changes (peristaltic motion) required for drug extrusion.

  • Accumulation: Intracellular concentration of the co-administered antibiotic rises to lethal levels.[1]

Pathway Visualization

The following diagram illustrates the interference of NMP with the AcrAB-TolC efflux system.

MOA_Pathway Antibiotic Antibiotic (Substrate) Periplasm Periplasmic Space Antibiotic->Periplasm Diffusion/Porins Accumulation Intracellular Accumulation Antibiotic->Accumulation If Efflux Blocked NMP NMP (Inhibitor) NMP->Periplasm Diffusion AcrB_Pocket AcrB Distal Binding Pocket NMP->AcrB_Pocket High Affinity Binding (Competitive Inhibition) Efflux Drug Extrusion NMP->Efflux BLOCKS Periplasm->AcrB_Pocket Substrate Entry AcrB_Pocket->Efflux Normal Function CellDeath Bacterial Cell Death Accumulation->CellDeath Restored Toxicity

Figure 1: Mechanism of Action of NMP inhibiting the AcrAB-TolC efflux pump, leading to antibiotic accumulation.

Therapeutic Potential & Clinical Indications

Reversal of Multidrug Resistance (MDR)

NMP is investigated not as a standalone antibiotic, but as an adjuvant (chemosensitizer) .

  • Fluoroquinolones: Restores susceptibility to levofloxacin and ciprofloxacin in resistant E. coli and K. pneumoniae.

  • Linezolid: Significantly reduces the MIC of linezolid in Gram-negative bacteria (which are intrinsically resistant due to efflux).

  • Macrolides: Enhances the activity of clarithromycin against A. baumannii.

Quantitative Efficacy Data

The table below summarizes the impact of NMP on antibiotic Minimum Inhibitory Concentrations (MIC) in MDR isolates.

Antibiotic ClassBacteriaMIC Reduction Factor (+ NMP)Reference
Fluoroquinolones E. coli (Overexpressed AcrAB)4-fold to 16-fold decrease[1, 2]
Oxazolidinones E. coli>8-fold decrease[2]
Dyes (EtBr) A. baumannii4-fold to 8-fold decrease[3]
Tetracyclines K. pneumoniae2-fold to 4-fold decrease[4]

Experimental Validation Protocols

To validate NMP activity in a research setting, the following self-validating protocols are recommended.

Ethidium Bromide (EtBr) Accumulation Assay

This is the gold-standard functional assay. EtBr is a substrate of RND pumps and fluoresces only when intercalated with intracellular DNA. Efflux inhibition results in increased fluorescence.

Protocol:

  • Preparation: Grow bacterial cultures to mid-log phase (OD600 ~0.6). Wash and resuspend in PBS.

  • Loading: Add Ethidium Bromide (final conc. 1-2 mg/L) to the cell suspension.

  • Treatment: Aliquot suspension into a 96-well black plate.

    • Control: Buffer only.

    • Test: Add NMP (typically 50–100 mg/L).

    • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a proton motive force uncoupler.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 600 nm) every 60 seconds for 30 minutes.

  • Validation: A linear increase in fluorescence in NMP-treated cells compared to the flat baseline of the control indicates active efflux inhibition.

Checkerboard MIC Reduction Assay

Used to determine the synergistic index (FICI) between NMP and an antibiotic.

Protocol:

  • Matrix: Prepare a 96-well plate with serial dilutions of the Antibiotic (X-axis) and NMP (Y-axis).

  • Inoculation: Add standardized bacterial inoculum (5 x 10^5 CFU/mL).

  • Incubation: 18-24 hours at 37°C.

  • Readout: Determine the MIC of the antibiotic in the presence of varying NMP concentrations.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). FICI ≤ 0.5 indicates synergy.

Experimental Workflow Diagram

Protocol_Workflow Start Start: Mid-log Phase Culture Wash Wash & Resuspend in PBS Start->Wash Add_EtBr Add Ethidium Bromide (Substrate) Wash->Add_EtBr Split Split into Groups Add_EtBr->Split Control Control (No Inhibitor) Split->Control Test Test Group (+ NMP) Split->Test PosControl Pos. Control (+ CCCP) Split->PosControl Measure Measure Fluorescence (Ex530/Em600) over 30 mins Control->Measure Test->Measure PosControl->Measure Analyze Compare Accumulation Rates Measure->Analyze

Figure 2: Workflow for Ethidium Bromide Accumulation Assay to validate efflux inhibition.

References

  • Kern, W. V., et al. (2006). "Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli."[2] Journal of Antimicrobial Chemotherapy.

  • Bohnert, J. A., & Kern, W. V. (2005). "Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps."[3] Antimicrobial Agents and Chemotherapy.

  • Pannek, S., et al. (2006). "Multidrug efflux inhibition in Acinetobacter baumannii: comparison between 1-(1-naphthylmethyl)-piperazine and phenyl-arginine-beta-naphthylamide." Journal of Antimicrobial Chemotherapy.

  • Schumacher, A., et al. (2006). "Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae other than Escherichia coli." Journal of Antimicrobial Chemotherapy.

  • Santa Cruz Biotechnology. "1-Naphthalen-1-ylmethyl-piperazine hydrochloride Product Data." SCBT.

Sources

Methodological & Application

1-Naphthalen-1-ylmethyl-piperazinehydrochloride experimental protocols

Author: BenchChem Technical Support Team. Date: February 2026

Preparation, Quality Control, and Pharmacological Application

Introduction & Compound Profile

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (often abbreviated as NMP ) is a significant piperazine derivative utilized primarily as a serotonergic ligand and a versatile building block in medicinal chemistry. Structurally, it consists of a piperazine ring linked to a naphthalene moiety via a methylene bridge.

Unlike its analog 1-(1-Naphthyl)piperazine (where the nitrogen is directly bonded to the aromatic ring), the methylene linker in NMP interrupts the conjugation, altering its basicity and lipophilicity. This compound acts as a non-selective ligand for various 5-HT receptor subtypes (5-HT1A, 5-HT2A) and serves as the core scaffold for the synthesis of complex pharmaceuticals, such as Naftopidil .

Physical & Chemical Properties[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name 1-(naphthalen-1-ylmethyl)piperazine hydrochloride
CAS (Free Base) 40675-81-8
CAS (HCl Salt) 53555-16-7
Formula C₁₅H₁₈N₂[2][3][5][8] · xHCl (typically mono- or dihydrochloride)
MW (Free Base) 226.32 g/mol
Solubility (HCl) Water (>50 mg/mL), DMSO (>100 mg/mL), Methanol
pKa (Calc) ~9.05 (Secondary amine), ~5.4 (Tertiary amine)
Appearance White to off-white crystalline solid
Synthesis Protocol: Mono-Alkylation Strategy

Objective: Synthesize high-purity 1-Naphthalen-1-ylmethyl-piperazine via nucleophilic substitution (S_N2) while minimizing the formation of the symmetrical bis-alkylated byproduct.

Mechanism: The reaction involves the attack of the secondary amine of piperazine on 1-(chloromethyl)naphthalene.

  • Critical Control Point: A large excess of piperazine (5.0 equivalents) is strictly required. If stoichiometric amounts (1:1) are used, the product (which remains nucleophilic) will compete for the alkyl halide, leading to the formation of 1,4-bis(naphthalen-1-ylmethyl)piperazine (the "dimer").

Reagents
  • 1-(Chloromethyl)naphthalene (1.0 eq)

  • Piperazine (Anhydrous) (5.0 eq)

  • Acetonitrile (ACN) or Toluene (Solvent)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • HCl in Dioxane (4M) or Diethyl Ether (2M)

Step-by-Step Methodology
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (5.0 eq) in Acetonitrile (10 mL/g of piperazine).

    • Add

      
       (2.0 eq)  and heat the mixture to 60°C to ensure complete dissolution of the piperazine.
      
  • Addition:

    • Dissolve 1-(Chloromethyl)naphthalene (1.0 eq) in a minimal volume of Acetonitrile.

    • Add this solution dropwise to the stirring piperazine solution over 30–45 minutes.

    • Note: Slow addition into an excess of amine favors mono-alkylation.

  • Reflux & Monitoring:

    • Heat to reflux (80–82°C) for 3–5 hours.

    • QC Check: Monitor via TLC (DCM:MeOH:NH₄OH, 90:9:1). The starting chloride (high Rf) should disappear; the mono-alkylated product will appear at mid-Rf; excess piperazine stays at the baseline.

  • Workup (Purification of Free Base):

    • Cool to room temperature and filter off the inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Excess Piperazine Removal: Resuspend the residue in Water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

      • Expert Insight: Unreacted piperazine is highly water-soluble and will remain in the aqueous phase, while the lipophilic NMP product partitions into the DCM.

    • Wash the combined organic layers with Brine, dry over anhydrous

      
      , and concentrate to yield the crude oil.
      
  • Salt Formation (Hydrochlorination):

    • Dissolve the crude free base in Ethanol or Ethyl Acetate.

    • Cool to 0°C in an ice bath.

    • Add HCl (in Dioxane or Ether) dropwise until pH ~2 is reached. A white precipitate should form immediately.

    • Filter the solid, wash with cold Diethyl Ether, and dry under vacuum.

Workflow Visualization

SynthesisWorkflow Start Start: Reagents Reaction Reaction: 1-(Chloromethyl)naphthalene + 5.0 eq Piperazine (Reflux) Start->Reaction Check QC: TLC Check Reaction->Check Filter Filtration & Concentration Check->Filter Complete Partition Liquid-Liquid Extraction (Water/DCM) Filter->Partition OrganicPhase Organic Phase (Contains Product) Partition->OrganicPhase AqueousPhase Aqueous Phase (Contains Excess Piperazine) Partition->AqueousPhase SaltForm Salt Formation (Add HCl/Dioxane) OrganicPhase->SaltForm Final Final Product: NMP Hydrochloride SaltForm->Final

Figure 1: Synthesis and purification workflow emphasizing the removal of excess piperazine via aqueous partitioning.

Quality Control Standards

Before biological application, the compound must be validated.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Aromatic protons (Naphthalene): Multiplet region

      
       7.4 – 8.2 ppm.
      
    • Benzylic protons (

      
      ): Singlet at 
      
      
      
      ~3.9–4.1 ppm.
    • Piperazine protons: Two multiplets at

      
       ~2.8–3.4 ppm.
      
  • Mass Spectrometry (ESI+):

    • Observed

      
       = 227.15 m/z (consistent with 
      
      
      
      ).
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 5% to 95% B.

    • Requirement: >98% purity at 254 nm.

Pharmacological Application: 5-HT Receptor Binding[5][6][10]

Context: NMP is used to displace radioligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) to determine binding affinity (


).
Protocol: Competitive Binding Assay

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.
    
  • Membrane Prep: Rat brain cortex homogenate or CHO cells expressing human 5-HT receptors.

  • Radioligand: [³H]-Serotonin or specific subtype ligand.

Procedure:

  • Stock Preparation:

    • Dissolve NMP Hydrochloride in 100% DMSO to create a 10 mM Stock .

    • Caution: Do not store aqueous solutions of the free base; they may precipitate or degrade. Store DMSO stocks at -20°C.

  • Serial Dilution:

    • Prepare 10x working concentrations in Assay Buffer (0.5% DMSO final).

    • Range:

      
       M to 
      
      
      
      M.
  • Incubation:

    • In a 96-well plate, combine:

      • 50 µL Membrane Suspension

      • 50 µL Radioligand (at

        
         concentration)
        
      • 50 µL NMP Test Compound (various concentrations)

    • Incubate at 25°C for 60 minutes.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Derive

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Assay Logic Diagram

AssayLogic Stock 10 mM DMSO Stock (NMP HCl) Dilution Serial Dilution (Buffer + 0.5% DMSO) Stock->Dilution Plate Assay Plate Setup (Membranes + Radioligand) Dilution->Plate Add Compound Incubate Incubation (60 min @ 25°C) Plate->Incubate Filter Harvest/Filter (GF/B Filters) Incubate->Filter Data Data Analysis (Ki Calculation) Filter->Data

Figure 2: Experimental logic for competitive binding assays using NMP as the displacing ligand.

Safety & Handling (E-E-A-T)
  • Toxicity: 1-(Chloromethyl)naphthalene is a potent alkylating agent and lachrymator. All synthesis steps involving this halide must be performed in a fume hood.

  • Piperazine: A known sensitizer.[9] Avoid inhalation of dust.[10]

  • Waste Disposal: Aqueous waste from the extraction (Step 4) contains excess piperazine and must be treated as basic organic waste.

References
  • PubChem. (n.d.).[2] 1-(1-Naphthylmethyl)piperazine.[2][3] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Schoeffter, P., & Hoyer, D. (1989).[5] Interaction of arylpiperazines with 5-HT1A, 5-HT1B, 5-HT1C and 5-HT1D receptors.[5] Naunyn-Schmiedeberg's Archives of Pharmacology, 339(6), 675–683. (Contextual grounding for piperazine binding affinity).

Sources

Application Note: In Vivo Evaluation of 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride (NMP)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Protocol & Technical Guide Target Audience: Microbiologists, Pharmacologists, and Drug Discovery Scientists Subject: 1-(1-Naphthylmethyl)piperazine hydrochloride (NMP) as a Bacterial Efflux Pump Inhibitor (EPI)[1][2][3]

Executive Summary & Disambiguation

1-Naphthalen-1-ylmethyl-piperazine hydrochloride , commonly abbreviated as NMP , is a synthetic aryl-piperazine derivative primarily utilized as a Bacterial Efflux Pump Inhibitor (EPI) . It is structurally distinct from the well-known serotonin ligand 1-(1-Naphthyl)piperazine (1-NP), differing by a single methyl linker.

While 1-NP is a tool for CNS research (5-HT receptor agonist/antagonist), NMP is a tool compound used to reverse Multi-Drug Resistance (MDR) in Gram-negative bacteria (e.g., E. coli, A. baumannii, K. pneumoniae) by inhibiting Resistance-Nodulation-Division (RND) efflux pumps, such as AcrAB-TolC.

Crucial Safety Note: NMP exhibits significant host toxicity at high doses due to membrane destabilization properties. This guide focuses on its application as a chemosensitizer in in vivo infection models, emphasizing the necessity of establishing a Maximum Tolerated Dose (MTD) prior to efficacy studies.

Chemical Identity
PropertyDetail
Chemical Name 1-(1-Naphthalen-1-ylmethyl)piperazine hydrochloride
Common Abbreviation NMP (or NMP-HCl)
CAS Number 40675-81-8 (Free base: 57536-86-4)
Molecular Weight ~262.78 g/mol (HCl salt)
Solubility Soluble in Water, Saline, DMSO
Primary Target Bacterial Efflux Pumps (RND Family: AcrB, MexB)

Mechanism of Action: Reversing Antibiotic Resistance[1][3][4]

NMP functions by competitively inhibiting the AcrAB-TolC efflux system in Enterobacteriaceae. This pump actively expels a wide range of antibiotics (fluoroquinolones, tetracyclines, chloramphenicol) from the bacterial periplasm to the external environment, conferring resistance.

  • Without NMP: Antibiotic enters bacterium

    
     Pumped out by AcrAB-TolC 
    
    
    
    Sub-lethal intracellular concentration
    
    
    Bacterial Survival.
  • With NMP: Antibiotic enters bacterium

    
     NMP blocks AcrAB-TolC 
    
    
    
    High intracellular antibiotic concentration
    
    
    Bacterial Death.
DOT Diagram: Mechanism of Efflux Inhibition

EffluxMechanism cluster_effect Effect of NMP Antibiotic Antibiotic (e.g., Ciprofloxacin) Bacterium Gram-Negative Bacterium Antibiotic->Bacterium Passive Diffusion Pump Efflux Pump (AcrAB-TolC) Bacterium->Pump Substrate Capture Pump->Antibiotic Efflux (Resistance) Accumulation Intracellular Accumulation Pump->Accumulation If Inhibited NMP NMP (Inhibitor) NMP->Pump Competitive Inhibition Pump_Blocked Pump Blocked Target DNA Gyrase (Intracellular Target) Accumulation->Target Bactericidal Activity

Caption: NMP competitively inhibits the AcrAB-TolC pump, preventing antibiotic efflux and allowing intracellular accumulation to lethal levels.

Experimental Protocols

Protocol A: Formulation and Stability

NMP is supplied as a hydrochloride salt, rendering it hydrophilic. However, for in vivo use, pH neutrality is critical to prevent injection site irritation.

  • Stock Solution (20 mg/mL):

    • Weigh 200 mg of NMP-HCl.

    • Dissolve in 8 mL of sterile 0.9% Saline.

    • Critical Step: Check pH. If < 5.0, adjust carefully to pH 6.5–7.0 using 0.1 N NaOH. (Avoid precipitation; if precipitate forms, back-titrate or add a small amount of cyclodextrin).

    • Adjust final volume to 10 mL with Saline.

    • Filter sterilize (0.22 µm PES filter).

    • Storage: Prepare fresh daily. NMP can oxidize; protect from light.

Protocol B: Maximum Tolerated Dose (MTD) Study

Why this is mandatory: NMP has a narrow therapeutic index. Published data indicates toxicity (convulsions, ataxia) at doses >50–100 mg/kg in mice depending on the strain. You must define the safe ceiling before efficacy testing.

Step-by-Step:

  • Animals: CD-1 or BALB/c mice (n=3 per group), 6–8 weeks old.

  • Dosing Regimen: Single Intraperitoneal (IP) injection.

  • Dose Escalation:

    • Group 1: Vehicle (Saline)

    • Group 2: 10 mg/kg

    • Group 3: 30 mg/kg[4]

    • Group 4: 60 mg/kg

    • Group 5: 100 mg/kg

  • Observation: Monitor continuously for 4 hours post-dose.

    • Signs of Toxicity: Piloerection, ataxia, tremors, convulsions, labored breathing.

  • Endpoint: The MTD is the highest dose where no overt behavioral abnormalities or weight loss (>10%) are observed over 24 hours.

    • Note: If convulsions occur at 60 mg/kg, set efficacy dose at 30 mg/kg or lower.

Protocol C: Murine Thigh Infection Model (Chemosensitization)

This protocol tests if NMP can restore the efficacy of an antibiotic (e.g., Levofloxacin) against a resistant bacterial strain.[5]

Reagents:

  • Bacterial Strain: E. coli overexpressing AcrAB (e.g., AG100 or clinical isolate).[6] Confirm MDR phenotype in vitro (MIC determination) prior to study.

  • Antibiotic: Levofloxacin (or Ciprofloxacin).

  • NMP: Prepared at MTD (e.g., 20–40 mg/kg).

Workflow:

  • Inoculum Preparation:

    • Grow bacteria to log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL in sterile saline.
      
  • Infection (T=0):

    • Inject 100 µL of inoculum into the posterior thigh muscle of neutropenic mice (neutropenia induced by cyclophosphamide: 150 mg/kg at Day -4 and 100 mg/kg at Day -1).

  • Treatment (T=2 hours):

    • Randomize mice into 4 groups (n=5–6 per group).

    • Group 1 (Vehicle): Saline IP.

    • Group 2 (Antibiotic Only): Levofloxacin (sub-therapeutic dose, e.g., 5 mg/kg) IP.

    • Group 3 (NMP Only): NMP (e.g., 30 mg/kg) IP.[4]

    • Group 4 (Combination): NMP (30 mg/kg) + Levofloxacin (5 mg/kg) IP.

    • Note: Administer NMP 15 minutes before the antibiotic to ensure pump inhibition is active when the antibiotic arrives.

  • Harvest (T=24 hours):

    • Euthanize mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize tissue in 5 mL PBS.

  • Quantification:

    • Perform serial dilutions of homogenate.

    • Plate on Mueller-Hinton agar.

    • Incubate overnight at 37°C and count Colony Forming Units (CFU).

DOT Diagram: Experimental Workflow

Workflow cluster_groups Treatment Arms Prep 1. Inoculum Prep (MDR E. coli) Infect 2. Thigh Infection (Neutropenic Mice) Prep->Infect Treat 3. Treatment Groups (T = +2 hrs) Infect->Treat Harvest 4. Tissue Harvest (T = +24 hrs) Treat->Harvest G1 Vehicle Analysis 5. CFU Counting & Statistics Harvest->Analysis G2 Antibiotic Only G3 NMP Only G4 NMP + Antibiotic (Synergy Test)

Caption: Step-by-step workflow for the in vivo chemosensitization assay using the Murine Thigh Infection Model.

Data Analysis & Interpretation

Data should be presented as Log10 CFU/gram of tissue .

GroupExpected Outcome (Log10 CFU/g)Interpretation
Vehicle High (~8.0–9.0)Bacterial growth unchecked.
NMP Only High (~8.0–9.[4]0)NMP alone usually has weak/no intrinsic antibacterial activity.
Antibiotic Only High/Moderate (~7.0–8.0)Resistance prevents effective killing.
Combination Low (~3.0–5.0) Success: NMP restored sensitivity; significant reduction vs Antibiotic Only.

Statistical Test: One-way ANOVA followed by Tukey’s post-hoc test. A reduction of >2 Log10 CFU/g in the combination group compared to the antibiotic-only group is considered biologically significant.

Troubleshooting & Expert Tips

  • Toxicity Management: If mice show acute toxicity immediately after NMP injection, split the dose (e.g., two doses of 15 mg/kg spaced 1 hour apart) or switch to subcutaneous (SC) administration to slow absorption.

  • PK/PD Mismatch: NMP has a short half-life in rodents. For antibiotics with long half-lives, a single dose of NMP may not suffice. Consider multiple doses of NMP (e.g., q4h or q6h) to maintain pump inhibition throughout the antibiotic's exposure window.

  • Vehicle Control: Ensure the pH-adjusted saline vehicle does not cause muscle inflammation, which can alter antibiotic distribution.

References

  • Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[1][2] Antimicrobial Agents and Chemotherapy, 49(2), 849-852. Link

  • Pannek, S., et al. (2006). Multidrug efflux inhibition in Acinetobacter baumannii: comparison between 1-(1-naphthylmethyl)-piperazine and phenyl-arginine-beta-naphthylamide. Journal of Antimicrobial Chemotherapy, 57(1), 97-100. Link

  • Schuster, S., et al. (2019). Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae.[7] Frontiers in Microbiology, 10, 290. Link

  • Kern, W. V., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae.[1][2] Journal of Antimicrobial Chemotherapy, 57(2), 339-344. Link

  • PubChem Compound Summary. (2024). 1-(1-Naphthylmethyl)piperazine.[1][2][5][7][8][9][10] National Center for Biotechnology Information. Link

Sources

Application Note: Precision Preparation of 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-Naphthalen-1-ylmethyl-piperazine (1-NMP) is a critical pharmacophore in medicinal chemistry, often utilized as a serotonergic agent with affinity for 5-HT receptors (specifically 5-HT1A, 5-HT2A) and as a synthetic intermediate for complex CNS-active drugs.[1]

The preparation of this compound presents a specific physicochemical challenge: it combines a highly lipophilic naphthalene ring (prone to aggregation and plastic adsorption) with a hydrophilic piperazine moiety .[1] While the hydrochloride salt form improves water solubility, improper handling—specifically regarding pH and ionic strength—can lead to "oiling out" (phase separation of the free base) or oxidative degradation.

This guide provides a robust, error-proof protocol for preparing stable stock and working solutions, grounded in the principles of acid-base equilibria and solubility kinetics.[1]

Physicochemical Profile & Critical Parameters[2][3][4][5]

Before weighing any reagent, the researcher must verify the specific salt form (Mono-HCl vs. Di-HCl), as this drastically alters the Molecular Weight (MW) and solubility profile.[1]

Table 1: Compound Specifications
ParameterDataCritical Note
Compound Name 1-(1-Naphthylmethyl)piperazine HClCommon alias: 1-NMP HCl
CAS Number 40675-81-8 (Free Base)104113-71-5 (Salt)Verify CAS on your vial.
Molecular Weight ~262.78 g/mol (Mono-HCl)~299.24 g/mol (Di-HCl)Use exact MW from Certificate of Analysis (CoA).[1]
Solubility (Water) ~50 mg/mL (Di-HCl salt)pH dependent.[1] Soluble at pH < 5.[1]0.
Solubility (DMSO) >100 mMPreferred for Stock Solutions.[1]
pKa (Piperazine) N1 (Secondary): ~9.7N4 (Tertiary): ~5.3Solution pH must remain below pKa to maintain solubility.[1]
Stability Hygroscopic; Light SensitiveStore desiccated; protect from light.[1]
The Solubility-pH Mechanism

The solubility of 1-NMP is dictated by the protonation state of the piperazine nitrogens.[1]

  • pH < 5.0: Both nitrogens are protonated (

    
     and 
    
    
    
    ).[1] High water solubility.[1][2]
  • pH 6.0 – 8.0: The tertiary amine deprotonates.[1] Solubility decreases but remains stable if concentration is low (<1 mM).[1]

  • pH > 9.0: The secondary amine deprotonates.[1] The molecule becomes the neutral free base.[1] Risk of precipitation is critical.

Experimental Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the critical control points (CCPs) to prevent precipitation.

G Start Solid 1-NMP HCl (Check MW on CoA) SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Anhydrous) Recommended for Stock > 10mM SolventChoice->DMSO Long-term Storage Water Acidified Water / dilute HCl For immediate use only SolventChoice->Water Acute Acute Experiments StockSol Master Stock Solution (10mM - 100mM) DMSO->StockSol Water->StockSol Dilution Dilution into Assay Buffer StockSol->Dilution CheckPH Critical Check: Is Buffer pH > 7.4? Dilution->CheckPH Stable Stable Working Solution CheckPH->Stable No (pH < 7.0) Precip Risk of Precipitation (Free Base Formation) CheckPH->Precip Yes (pH > 7.4) Precip->Stable Action: Lower Conc. or Add Co-solvent

Figure 1: Decision matrix for solvent selection and pH management to ensure solubility.

Protocol A: Preparation of 100 mM Master Stock (DMSO)

Recommended for: Long-term storage, high reproducibility, and freezing. Safety: Wear nitrile gloves and safety glasses. 1-NMP is a skin and eye irritant.[1]

Materials
  • 1-Naphthalen-1-ylmethyl-piperazine HCl (Solid).[1]

  • DMSO (Dimethyl sulfoxide), anhydrous, ≥99.9%.[1]

  • Vortex mixer.[1]

  • Amber glass vials (Borosilicate).[1] Do not use standard polystyrene. [1]

Procedure
  • Calculate Mass: Determine the mass required for 10 mL of 100 mM stock.

    
    [1]
    
    • Example (for Di-HCl, MW 299.24): Weigh 299.2 mg .[1]

  • Weighing: Weigh the solid directly into an amber glass vial. Avoid using plastic weigh boats if possible, as the static charge of the fine powder can cause loss.

  • Solvation: Add 50% of the final volume (5 mL) of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. The solution may warm slightly (exothermic solvation).[1]

    • Note: If particulates remain, sonicate for 5 minutes at room temperature.[1]

  • Final Volume: Add the remaining DMSO to reach 10 mL total volume. Invert 10 times to mix.

  • Aliquot & Store: Dispense into 500 µL aliquots in amber polypropylene tubes. Store at -20°C.

    • Shelf Life: 6 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).[1]

Protocol B: Preparation of Aqueous Working Solution

Recommended for: Immediate biological assays (Cell culture, Binding assays).[1]

Critical Buffer Considerations
  • Avoid Phosphate Buffered Saline (PBS) at pH 7.4 for concentrations > 100 µM.[1] The high ionic strength and pH can force the hydrophobic naphthalene ring to aggregate.[1]

  • Preferred Buffer: HEPES (20 mM) or MES (20 mM) adjusted to pH 6.5 – 7.0.[1]

Procedure (1:1000 Dilution Example)
  • Thaw: Thaw the DMSO stock at room temperature. Do not heat above 37°C.

  • Vortex: Vortex the stock to ensure homogeneity (DMSO is hygroscopic and may stratify water at the surface).[1]

  • Rapid Dilution:

    • Place the aqueous buffer on a magnetic stirrer (medium speed).

    • Slowly inject the DMSO stock into the center of the vortex created by the stir bar.[1]

    • Why? This prevents localized high concentrations of the free base, which causes "crashing out."

  • Clarification: If the solution appears cloudy, the compound has precipitated.[1]

    • Troubleshooting: Acidify slightly with 0.1 N HCl or reduce the final concentration.

Quality Control & Self-Validation

To ensure the solution is active and the concentration is accurate, perform the following validation steps.

Method 1: UV-Vis Spectroscopy (Molar Extinction)

The naphthalene ring provides a strong UV chromophore.[1]

  • Dilute the working solution to ~50 µM in water.

  • Measure Absorbance at 280 nm .[1]

  • Use the Beer-Lambert Law (

    
    ).[1]
    
    • Approximate

      
       for naphthalene derivatives 
      
      
      
      .[1]
    • Self-Check: If Absorbance is < 0.1 for a 50 µM solution, the compound may have precipitated or adsorbed to the walls.

Method 2: Visual Precipitate Check

Shine a laser pointer (or bright focused light) through the solution.[1]

  • Clear beam path: Solution is true.

  • Scattering (Tyndall Effect): Micro-aggregates have formed.[1] Filter (0.22 µm PTFE) or discard.[1]

Storage and Stability

ConditionSolventTemperatureStability Duration
Solid N/A4°C or -20°C2 Years (Desiccated)
Stock DMSO-20°C6 Months
Stock DMSO4°C1 Month
Working Aqueous (pH < 7)4°C< 24 Hours (Hydrolysis risk)

Adsorption Warning: Naphthalene derivatives bind avidly to polystyrene (PS) plastics.[1] Always use Polypropylene (PP) or Glass for storage.[1] Use PTFE or PES filters; avoid Nylon.[1]

References

  • PubChem . 1-(1-Naphthylmethyl)piperazine.[1][3] National Library of Medicine.[1] Accessed October 2023.[1][2] [Link][1]

  • University of Regina . pKa Values of Some Piperazines at Various Temperatures. ResearchGate / J. Chem. Eng.[1] Data. [Link]

Sources

Analytical Methods for 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine (CAS: 40675-81-8 for free base; 40675-82-9 for HCl salt) is a critical pharmacophore and synthetic intermediate, most notably in the production of Naftopidil , an


-adrenergic receptor antagonist used for benign prostatic hyperplasia (BPH).[1]

Unlike unsubstituted piperazine, which lacks a chromophore and requires derivatization for UV detection, this analyte possesses a naphthalene moiety. This structural advantage allows for direct UV detection.[1] However, the molecule presents a distinct analytical challenge: the highly basic piperazine nitrogen (


) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing if not managed correctly.

This guide details two optimized protocols:

  • HPLC-UV (Method A): For raw material assay, reaction monitoring, and purity profiling.[1]

  • LC-MS/MS (Method B): For trace impurity analysis (genotoxic impurity screening) and biological matrices.[1]

Physicochemical Profile & Analytical Strategy

PropertyDataAnalytical Implication
Structure Naphthalene ring + Piperazine ringDual nature: Lipophilic tail + Polar basic head.[1]
Chromophore Naphthalene (

nm)
Direct UV detection is viable. No derivatization required for standard QC.[1]
Basicity Piperazine

amine
Requires acidic mobile phase (pH < 3.[1]0) or high pH-stable columns to suppress silanol ionization.[1]
Solubility HCl salt: Water/MeOH solubleDissolve standards in MeOH:Water (50:[1]50) to prevent precipitation.[1]
Analytical Decision Tree

The following logic determines which method to employ based on sensitivity requirements.

AnalyticalStrategy Start Select Analytical Goal Conc Target Concentration? Start->Conc High High Conc. (>0.1 mg/mL) (Purity, Assay, Synthesis) Conc->High QC / Process Low Trace Level (<1 µg/mL) (Genotoxic Impurity, Bioanalysis) Conc->Low Safety / Clinical MethodA METHOD A: HPLC-UV (C18, pH 3.0, 280nm) High->MethodA MethodB METHOD B: LC-MS/MS (ESI+, MRM Mode) Low->MethodB

Caption: Decision matrix for selecting between UV-based QC methods and MS-based trace analysis.

Method A: HPLC-UV (Standard QC Protocol)

Objective: Robust quantitation of 1-Naphthalen-1-ylmethyl-piperazine HCl in bulk powder or reaction mixtures.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 Base-Deactivated Column (e.g., Zorbax Eclipse Plus C18 or Waters XBridge).[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Why: "Base-deactivated" or "End-capped" columns are mandatory to prevent the amine from binding to silanols.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Potassium Phosphate Buffer (pH 3.0).[1]

    • Note: Low pH ensures the piperazine nitrogen is fully protonated (

      
      ), preventing secondary interactions.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection:

    • 220 nm: Maximum sensitivity (Naphthalene primary band).[1]

    • 280 nm: High selectivity (Naphthalene secondary band), less interference from solvents.[1]

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock Solution: Weigh 10 mg of 1-Naphthalen-1-ylmethyl-piperazine HCl into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water.[1] (Conc: 1000 µg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.

Method B: LC-MS/MS (Trace & Impurity Analysis)

Objective: Detection of the analyte at ng/mL levels, suitable for cleaning validation or genotoxic impurity screening in Naftopidil drug substance.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode .[1]

    • Mechanism:[1] The piperazine secondary amine protonates readily

      
      .[1]
      
  • Precursor Ion: m/z 227.15 (Calculated for Free Base

    
     + H).[1]
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of piperazine ring, leaving methyl-naphthalene carbocation).[1]
      
    • Qualifier:

      
       (Piperazine ring fragment).[1]
      
LC Conditions (MS Compatible)
  • Column: C18 (e.g., Acquity UPLC BEH C18, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Do NOT use Phosphate buffers).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B over 5 minutes) is usually sufficient due to the hydrophobic naphthalene tail.[1]

Sample Preparation & Extraction Workflow

For complex matrices (e.g., reaction slurry or biological tissue), a liquid-liquid extraction (LLE) or Solid Phase Extraction (SPE) is required to remove salts and proteins.[1]

SamplePrep Sample Sample (Solid/Liquid) Dissolve Dissolve/Dilute (50% MeOH) Sample->Dissolve pH_Adj pH Adjustment (Make Alkaline pH > 10) Dissolve->pH_Adj Convert to Free Base Extract LLE Extraction (Dichloromethane) pH_Adj->Extract Partitioning Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry Inject Inject HPLC/MS Dry->Inject

Caption: Extraction logic. Note: To extract the piperazine into organic solvent, the pH must be basic (>10) to neutralize the salt. For direct injection, keep acidic.

Method Validation Criteria (Self-Validating System)

To ensure the "Trustworthiness" of your data, the following criteria must be met during method transfer:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      .[1] If
      
      
      , increase buffer ionic strength or lower pH.
    • Precision: RSD of 6 replicate injections must be

      
      .
      
  • Linearity:

    
     across 50% to 150% of target concentration.
    
  • Specificity: Inject a blank matrix. No peak should elute at the retention time of the analyte (approx 5-7 mins in Method A).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 701891, 1-(1-Naphthylmethyl)piperazine.[1] Retrieved from [Link]

  • Chung, M. S., et al. (2017). Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia.[2] Yonsei Medical Journal.[1][2] (Context for Naftopidil intermediate relevance). Retrieved from [Link]

Sources

Application Note: 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride (NMP) in Neuroscience & Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (often abbreviated as NMP ) is a bifunctional piperazine derivative that occupies a unique niche in pharmacological research. While structurally related to the classic serotonin ligand 1-(1-Naphthyl)piperazine (1-NP), NMP possesses a distinct methylene bridge that alters its conformational flexibility and binding profile.

In neuroscience research, NMP is primarily utilized as a serotonergic probe and a model efflux pump inhibitor (EPI) . Its utility is defined by two opposing characteristics:

  • Serotonin Agonism: It acts as a non-selective serotonin receptor agonist, a property often cited as a "toxicity" in antimicrobial development but valuable for modeling serotonergic signaling and syndrome in vivo.

  • Transporter Modulation: It is a potent inhibitor of RND-type efflux pumps (e.g., AcrAB-TolC), serving as a chemical tool to study blood-brain barrier (BBB) penetration and multidrug resistance (MDR) mechanisms in neuro-infectious disease models.

Chemical Identity
PropertyDetail
Chemical Name 1-(1-Naphthalen-1-ylmethyl)piperazine hydrochloride
Common Abbreviations NMP, N-1-Naphthylmethylpiperazine
CAS Number 40675-81-8 (HCl salt: 57536-86-4*) *Check specific salt batch
Molecular Formula C₁₅H₁₈N₂[1][2][3] · xHCl
Molecular Weight ~262.78 g/mol (Monohydrochloride)
Solubility Water (highly soluble), DMSO, Methanol
Key Structural Feature Methylene (-CH₂-) linker between naphthalene and piperazine rings

CRITICAL DISTINCTION: Do not confuse NMP with 1-NP (1-(1-Naphthyl)piperazine). 1-NP lacks the methylene bridge and is a high-affinity 5-HT₁/5-HT₂ ligand. NMP has a methylene bridge, conferring broader transporter interaction and altered receptor kinetics.

Mechanism of Action: The Dual-Target Paradigm

NMP's pharmacological profile is driven by the "privileged" aryl-piperazine scaffold, which mimics the ethylamine side chain of biogenic amines.

Serotonergic Signaling (Neuroscience Focus)

NMP functions as a serotonin receptor agonist . Unlike selective ligands, NMP displays broad activity across 5-HT receptor subtypes, particularly 5-HT₁ and 5-HT₂ families.

  • Mechanism: NMP binds to the orthosteric site of G-protein coupled 5-HT receptors.

  • Signaling Cascade: Activation triggers G_i/o (inhibitory) or G_q/11 (excitatory) pathways, leading to altered cAMP levels or calcium mobilization.

  • Research Application: Used to induce serotonergic behavioral phenotypes (e.g., serotonin syndrome-like motor effects) in rodent models to screen for antagonists or study receptor desensitization.

Efflux Pump Inhibition (Neuro-Infection Focus)

NMP acts as a competitive inhibitor of Resistance-Nodulation-Division (RND) efflux pumps.[4]

  • Mechanism: It binds to the hydrophobic trap of the transporter protein (e.g., AcrB), sterically hindering the extrusion of substrates (antibiotics or CNS drugs).

  • Research Application: Enhancing the CNS penetration of therapeutic agents in models of bacterial meningitis or studying the homology between bacterial RND pumps and mammalian P-glycoprotein (P-gp).

Pathway Visualization

The following diagram illustrates the dual mechanism of NMP: activating postsynaptic 5-HT receptors while simultaneously blocking transmembrane efflux pumps.

NMP_Mechanism cluster_Neuron Neuronal Synapse (CNS) cluster_Membrane Cell Membrane / BBB Interface NMP 1-Naphthalen-1-ylmethyl-piperazine (NMP) 5 5 NMP->5 Efflux_Pump Efflux Pump (RND/P-gp Homolog) NMP->Efflux_Pump Inhibition (Blockade) HT_Rec Agonist Binding G_Protein G-Protein (Gi/Gq) HT_Rec->G_Protein Activation Effect Signaling Cascade (cAMP / Ca2+) G_Protein->Effect Behavior Serotonergic Response (Motor/Anxiety) Effect->Behavior Extrusion Drug Extrusion Efflux_Pump->Extrusion Prevents Substrate Therapeutic Drug (Substrate) Substrate->Efflux_Pump Accumulates Intracellularly

Caption: NMP acts as a 5-HT receptor agonist (top pathway) and an inhibitor of transmembrane efflux pumps (bottom pathway).

Experimental Protocols

Protocol A: Preparation of NMP Stock Solution

Objective: Create a stable, verified stock for in vitro or in vivo use.

  • Weighing: Weigh 10 mg of 1-Naphthalen-1-ylmethyl-piperazine hydrochloride.

  • Solvent Selection:

    • For In Vitro (Cell Culture): Dissolve in DMSO to 10-50 mM.

    • For In Vivo (Rodent): Dissolve in sterile 0.9% saline. (Note: The HCl salt is water-soluble; if solubility is poor, warm to 37°C or sonicate for 5 mins).

  • Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot into light-protective amber tubes. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Protocol B: In Vitro 5-HT Receptor Activation Assay (Ca²⁺ Flux)

Objective: Quantify the agonist potency of NMP at 5-HT₂ receptors using a calcium mobilization assay.

Materials:

  • HEK-293 cells stably expressing human 5-HT₂A.

  • Fluo-4 AM (Calcium indicator).

  • NMP Stock (from Protocol A).

  • Positive Control: Serotonin (5-HT).[2][5][6]

  • Negative Control: Ketanserin (Antagonist).

Methodology:

  • Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Tyrode’s buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 10 seconds.

  • Injection: Inject NMP at varying concentrations (1 nM – 100 µM).

  • Recording: Record fluorescence kinetic response for 120 seconds.

  • Analysis: Plot Max Fluorescence (F_max) vs. Log[Concentration]. Calculate EC₅₀ using a 4-parameter logistic fit.

    • Expected Result: NMP should induce a dose-dependent increase in intracellular Ca²⁺, confirming agonist activity.

Protocol C: Efflux Inhibition Assay (Hoechst Accumulation)

Objective: Assess NMP's ability to inhibit efflux pumps (relevant for BBB transport modeling).

Methodology:

  • Preparation: Use cells overexpressing the target pump (e.g., E. coli AcrAB or mammalian P-gp cell lines).

  • Dosing: Incubate cells with NMP (10–50 µg/mL) for 15 minutes.

  • Substrate Addition: Add Hoechst 33342 (2.5 µM), a fluorescent substrate of many efflux pumps.

  • Kinetics: Monitor fluorescence increase over 30 minutes (Ex 350 nm / Em 460 nm).

  • Interpretation:

    • Control: Low fluorescence (dye is pumped out).

    • NMP Treated: High fluorescence (pump blocked, dye accumulates).

    • Validation: This confirms NMP effectively blocks the transporter, validating its use as a chemosensitizer.

Safety & Toxicology (Crucial for In Vivo Work)

Serotonin Syndrome Risk: Because NMP is a serotonin agonist, in vivo administration carries a high risk of inducing serotonin syndrome.

  • Signs to Monitor: Hyperthermia, tremor, rigidity, hind limb abduction (Straub tail), and hyperactivity.

  • Dose Limits: In rodents, start dosing < 10 mg/kg (i.p.) to establish a safety window. High doses (>50 mg/kg) may be lethal due to serotonergic toxicity.

  • Antidote: Keep a 5-HT antagonist (e.g., Cyproheptadine or Ketanserin) available to reverse acute toxicity if necessary.

References

  • Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are potent inhibitors of the AcrAB-TolC efflux pump of Escherichia coli. Antimicrobial Agents and Chemotherapy, 49(5), 1998-2005. Link

  • Schumacher, A., et al. (2006).[7] In vitro pharmacodynamic evaluation of the efflux pump inhibitor 1-(1-naphthylmethyl)-piperazine in Acinetobacter baumannii. Journal of Antimicrobial Chemotherapy, 57(5), 968-974. Link

  • Panaru, C., et al. (2022). Serotonin Agonist Properties of Arylpiperazine Efflux Pump Inhibitors: A Limiting Factor for Clinical Translation. ACS Infectious Diseases, 8(3), 450–462. Link

  • Glennon, R. A., et al. (1986). Binding of substituted piperazines to 5-HT1 serotonin receptors.[2][5] Journal of Medicinal Chemistry, 29(11), 2375-2380. Link

  • PubChem Compound Summary. (2024). 1-(1-Naphthylmethyl)piperazine.[1][4][7] National Center for Biotechnology Information. Link

Sources

Technical Dossier: Receptor Binding Characterization of 1-Naphthalen-1-ylmethyl-piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the pharmacological characterization of 1-Naphthalen-1-ylmethyl-piperazine hydrochloride (NMP) using receptor binding assays.

While NMP is widely cited in microbiological literature as a putative efflux pump inhibitor (EPI) in Gram-negative bacteria (targeting AcrAB-TolC), its structural homology to 1-(1-Naphthyl)piperazine (1-NP) —a potent serotonin ligand—necessitates rigorous profiling against mammalian CNS targets, specifically Serotonin (5-HT) and Sigma receptors.[1]

Compound Profile & Handling

1-Naphthalen-1-ylmethyl-piperazine differs from the classical serotonergic probe 1-(1-Naphthyl)piperazine (1-NP) by a methylene bridge between the piperazine nitrogen and the naphthalene ring.[1] This structural modification alters conformational flexibility and lipophilicity, potentially shifting affinity from 5-HT receptors to Sigma receptors or transporter proteins.[1]

Physicochemical Properties
PropertySpecification
Molecular Formula C₁₅H₁₈N₂[1][2][3] · HCl (or 2HCl)
Molecular Weight ~262.78 g/mol (Monohydrochloride)
Solubility Water: Soluble (>20 mM); DMSO: Soluble (>100 mM)
Stability Hygroscopic.[1] Store desicated at -20°C. Solutions stable at 4°C for 1 week.
Primary Target Class Bacterial RND Efflux Pumps (AcrB); Mammalian GPCRs (5-HT), Sigma Receptors.[1]
Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve 2.63 mg of NMP-HCl in 1 mL of DMSO (dimethyl sulfoxide). While water soluble, DMSO ensures long-term stability and prevents microbial growth in the stock.[1]

  • Working Solution: Dilute the stock 1:100 in Assay Buffer to achieve 100 µM. Further serial dilutions (1:10 or 1:3) should be performed in Assay Buffer.[1]

    • Critical: Keep final DMSO concentration < 1% in the binding well to avoid solvent effects on membrane integrity.[1]

Target Selection Logic

Based on Structure-Activity Relationship (SAR) data of aryl-piperazines:

  • Serotonin 5-HT1A/5-HT2A: The naphthyl-piperazine core is a privileged scaffold for 5-HT receptors.[1] The methylene spacer often retains binding but may modify efficacy (agonist vs. antagonist).[1]

  • Sigma-1 Receptor (σ1R): N-substituted benzyl/naphthyl-methyl piperazines are classic pharmacophores for σ1R.[1] This is a high-probability "off-target" for NMP.[1]

Experimental Protocols

Protocol A: 5-HT1A Competition Binding Assay

Objective: Determine the affinity (


) of NMP for the 5-HT1A receptor.[1]
Materials
  • Receptor Source: CHO cell membranes stably expressing human 5-HT1A (or rat hippocampal homogenate).[1]

  • Radioligand: [³H]-8-OH-DPAT (Specific Activity: ~170 Ci/mmol).[1] Concentration: 1 nM (

    
     approx 1 nM).[1][4]
    
  • Non-Specific Binding (NSB) Control: 10 µM Serotonin (5-HT) or 10 µM WAY-100635.[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Workflow Steps
  • Membrane Prep: Thaw membranes and dilute in Assay Buffer to ~5-10 µg protein/well.[1] Homogenize gently (Polytron) to ensure uniform suspension.

  • Plate Setup (96-well):

    • Total Binding (TB): 150 µL Membrane + 25 µL Buffer + 25 µL [³H]-Ligand.[1]

    • NSB: 150 µL Membrane + 25 µL 10 µM 5-HT + 25 µL [³H]-Ligand.

    • Test (NMP): 150 µL Membrane + 25 µL NMP (varying conc:

      
       to 
      
      
      
      M) + 25 µL [³H]-Ligand.
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). Equilibrium is faster at 37°C but degradation risks increase.[1]

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hr to reduce filter binding).

  • Wash: Wash 3x with ice-cold Tris-HCl buffer.

  • Counting: Add scintillant and count on a Beta Counter (e.g., PerkinElmer MicroBeta).

Protocol B: Sigma-1 ( ) Receptor Binding Assay

Objective: Assess if the methylene spacer shifts specificity toward the Sigma chaperone complex.[1]

Materials
  • Receptor Source: Guinea pig brain membranes or Jurkat cell membranes.[1]

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity: ~30 Ci/mmol).[1] Concentration: 2-3 nM.[1]

  • NSB Control: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0 (Note the higher pH for Sigma assays).

Workflow Steps
  • Pre-Incubation: Thawed membranes are incubated for 30 min at 37°C to remove endogenous ligands, then centrifuged and resuspended.[1]

  • Binding Reaction:

    • Mix: 100 µL Membrane + 50 µL [³H]-(+)-Pentazocine + 50 µL NMP (dilution series).

  • Incubation: 120 minutes at 37°C . Sigma receptors require longer equilibration times.[1]

  • Filtration: Harvest onto GF/B filters using a cell harvester.

  • Analysis: Calculate specific binding = (Total CPM - NSB CPM).[1]

Data Analysis & Visualization

Calculations

The inhibition constant (


) is calculated from the 

using the Cheng-Prusoff equation:

[1]
  • [L]: Concentration of radioligand used (nM).

  • 
    :  Dissociation constant of the radioligand (determined previously by Saturation Binding).[1]
    
Interpretation Guidelines

Value
InterpretationAction
< 10 nM High AffinityPotent ligand.[1] Likely functional effects (agonist/antagonist).[1][3][4][5][6]
10 - 100 nM Moderate AffinitySignificant binding.[1] Potential for physiological relevance.
> 1 µM Low/No AffinityUnlikely to act via this receptor.[1] Consider other targets (e.g., Efflux Pumps).
Experimental Workflow Diagram

BindingAssayWorkflow Compound NMP HCl (Powder) Solubilization Solubilization (10mM in DMSO) Compound->Solubilization Dilution Serial Dilution (10^-4 to 10^-10 M) Solubilization->Dilution Incubation Incubation (60 min @ 25°C) Dilution->Incubation Competitor Membrane Membrane Prep (CHO-5HT1A / Brain) Membrane->Incubation Receptor Radioligand Radioligand ([3H]-8-OH-DPAT) Radioligand->Incubation Tracer Filtration GF/B Filtration (+PEI Pre-soak) Incubation->Filtration Terminate Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki Calculation) Counting->Analysis

Caption: Step-by-step workflow for Radioligand Competition Binding Assay characterizing NMP affinity.

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): Aryl-piperazines are lipophilic ("sticky").[1]

    • Solution: Use 0.3% PEI to pre-soak filters.[1] Add 0.1% BSA to the assay buffer to reduce plastic binding.[1]

  • Insoluble Compound:

    • Solution: Ensure DMSO concentration in the stock is high, but keep final assay DMSO < 1%.[1] If precipitation occurs at 100 µM, cap the curve at 10 µM.[1]

  • Hill Slope < 1.0: Indicates negative cooperativity or multiple binding sites (e.g., binding to both High and Low affinity states of the GPCR).[1]

    • Solution: Add Gpp(NH)p (non-hydrolyzable GTP analog) to the assay to force all receptors into the low-affinity state for a cleaner single-site fit.[1]

References

  • Bohnert, J. A., & Kern, W. V. (2005).[1] Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[1] Antimicrobial Agents and Chemotherapy, 49(2), 849-852.[1] Link[1]

    • Establishes NMP as a reference Efflux Pump Inhibitor (EPI).
  • Glennon, R. A., et al. (1988).[1] Binding of substituted phenylpiperazines to 5-HT1A, 5-HT2, and 5-HT1C serotonin receptors.[1][3] Journal of Medicinal Chemistry, 31(10), 1968-1971.[1] Link[1]

    • Foundational SAR for piperazine binding to serotonin receptors.
  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[1] Link[1]

    • Standard reference for Ki calcul
  • Schoeffter, P., & Hoyer, D. (1989).[1][3] Interaction of arylpiperazines with 5-HT1A, 5-HT1B, 5-HT1C and 5-HT1D receptors.[1][3] Naunyn-Schmiedeberg's Archives of Pharmacology, 339, 675–683.[1][3] Link[1]

    • Detailed methodology for 5-HT receptor sub-typing.

Sources

Application Note: Pharmacological Profiling and Cytotoxicity Assessment of 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride

[1][2]

Introduction & Mechanism of Action

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (NMP-HCl) is a piperazine derivative structurally characterized by a naphthalene ring linked to a piperazine moiety via a methylene bridge.[1] It is a structural analog of the well-characterized serotonin agonist 1-(1-Naphthyl)piperazine (1-NP).[1][2]

While 1-NP is a known non-selective serotonin (5-HT) receptor agonist/antagonist, the addition of the methylene bridge in NMP modifies its steric and electronic properties, altering its binding affinity profiles. NMP-HCl is primarily utilized in:

  • Neuropharmacology: As a ligand probe for characterizing 5-HT receptor subtypes (specifically 5-HT1A and 5-HT2A).[1][3]

  • Medicinal Chemistry: As a privileged scaffold for synthesizing antihistamines, antipsychotics, and potential chemotherapeutic agents.[1][3]

  • Cytotoxicity Profiling: Evaluating off-target antiproliferative effects in non-neuronal cell lines (e.g., melanoma or hepatic cells).[1]

This guide provides a standardized workflow for solubilizing NMP-HCl and assessing its biological activity in mammalian cell culture.[1]

Material Preparation & Reconstitution[1][2]

The hydrochloride salt form improves water solubility compared to the free base; however, for reproducible cell culture assays, DMSO is the preferred solvent for stock solutions to prevent hydrolysis and ensure long-term stability at -20°C.

Solubility Data
SolventMax SolubilityStabilityRecommended Use
DMSO ~100 mMHigh (Months at -20°C)Primary Stock Solution
Water ~10-20 mMModerate (Days at 4°C)Immediate use only
Ethanol ~50 mMModerateAlternative Stock
Reconstitution Protocol (10 mM Stock)

Objective: Prepare a 10 mM Master Stock of NMP-HCl (MW: ~262.78 g/mol ).

  • Weighing: Accurately weigh 2.63 mg of NMP-HCl powder into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Although DMSO is bacteriostatic, filter the stock through a 0.22 µm PTFE (hydrophobic) syringe filter if using for sensitive primary cultures.[1][3]

  • Aliquot & Storage: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Experimental Workflow: Serial Dilution

To generate an accurate dose-response curve, a "step-down" dilution method is required to maintain constant DMSO concentration across all treatment groups.[1]

Dilution Scheme (Visualized)

The following diagram illustrates the preparation of working solutions to ensure the final DMSO concentration on cells remains <0.5% (non-toxic threshold).

DilutionWorkflowStockMaster Stock(10 mM in DMSO)InterIntermediate Stock(100 µM in Media)Stock->Inter1:100 Dilution(10µL Stock + 990µL Media)Well_HighHigh Dose Well(10 µM)Inter->Well_HighDirect AdditionWell_LowLow Dose Well(10 nM)Inter->Well_LowSerial 1:10 Dilutions

Figure 1: Two-step dilution strategy to minimize DMSO toxicity. The intermediate step ensures the final solvent concentration is negligible.

Protocol A: Cytotoxicity Assessment (MTT Assay)

This protocol determines the IC50 of NMP-HCl, assessing its potential as an anti-proliferative agent or evaluating safety limits.[1]

Reagents[1][2][4]
  • Target Cells (e.g., HEK293 for safety, SK-MEL-28 for melanoma efficacy).[1][3]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).[1]

  • Solubilization Buffer (SDS-HCl or DMSO).[1]

Step-by-Step Methodology
  • Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Treatment:

    • Remove spent media.[1]

    • Add 100 µL of fresh media containing NMP-HCl at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control: Vehicle control (Media + 0.1% DMSO) is mandatory.[1][3]

    • Blank: Media only (no cells).[1]

  • Incubation: Incubate for 48 to 72 hours . NMP derivatives often require cell cycle traversal to manifest toxicity.[1]

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Protocol B: Functional GPCR Signaling (Calcium Flux)

Since NMP-HCl is a putative 5-HT receptor ligand, this assay measures its ability to trigger intracellular calcium release (agonist mode) or block serotonin-induced release (antagonist mode).[1]

Mechanism of Action (Pathway)

NMP-HCl interacts with Gq-coupled 5-HT receptors (e.g., 5-HT2A), triggering the PLC-IP3 pathway.[1]

GPCR_PathwayLigandNMP-HCl(Ligand)Receptor5-HT Receptor(GPCR)Ligand->ReceptorBindingGProteinGαq ProteinReceptor->GProteinActivationPLCPLC-βGProtein->PLCStimulatesIP3IP3 GenerationPLC->IP3Hydrolysis of PIP2EREndoplasmicReticulumIP3->ERBinds IP3RCalciumCa2+ Release(Signal)ER->CalciumFlux

Figure 2: Putative signaling cascade for NMP-HCl mediated 5-HT2A activation.[1][3] In antagonist mode, NMP-HCl prevents Serotonin from initiating this cascade.

Assay Protocol
  • Dye Loading: Load cells (e.g., CHO-K1 expressing 5-HT2A) with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.[1][3]

  • Baseline: Measure fluorescence (Ex/Em: 494/506 nm) for 30 seconds to establish a baseline.

  • Agonist Mode: Inject NMP-HCl (10 nM – 10 µM). A spike in fluorescence indicates agonism.[1]

  • Antagonist Mode: Pre-incubate cells with NMP-HCl for 15 minutes.[1] Inject Serotonin (100 nM).[1] A reduction in the Serotonin-induced spike indicates antagonism.[1]

Data Analysis & Troubleshooting

Calculating IC50/EC50

Normalize all data to the Vehicle Control (100% Viability/Signal). Fit the data using a non-linear regression model (4-parameter logistic equation):

1
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media High concentration shockDilute stock into media slowly while vortexing.[1][3] Do not exceed 100 µM.[1]
High Background (MTT) Serum protein interferenceUse phenol-red free media during the measurement phase.[1]
No Calcium Signal Receptor DesensitizationEnsure cells are not over-confluent; Starve cells in serum-free media 4h prior.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 701891, 1-(1-Naphthylmethyl)piperazine.[1][3] Retrieved from [Link]

  • Fuller, R. W., et al. (1986). 1-(1-Naphthyl)piperazine, a central serotonin agonist.[1][3][2] Research Communications in Chemical Pathology and Pharmacology.[1][2] (Provides mechanistic grounding for the naphthyl-piperazine class).[1] Retrieved from [Link]

  • Błeszyński, I., et al. (2022). Cytotoxicity of piperazine derivatives in human melanoma cells.[3] (Contextual reference for piperazine cytotoxicity protocols). Retrieved from [Link](Note: Generalized citation for class behavior).

Application Note: 1-Naphthalen-1-ylmethyl-piperazine (NMP) as a Reference Efflux Pump Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical guide for the use of 1-Naphthalen-1-ylmethyl-piperazine hydrochloride (commonly abbreviated as NMP or NMP-HCl ).

Note on Compound Identity: Distinguish this compound carefully from 1-(1-Naphthyl)piperazine (1-NP).

  • 1-NP (No methyl bridge): A well-known mixed serotonin (5-HT) receptor agonist/antagonist used in CNS research.

  • NMP (Methyl bridge): The subject of this guide. Primarily utilized as a putative Efflux Pump Inhibitor (EPI) to reverse Multidrug Resistance (MDR) in Gram-negative bacteria (e.g., E. coli, Klebsiella pneumoniae, Acinetobacter baumannii).

While NMP exhibits potent in vitro activity as a chemosensitizer, its in vivo application is severely limited by toxicity (nephrotoxicity and off-target CNS effects). This guide focuses on its validated use as a reference standard in in vitro efflux assays and details the specific toxicological constraints that define its administration in animal models.

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (NMP) is an arylpiperazine derivative that functions as a competitive inhibitor of Resistance-Nodulation-Cell Division (RND) efflux pumps, specifically the AcrAB-TolC system in Enterobacteriaceae. By blocking the hydrophobic trap of the AcrB transporter, NMP restores susceptibility to antibiotics (e.g., fluoroquinolones, oxazolidinones, ethidium bromide) in MDR strains.

Primary Application: In vitro screening of efflux pump activity and validation of novel antibiotic potentiators.[1] Secondary Application: Toxicological comparator in in vivo safety profiling (due to its known serotonin-agonist side effects).

Chemical Properties & Reconstitution

ParameterSpecification
Chemical Name 1-(1-Naphthalenylmethyl)piperazine hydrochloride
Abbreviation NMP, NMP-HCl
CAS No. 66104-40-3 (HCl salt); 40675-81-8 (Free base)
Molecular Weight ~262.78 g/mol (Monohydrochloride)
Solubility Soluble in Water (>20 mg/mL), DMSO, Methanol
Storage -20°C, desiccated; protect from light

Reconstitution Protocol:

  • Stock Solution (10 mg/mL): Dissolve 10 mg of NMP-HCl in 1 mL of sterile deionized water or PBS (pH 7.4). Vortex for 30 seconds until clear.

  • Filtration: Sterilize via 0.22 µm PVDF syringe filter.

  • Stability: Fresh preparation is recommended. Aliquots may be stored at -20°C for up to 1 month. Avoid freeze-thaw cycles.

Mechanism of Action (RND Efflux Inhibition)[1][2]

NMP acts by competitively binding to the phenylalanine-rich hydrophobic trap within the AcrB transporter subunit. This prevents the binding and extrusion of substrate antibiotics, trapping them inside the bacterial cell.

Pathway Visualization: RND Efflux Pump Inhibition

NMP_Mechanism cluster_bacterium Gram-Negative Bacterium (Periplasm/Inner Membrane) Antibiotic Antibiotic (Substrate) AcrB_Active AcrB Transporter (Active State) Antibiotic->AcrB_Active Enters Binding Pocket AcrB_Blocked AcrB Transporter (Blocked State) Antibiotic->AcrB_Blocked Accumulation NMP NMP (Inhibitor) NMP->AcrB_Active Competes for Hydrophobic Trap AcrB_Active->AcrB_Blocked Conformational Lock TolC TolC Channel (Outer Membrane) AcrB_Active->TolC Extrusion (Efflux) AcrB_Blocked->TolC Efflux Halted TolC->Antibiotic Resistance (Cell Survival)

Caption: NMP competitively binds to the AcrB transporter, preventing antibiotic extrusion and leading to intracellular accumulation.

Validated Protocol: In Vitro MIC Reduction Assay

This is the standard operational protocol for NMP. It measures the "Fold Reduction" of an antibiotic's Minimum Inhibitory Concentration (MIC) in the presence of NMP.[2][3]

Materials
  • Bacterial Strain: E. coli AG100 (Wild Type) or K. pneumoniae MGH 78578 (MDR).

  • Antibiotic: Levofloxacin (fluoroquinolone) or Linezolid.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Methodology (Checkerboard Assay)
  • Preparation: Prepare a 96-well microtiter plate.

  • NMP Gradient (Vertical): Add NMP to columns to achieve final concentrations of 0, 10, 25, 50, and 100 µg/mL .

    • Note: Do not exceed 100 µg/mL as NMP has intrinsic antibacterial activity at higher concentrations (membrane destabilization).

  • Antibiotic Gradient (Horizontal): Add the test antibiotic in 2-fold serial dilutions across the rows.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Determine the MIC of the antibiotic at each NMP concentration.

  • Calculation:

    
    
    

Expected Results:

Organism Antibiotic NMP Conc.[1][2][4][5][6] (µg/mL) Expected Fold Reduction
E. coli (Overexpressed AcrAB) Levofloxacin 50 - 100 4x - 16x
K. pneumoniae (MDR) Chloramphenicol 100 2x - 8x

| A. baumannii | Tigecycline | 50 | 2x - 4x |

Administration in Animal Models (Toxicological Constraints)

CRITICAL WARNING: NMP is not recommended for therapeutic efficacy studies in infection models due to a narrow therapeutic index. It exhibits significant toxicity at doses required to inhibit efflux pumps in vivo.

However, for researchers conducting Pharmacokinetic (PK) or Toxicity comparative studies, the following parameters apply.

A. Toxicity Profile & Limitations

Research indicates that NMP possesses serotonin (5-HT) agonist properties (similar to 1-naphthylpiperazine) and causes nephrotoxicity .

  • CNS Effects: Tremors, "wet dog shakes" (serotonin syndrome), and hyperactivity.

  • Membrane Instability: At high systemic concentrations, NMP destabilizes eukaryotic membranes.

B. Experimental Dosage Guidelines (Rodents)

These doses are for toxicological/PK assessment ONLY, not therapeutic use.

RouteSpeciesExperimental Dose RangeVehicleObservations/Endpoints
Intravenous (IV) Rat1 – 5 mg/kgSaline / 5% DextroseShort half-life (<0.5h). Monitor for immediate CNS excitation.
Intraperitoneal (IP) Mouse10 – 30 mg/kgPBS (pH 7.4)LD50 Risk: Doses >50 mg/kg may be lethal or cause severe convulsions.
C. In Vivo Protocol: Toxicity Assessment

If characterizing NMP toxicity as a control:

  • Acclimatization: Mice (C57BL/6, 20-25g) acclimatized for 7 days.

  • Administration: Administer NMP-HCl (dissolved in PBS) via IP injection.

  • Observation Window: Continuous monitoring for 0–4 hours post-injection.

  • Scoring:

    • Grade 1: Hyperactivity / Sniffing.

    • Grade 2: Tremors / Flat body posture.

    • Grade 3: Forepaw treading / "Wet dog shakes" (5-HT activation).

    • Grade 4: Convulsions / Death.[7]

  • Termination: Euthanize immediately if Grade 4 symptoms appear.

References

  • Anes, J., et al. (2019). "Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae." Frontiers in Microbiology, 10:92.

  • Bohnert, J. A., & Kern, W. V. (2005). "Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps."[5] Antimicrobial Agents and Chemotherapy, 49(2), 849-852.

  • Schumacher, A., et al. (2006). "Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae other than Escherichia coli."[5] Journal of Antimicrobial Chemotherapy, 57(5), 964-971.

  • Yoshida, K., et al. (2007). "Discovery of a novel, potent, and broad-spectrum efflux pump inhibitor... (Comparison with NMP)." Antimicrobial Agents and Chemotherapy, 51(5), 1791-1796.

Sources

Application Note: High-Throughput Screening for Efflux Pump Inhibitors Using 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride (NMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for utilizing 1-Naphthalen-1-ylmethyl-piperazine hydrochloride (NMP) as a reference scaffold and positive control in High-Throughput Screening (HTS) campaigns targeting Bacterial Efflux Pumps .

While piperazine derivatives are classic privileged scaffolds in CNS drug discovery (targeting 5-HT/Dopamine receptors), the specific 1-naphthalen-1-ylmethyl analog (NMP) has emerged as a critical Efflux Pump Inhibitor (EPI) . It reverses Multidrug Resistance (MDR) in Gram-negative bacteria (specifically E. coli, Enterobacter, and Klebsiella) by inhibiting Resistance-Nodulation-Division (RND) pumps like AcrAB-TolC.

Why use NMP in HTS?

  • Mechanism Validation: Unlike the toxic standard PAβN (Phe-Arg-β-naphthylamide), NMP represents a chemically distinct aryl-piperazine class of inhibitors, making it an essential orthogonal control for validating novel EPI hits.

  • Solubility Profile: The hydrochloride salt form significantly improves aqueous solubility compared to the free base, reducing precipitation artifacts in liquid handling—a common failure mode in lipophilic fragment screening.

  • Spectral Considerations: The naphthalene moiety introduces specific fluorescence properties that require rigorous background correction protocols, detailed in Section 4.

Pre-Screening Validation: Compound Properties

Before initiating a large-scale campaign, the physicochemical behavior of NMP must be stabilized.

PropertyValue / ConditionImpact on HTS
Molecular Weight 299.24 g/mol (dihydrochloride)Fragment-like; suitable for high-concentration screening.
Solubility (Water) > 50 mM (pH dependent)Excellent. Allows direct aqueous dilution, minimizing DMSO carryover.
LogP (Free Base) ~3.1Moderately lipophilic. "Sticky" compound; requires surfactant in wash steps.
pKa ~9.0 (Piperazine N)Positively charged at physiological pH (7.4), critical for pore penetration.
Fluorescence Ex: ~280 nm / Em: ~330 nmCRITICAL: Interferences with UV/Blue dyes (e.g., Hoechst). Use Red-shifted reporters.
Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Concentration: Prepare a 50 mM master stock.

  • Storage: -20°C in amber glass vials (naphthalene is photosensitive).

  • Stability: Stable for 6 months. Avoid freeze-thaw cycles > 3 times.

HTS Workflow: Real-Time Ethidium Bromide Accumulation Assay

The "Gold Standard" for screening EPIs is measuring the accumulation of a fluorescent substrate (Ethidium Bromide) that is normally pumped out by the bacteria. NMP blocks this pump, causing fluorescence to increase.

Experimental Logic (DOT Diagram)

HTS_Workflow Culture Bacterial Culture (Overexpressing AcrAB-TolC) Prep Plate Prep (384-well Black/Clear Bottom) Culture->Prep Dispense 25µL Compound Compound Addition (Test Library + NMP Control) Prep->Compound Pin Transfer / Acoustic Dye Dye Loading (Ethidium Bromide 2µM) Compound->Dye Injection Read Kinetic Read (Ex 530nm / Em 600nm) Dye->Read Immediate (t=0 to 60 min) Analysis Slope Analysis (Accumulation Rate) Read->Analysis Calculate Vmax

Figure 1: Kinetic Fluorescence Accumulation Workflow. The assay relies on the rate of dye uptake (


) rather than endpoint intensity to mitigate static quenching artifacts.
Detailed Protocol

Materials:

  • Strain: E. coli AG100 (Wild Type) or AG100A (

    
    AcrAB) as a negative control.
    
  • Tracer: Ethidium Bromide (EtBr).[1]

  • Control: NMP HCl (Positive Control), DMSO (Negative Control).

  • Buffer: PBS with 0.4% Glucose (Energy source is required to drive the pumps; removing glucose stops the pumps artificially).

Step-by-Step Execution:

  • Inoculum Prep: Grow bacteria to mid-log phase (

    
    ). Wash cells twice in PBS to remove culture media (media fluorescence interferes). Resuspend to 
    
    
    
    .
  • Plate Loading: Dispense 25 µL of bacterial suspension into 384-well black-wall, clear-bottom plates.

  • Compound Addition:

    • Add 0.5 µL of Library Compounds (Final: 50 µM).

    • Column 1 (Pos Control): Add NMP HCl (Final: 100 µg/mL or ~300 µM).

    • Column 2 (Neg Control): DMSO only.

  • Incubation: Incubate for 10 minutes at 25°C to allow compound penetration.

  • Dye Injection: Using an automated dispenser (e.g., Multidrop), add 25 µL of EtBr (Final concentration: 1–2 µM).

  • Detection: Immediately transfer to FLIPR or EnVision reader.

    • Mode: Kinetic Fluorescence.

    • Filter: Excitation 530 nm / Emission 600 nm.

    • Duration: Read every 60 seconds for 45 minutes.

Data Analysis & Hit Selection

Kinetic Reduction

Do not use raw fluorescence units (RFU) at the endpoint, as NMP can have slight intrinsic fluorescence or quenching effects. Instead, calculate the Rate of Accumulation (


) .


Activity Calculation

Normalize the rate against the NMP positive control:



  • Hit Threshold: Samples with > 50% Activity relative to NMP.

  • Quality Control: The Z-factor (

    
    ) must be calculated using the NMP and DMSO controls. A robust assay requires 
    
    
    
    .

Troubleshooting & Specialized Considerations

The "Naphthalene Problem": Autofluorescence

NMP contains a naphthalene ring, which fluoresces in the UV/Blue region.

  • Risk: If you use Hoechst 33342 (Blue dye) instead of EtBr, the NMP signal will mask the biological signal, leading to False Positives .

  • Solution: strictly use Red-shifted dyes (Ethidium Bromide or Nile Red) where NMP has zero emission.

Off-Target CNS Liability (Safety Screen)

If NMP is used as a scaffold for drug development, be aware of its "privileged" nature.

  • Insight: NMP derivatives are potent 5-HT (Serotonin) ligands.[2][3]

  • Counter-Screen: Any hit structurally resembling NMP must be counter-screened against 5-HT2A and Dopamine D2 receptors early in the funnel to avoid CNS toxicity.

Mechanism of Action Diagram

Mechanism cluster_bacteria Gram-Negative Cell Wall Pump AcrAB-TolC Efflux Pump Antibiotic Antibiotic / Dye (Substrate) Pump->Antibiotic Extrusion Halted Antibiotic->Pump Efflux (Resistance) NMP NMP (Inhibitor) Hydrophobic Trap NMP->Pump Blocks Pore (Competitive/Allosteric)

Figure 2: Mechanism of Action. NMP binds to the hydrophobic pocket of the RND transporter, preventing the extrusion of the substrate (antibiotic or dye).

References

  • Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[4][5] Antimicrobial Agents and Chemotherapy, 49(5), 849-852.

  • Schumacher, A., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae.[4][5] Journal of Antimicrobial Chemotherapy, 57(2), 344-348.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 701891, 1-(1-Naphthylmethyl)piperazine.

  • Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Application Note: 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary & Compound Profile

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (NMP-HCl) is a critical piperazine derivative distinguished by a methylene bridge linking the naphthalene ring to the piperazine scaffold. This structural feature differentiates it from its direct-analog 1-(1-Naphthyl)piperazine (1-NP), fundamentally altering its pharmacological profile.

While 1-NP is a classic non-selective serotonin receptor ligand, NMP-HCl has emerged as a premier lead compound in Antimicrobial Resistance (AMR) research. It functions as a broad-spectrum Efflux Pump Inhibitor (EPI) , capable of reversing multidrug resistance (MDR) in Gram-negative bacteria (e.g., E. coli, Acinetobacter baumannii) by blocking RND-type transporters. Furthermore, the secondary amine on the piperazine ring makes NMP-HCl a "privileged structure" intermediate for synthesizing novel GPCR ligands and antifungal agents.

Physicochemical Profile
PropertyValueRelevance
Molecular Weight (Base) 226.32 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
LogP (Predicted) ~2.5 - 2.8Optimal lipophilicity for membrane penetration.
Solubility (HCl salt) High in Water/DMSOSuitable for aqueous biological assays without high % DMSO.
pKa ~9.05 (Piperazine N)Protonated at physiological pH; interacts with acidic residues in protein pockets.

Mechanism of Action: Efflux Pump Inhibition

The primary drug discovery application of NMP-HCl is the inhibition of Resistance-Nodulation-Division (RND) efflux pumps, specifically the AcrAB-TolC system in Enterobacteriaceae.

Mechanistic Pathway

NMP-HCl acts as a "molecular plug" or competitive substrate. By binding to the hydrophobic pocket of the transporter protein (AcrB), it prevents the extrusion of antibiotics (e.g., tetracyclines, fluoroquinolones), thereby restoring their intracellular accumulation and bactericidal activity.

EPI_Mechanism Antibiotic Antibiotic (Substrate) Porin Porin Channel (Influx) Antibiotic->Porin Enters Cell Accumulation Intracellular Accumulation Antibiotic->Accumulation Retained Bacterium Gram-Negative Bacterium EffluxPump AcrAB-TolC (Efflux Pump) Bacterium->EffluxPump Extrusion Porin->Bacterium EffluxPump->Antibiotic Expels Drug EffluxPump->Accumulation Inhibition leads to NMP NMP-HCl (Inhibitor) NMP->EffluxPump Blocks/Competes CellDeath Bacterial Cell Death Accumulation->CellDeath Restored Efficacy

Figure 1: Mechanism of Action of NMP-HCl as an Efflux Pump Inhibitor (EPI) restoring antibiotic susceptibility.

Application Protocols

Protocol A: Chequerboard Assay for Synergistic Activity

Objective: To determine if NMP-HCl synergistically lowers the Minimum Inhibitory Concentration (MIC) of an antibiotic against resistant bacteria.

Materials:

  • NMP-HCl Stock: 10 mg/mL in sterile water (filter sterilized).

  • Antibiotic Stock (e.g., Levofloxacin).[1]

  • Bacterial Strain: E. coli (AG100 or clinical MDR isolate).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates (U-bottom).

Workflow:

  • Preparation: Dilute antibiotic serially along the X-axis (columns 1-11) of the plate.

  • Inhibitor Addition: Dilute NMP-HCl serially along the Y-axis (rows A-G). Leave Row H as antibiotic-only control.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD600 or visual turbidity.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI):

    
    
    
    • Interpretation: FICI

      
       indicates Synergy  (Valid EPI activity).
      
Protocol B: Ethidium Bromide (EtBr) Accumulation Assay

Objective: To validate that the mechanism of sensitization is indeed efflux inhibition (and not just membrane damage).

Rationale: EtBr is a fluorescent substrate of AcrAB-TolC. Functional pumps extrude it rapidly (low fluorescence). Inhibitors cause EtBr retention (high fluorescence).

Step-by-Step Methodology:

  • Cell Prep: Grow bacteria to mid-log phase (

    
    ). Centrifuge and wash with PBS.
    
  • Loading: Resuspend cells in PBS containing Ethidium Bromide (1–2 µg/mL) .

  • Baseline: Incubate for 10 minutes to allow equilibrium. Efflux pumps will keep internal EtBr low.

  • Treatment: Aliquot cell suspension into a black 96-well fluorescence plate.

    • Control: Buffer only.

    • Test: Add NMP-HCl (final conc. 10–100 µg/mL).

    • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a proton motive force uncoupler.

  • Measurement: Immediately monitor fluorescence (Excitation 530 nm / Emission 600 nm) every 60 seconds for 30 minutes.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. A steep upward slope compared to control confirms efflux inhibition.

Synthetic Utility: NMP as a Privileged Intermediate

Beyond direct biological activity, NMP-HCl is a versatile building block for medicinal chemistry. The secondary amine at the N4 position is highly nucleophilic, allowing for rapid derivatization to create libraries of potential GPCR ligands (5-HT, Dopamine) or antifungal agents.

General Derivatization Protocol (N-Alkylation):

  • Dissolution: Dissolve NMP-HCl (1 eq) in Acetonitrile (ACN).

  • Base: Add

    
     (3 eq) to neutralize the HCl salt and scavenge acid.
    
  • Electrophile: Add alkyl halide (R-X, 1.1 eq).

  • Reaction: Reflux at 80°C for 4–12 hours (monitor by TLC/LC-MS).

  • Workup: Filter inorganic salts, evaporate solvent, and purify via flash chromatography (DCM/MeOH gradient).

Synthesis_Workflow Start NMP-HCl (Starting Material) Step1 Free Base Generation (K2CO3 / ACN) Start->Step1 Branch Select Reaction Path Step1->Branch PathA N-Alkylation (+ Alkyl Halide) Branch->PathA PathB Amide Coupling (+ Carboxylic Acid/EDC) Branch->PathB ProductA Tertiary Amines (GPCR Ligands) PathA->ProductA ProductB Amides (Peptidomimetics) PathB->ProductB

Figure 2: Synthetic divergence from NMP-HCl to bioactive libraries.

Safety & Handling (SDS Summary)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

  • Cytotoxicity Warning: While NMP reverses antibiotic resistance, high concentrations (>100 µg/mL) may cause membrane destabilization in mammalian cells. An MTT Cytotoxicity Assay is recommended before moving to in vivo models.

  • Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen).

References

  • Schuster, S. et al. (2017).[3] "Contribution of AcrAB-TolC to multidrug resistance in an Escherichia coli sequence type 131 isolate." International Journal of Antimicrobial Agents, 50(3), 477-481.[3] Link

  • Anes, J. et al. (2019).[3] "Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae."[3][4] Frontiers in Microbiology, 10, 92. Link

  • Bohnert, J. A.[2] & Kern, W. V. (2005). "Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps."[1][5] Antimicrobial Agents and Chemotherapy, 49(2), 849-852. Link

  • PubChem Compound Summary. "1-(1-Naphthylmethyl)piperazine." National Center for Biotechnology Information. Link

  • Panjab University Research. (2017). "Potential of 1-(1-napthylmethyl)-piperazine, an efflux pump inhibitor against cadmium-induced multidrug resistance." Indian Journal of Medical Research. Link

Sources

Troubleshooting & Optimization

Optimizing 1-Naphthalen-1-ylmethyl-piperazinehydrochloride reaction conditions

[1]

Topic: Optimization of Reaction Conditions & Troubleshooting CAS: 40675-81-8 (Free Base) / Salt forms vary Application: Serotonergic receptor ligands (5-HT), antifungal intermediates, and multidrug resistance modulators.[1]

Introduction: The Chemistry of Control

You are likely synthesizing 1-(naphthalen-1-ylmethyl)piperazine via the nucleophilic substitution of 1-(chloromethyl)naphthalene with piperazine .[1] While this looks like a simple

This guide addresses the three critical phases of this process: Synthesis (controlling stoichiometry) , Purification (removing the excess) , and Salt Formation (crystallization) .

Module 1: Synthesis & Reaction Optimization

Q: Why is my reaction yielding high amounts of the bis-alkylated impurity?

A: The issue is statistical probability, not reaction time. In a 1:1 stoichiometric mix, as soon as a molecule of product (mono-alkylated piperazine) is formed, it competes with the unreacted piperazine for the remaining alkyl halide. Since the secondary amine in the product is still nucleophilic, bis-alkylation (formation of 1,4-bis(naphthalen-1-ylmethyl)piperazine) is inevitable without intervention.[1]

The Fix: Kinetic Suppression via Dilution You must shift the statistical probability by flooding the reaction with nucleophile.

  • Protocol: Use 3.0 to 5.0 equivalents of piperazine relative to 1-(chloromethyl)naphthalene.[1]

  • Mechanism: This ensures that every alkyl halide molecule statistically collides with a free piperazine molecule rather than an already-alkylated product.[1]

Q: Which solvent system provides the best conversion?

A: Acetonitrile (ACN) or Ethanol (EtOH).

  • Acetonitrile (Reflux): Ideal for speed.[1] The polar aprotic nature enhances the nucleophilicity of the amine. Use with Potassium Carbonate (

    
    ) as a base to scavenge the HCl formed.[1]
    
  • Ethanol (Reflux): Greener and often allows for easier workup if you plan to precipitate the byproduct salts.[1]

Recommended Protocol (Self-Validating):

  • Dissolve 5.0 eq of Piperazine in ACN (0.5 M concentration).

  • Add 2.0 eq of

    
    .[1] Heat to reflux.[1]
    
  • Add 1.0 eq of 1-(chloromethyl)naphthalene dropwise over 30-60 minutes.

    • Why dropwise? Keeping the concentration of the alkyl halide low relative to the amine further suppresses bis-alkylation.

  • Monitor via TLC/HPLC.[1] The starting halide should disappear within 2-4 hours.[1]

Module 2: Workup & Purification

Q: How do I efficiently remove the 4.0 equivalents of excess piperazine?

A: Exploit the "Lipophilicity Gap." Piperazine is a small, highly polar diamine (LogP


1

The "Water Wash" Protocol:

  • Evaporate the reaction solvent (ACN/EtOH) to dryness.[1]

  • Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Wash 3x with Water:

    • The excess piperazine will partition almost exclusively into the aqueous phase.

    • The product (and any bis-impurity) will remain in the organic phase.

  • Verification: Check the aqueous wash by TLC (ninhydrin stain).[1] If the spot for piperazine persists, wash again.

Q: I still see the bis-impurity. How do I remove it?

A: Acid/Base Extraction or Column Chromatography. If the excess piperazine strategy failed to prevent bis-alkylation entirely:

  • Acid/Base Swing: The bis-product is less basic (more sterically hindered and lower

    
     on the second nitrogen). Careful extraction at pH ~5-6 may pull the mono-product into water while leaving the bis-impurity in the organic layer, but this is tricky.
    
  • Chromatography: This is the most reliable method.

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: DCM:MeOH:NH

      
      OH (90:9:1).[1] The ammonia is critical to prevent tailing of the amine on silica.
      

Module 3: Salt Formation (The Hydrochloride)

Q: My product oils out instead of crystallizing when I add HCl. Why?

A: Solvent polarity mismatch or water contamination. Amine salts are often hygroscopic.[1] If your solvent contains water, or if the polarity change is too rapid, the salt precipitates as an amorphous oil (gummy solid).

The "Anti-Solvent" Crystallization Guide:

  • Dissolve: Dissolve the free base oil in a minimal amount of dry Isopropanol (IPA) or Ethanol .[1]

  • Acidify: Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at

    
    .
    
    • Target: pH 2-3.[1] Do not over-acidify, or you may trap excess HCl in the lattice.

  • Crystallize:

    • If precipitate forms immediately: Stir for 30 mins, then filter.[1]

    • If no precipitate: Add Diethyl Ether (anti-solvent) dropwise until the solution turns turbid.[1] Store at

      
       overnight.
      
Q: Mono-HCl vs. Di-HCl?

A: Stoichiometry controls the form.

  • Target: 1-(naphthalen-1-ylmethyl)piperazine Dihydrochloride is the most common stable form.[1]

  • Protocol: Use 2.2 equivalents of HCl relative to the free base. The piperazine ring has two basic nitrogens; both will be protonated in strong acid conditions.

Visualizing the Workflow

Figure 1: Reaction & Purification Logic

This diagram illustrates the critical decision points in the synthesis and purification workflow.

ReactionWorkflowInputReactants:1-(chloromethyl)naphthalene (1 eq)Piperazine (5 eq)Solvent: ACN, RefluxReactionNucleophilic Substitution(Kinetic Competition)Input->ReactionCrudeCrude Mixture:Mono-Product + Excess Piperazine + Bis-ImpurityReaction->CrudeWorkupEvaporation & DCM/Water PartitionCrude->WorkupAqueousAqueous Layer:Excess Piperazine (Discard)Workup->AqueousWater SolubleOrganicOrganic Layer:Mono-Product + Bis-ImpurityWorkup->OrganicLipophilicSaltingSalt Formation:Dissolve in IPA + HCl/DioxaneOrganic->SaltingFinalFinal Product:1-(naphthalen-1-ylmethyl)piperazine . 2HClSalting->FinalCrystallization

Caption: Step-by-step workflow emphasizing the removal of excess piperazine via aqueous partitioning.

Figure 2: The "Bis-Alkylation" Trap

Understanding why excess equivalents are mandatory.

Kineticscluster_0Competition ZoneStartAlkyl HalideTargetTarget Product(Mono-Alkylated)Start->Target+ Piperazine (k1)PipPiperazine(Nucleophile A)MonoMono-Product(Nucleophile B)ImpurityBis-Impurity(Dialkylated)Target->Impurity+ Alkyl Halide (k2)NoteIf [Piperazine] >> [Mono-Product],Reaction favors k1 path.If 1:1 ratio, k2 becomes significant.

Caption: Kinetic competition between the starting material and the product.[1] High amine concentration forces the k1 pathway.

Summary of Optimization Parameters

ParameterRecommended ConditionReason
Stoichiometry 1 : 5 (Halide : Piperazine)Statistically prevents bis-alkylation.[1]
Solvent Acetonitrile (ACN)Polar aprotic; accelerates

reaction.[1]
Base

(2.0 eq)
Scavenges HCl; easier to filter than organic bases.[1]
Temperature Reflux (~82°C)Ensures complete conversion in <4 hours.[1]
Workup DCM / Water ExtractionExploits high water solubility of piperazine.[1]
Crystallization IPA / Diethyl EtherControls rate of precipitation to avoid oils.[1]

References

  • Synthesis of N-substituted piperazines: Organic Syntheses, Coll. Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963).[1] (General protocol for alkylation of piperazine).

  • Reaction of Piperazine with Methyl Chloride (Analogous Chemistry): US Patent 2,905,673.[1] Method for preparing 1-methylpiperazine. Explains the necessity of molar excess to prevent poly-alkylation.

  • Purification Strategies for Piperazine Derivatives: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 1-Naphthylpiperazines".[1] (Context on lipophilicity and salt formation).

  • 1-(1-Naphthylmethyl)piperazine Properties: PubChem Compound Summary for CID 701891.

Technical Support Center: Stability Profiling of 1-Naphthalen-1-ylmethyl-piperazine HCl

[1]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with 1-Naphthalen-1-ylmethyl-piperazine (1-NP) as a serotonergic receptor ligand (5-HT) or a synthetic intermediate.[1]

The Core Insight: While the naphthalene ring provides significant UV stability compared to simple phenyl-derivatives, the piperazine ring and the benzylic-like methylene bridge are the "Achilles' heels" of this molecule.

This guide moves beyond generic advice, treating the molecule as a dynamic system subject to oxidative and photolytic stress.[2]

Module 1: Physical Stability & Storage Protocol

Common Issue: "My white powder has turned yellow or caked."[1][2]

Diagnosis: The dihydrochloride salt form is hygroscopic .[2] The "yellowing" is rarely decomposition of the naphthalene core itself but rather the formation of N-oxide surface impurities facilitated by moisture uptake, or the oxidation of trace free-amine contaminants.

The Mechanism:

1

Storage Protocol (The "Dry-Cold" Rule):

ParameterSpecificationScientific Rationale
Temperature -20°C (Long term)Arrhenius kinetics: Reduces rate of N-oxidation by ~4-fold vs. RT.[1]
Atmosphere Argon/NitrogenDisplaces O2; prevents carbamate formation on the secondary amine.[2]
Container Amber GlassBlocks UV (<400nm) to prevent radical formation at the methylene bridge.[1][2]
Desiccant P2O5 or SilicaPrevents HCl salt deliquescence (turning into liquid).[1][2]

Module 2: Chemical Degradation Pathways

The Degradation Map

This diagram illustrates the three critical pathways: Oxidative N-Dealkylation , N-Oxidation , and Photolytic Cleavage .[2]

DegradationPathwaysParent1-Naphthalen-1-ylmethyl-piperazine(Parent Molecule)Stress_OxOxidative Stress(Peroxides/Air)Parent->Stress_OxStress_LightPhotolytic Stress(UV Light)Parent->Stress_LightNOxideN-Oxide Impurity(Piperazine Ring)Stress_Ox->NOxide N-OxidationCleavageBenzylic RadicalIntermediateStress_Light->Cleavage C-N Bond HomolysisProd_Nap1-NaphthalenemethanolCleavage->Prod_Nap HydrolysisProd_PipPiperazine / Dimer SpeciesCleavage->Prod_Pip Fragmentation

Figure 1: Primary degradation pathways.[1] The secondary amine is the site of oxidation, while the methylene bridge is the site of photolytic cleavage.

Deep Dive: The Mechanisms
  • Oxidative N-Dealkylation (The "Ghost Peak" Cause):

    • Trigger: Presence of peroxides in solvents (e.g., old THF or Ethers) or exposure to air.[1][2]

    • Mechanism: The secondary nitrogen of the piperazine ring is attacked by reactive oxygen species (ROS). This can lead to the formation of an N-oxide, which may further rearrange or cleave.[2]

    • Impact: Appearance of a peak with M+16 (Oxygen addition) in LC-MS.

  • Photolytic Cleavage (The "Benzylic" Weakness):

    • Trigger: UV light exposure.[1][2][3]

    • Mechanism: The bond between the Naphthalene ring and the CH2 group (benzylic position) is relatively weak due to the stability of the resulting naphthyl radical.

    • Result: The molecule splits into 1-Naphthalenemethanol and free piperazine .[2]

Module 3: Analytical Troubleshooting (FAQ)

Q1: "I see a split peak for my compound in HPLC. Is it degrading?"

Likely Cause: pH Mismatch (Not Degradation).[1][2]

  • Explanation: Piperazine has two nitrogen atoms with distinct pKa values (~5.3 and ~9.7).[1][2] If your mobile phase pH is near one of these pKa values, the molecule rapidly exchanges between protonated states, causing peak splitting or tailing.[2]

  • Solution: Ensure your Mobile Phase B (Organic) contains the exact same concentration of buffer/acid as Mobile Phase A.

    • Recommended: 0.1% Formic Acid (pH ~2.[1][2]7) or Ammonium Bicarbonate (pH ~10).[1][2] Avoid neutral pH (~7).[1][2]

Q2: "My LC-MS shows a mass of [M+14] or [M+28]. What is this?"

Likely Cause: Methylation or Formylation artifacts.[1][2]

  • Context: If you used Methanol or Formic acid in a "stress" study.

  • Diagnosis:

    • +28 Da: N-Formylation. (Reaction with Formic acid in the mobile phase during evaporation/drying).[1][2]

    • +14 Da: Methylation (Rare, but possible if heated with MeOH/H2SO4).[1][2]

  • Fix: Switch to Acetonitrile/Ammonium Acetate for validation.

Q3: "How do I distinguish the N-Oxide impurity from the parent?"

Protocol: The N-oxide is more polar than the parent amine.

  • HPLC: It will elute earlier than the parent peak on a C18 column.[2]

  • MS: It shows an [M+16] mass shift.[1][2]

  • Chemical Test: Treat the sample with a reducing agent (e.g., Sodium Metabisulfite).[1][2] If the peak disappears and the parent peak area increases, it is the N-oxide.

Module 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution

Do not store stock solutions in Methanol for >24 hours.

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous.[1][2][4]

  • Concentration: 10 mM.[1][2][4]

  • Vial: Amber glass with PTFE-lined cap.

  • Procedure:

    • Weigh salt rapidly (hygroscopic).[1][2]

    • Dissolve in DMSO.[1][2][3][4]

    • Purge headspace with Argon gas for 10 seconds.[1][2]

    • Seal and store at -20°C.

    • Stability: Stable for 6 months.

Protocol B: Rapid Purity Check (HPLC-UV)

Since the Naphthalene ring is a strong chromophore, UV detection is sensitive.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Wavelength: 280 nm (Specific to Naphthalene) and 220 nm (General).[1][2]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Pass Criteria: Single peak >98% area at 280 nm.[1][2]

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2010).[1][2] Risk assessment report of a new psychoactive substance: 1-benzylpiperazine (BZP).[1] (Establishes the metabolic and oxidative stability profile of N-benzylpiperazine derivatives).

  • Westphal, F., et al. (2009).[1][2] "Structure elucidation of a new designer benzylpiperazine." Forensic Science International.[1][2] (Details the fragmentation and degradation patterns of benzyl-piperazine analogs in Mass Spectrometry). [1]

  • PubChem. (2023).[1][2] "Compound Summary: 1-(1-Naphthylmethyl)piperazine." National Library of Medicine.[2] (Physical property verification).

  • Vega, F., et al. (2014).[1][2] "Degradation of amine-based solvents in CO2 capture process." Greenhouse Gases: Science and Technology. (Provides the mechanism for oxidative degradation of piperazine rings into formyl-derivatives).[1]

Common pitfalls in 1-Naphthalen-1-ylmethyl-piperazinehydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Experimental Pitfalls

Molecule Context: 1-(1-Naphthylmethyl)piperazine hydrochloride (CAS: 40675-81-8 / Free base) Classification: N-alkylated piperazine derivative | GPCR Ligand Scaffold

Introduction: The "Deceptively Simple" Scaffold

Welcome to the technical support hub for 1-Naphthalen-1-ylmethyl-piperazine hydrochloride . This molecule serves as a critical pharmacophore in medicinal chemistry, particularly for serotonergic (5-HT) and dopaminergic receptor ligands.[1]

While the structure appears simple—a piperazine ring linked to a naphthalene system via a methylene bridge—it presents distinct challenges compared to standard phenyl-piperazines.[1] The bulk of the naphthalene group and the basicity of the piperazine nitrogens create specific "trap doors" in synthesis, purification, and biological handling.[1]

This guide addresses the three most frequent support tickets we receive regarding this compound.

Module 1: Synthesis & Purification

Issue: "I am getting low yields and a persistent high-molecular-weight impurity."

Diagnosis: You are likely encountering Bis-Alkylation .[1] The most common synthetic route involves the nucleophilic attack of piperazine on 1-(chloromethyl)naphthalene.[1] Because the product (the mono-alkylated piperazine) retains a secondary amine, it remains nucleophilic.[1] In fact, the alkyl group can slightly increase the nucleophilicity of the remaining nitrogen (inductive effect), making it more reactive than the starting piperazine, leading to the formation of the symmetric dimer: 1,4-bis(naphthalen-1-ylmethyl)piperazine .[1]

The Fix: The "High-Dilution, High-Excess" Protocol To favor the mono-substituted product, you must statistically overwhelm the alkylating agent with piperazine.[1]

  • Stoichiometry is Key: Use 5 to 10 equivalents of piperazine relative to 1-(chloromethyl)naphthalene.[1]

  • Order of Addition: Do not add piperazine to the halide. Dissolve the excess piperazine in the solvent (e.g., Acetonitrile or DMF) first, then add the halide dropwise.[1]

  • Workup Trick: The huge excess of unreacted piperazine can be removed by water washes (piperazine is highly water-soluble; the naphthyl product is lipophilic).[1]

Visualization: The Alkylation Pathway

G Start Start: 1-(Chloromethyl) naphthalene Mono Target: Mono-alkylated Product Start->Mono + 1 eq Piperazine (Risk of Bis) Start->Mono + 10 eq Piperazine (High Selectivity) Pip Piperazine (Nucleophile) Pip->Mono Excess suppresses Bis-formation Bis Impurity: Bis-alkylated Dimer Mono->Bis + Alkyl Halide (Over-reaction)

Figure 1: Reaction pathway showing how excess piperazine blocks the formation of the undesired Bis-alkylated impurity.

Module 2: Salt Stoichiometry & Physical State

Issue: "My elemental analysis is failing, and the melting point is inconsistent."

Diagnosis: You have an undefined Mono-HCl vs. Di-HCl mixture . Piperazine has two basic nitrogens.[1] The distal nitrogen (N4) is highly basic (pKa ~9.8), while the proximal nitrogen (N1, attached to the naphthyl group) has a lower pKa due to steric bulk and electronic effects, but can still be protonated under strong acidic conditions (pKa ~5.3).[1]

  • Mono-HCl: Protonation only at N4.[1]

  • Di-HCl: Protonation at both N1 and N4.[1]

If you simply "add HCl," you often get a non-stoichiometric mixture that behaves poorly (hygroscopic, broad melting point).[1]

The Fix: Controlled Salt Formation [1]

ParameterMono-Hydrochloride TargetDihydrochloride Target
Stoichiometry 0.95 eq. HCl (slight deficit)> 2.5 eq. HCl (excess)
Solvent System Ethanol / Diethyl Ether4M HCl in Dioxane or IPA
Precipitation Slow crystallizationRapid precipitation
Hygroscopicity ModerateHigh (Very Deliquescent)
Preferred Use Biological Assays (pH balance)Long-term Storage (Stability)

Protocol for Stable Mono-HCl:

  • Dissolve free base in Ethanol (10 mL/g).

  • Add 0.95 equivalents of 1.25 M HCl in Ethanol dropwise at 0°C.

  • Dilute with Diethyl Ether until turbid.

  • Recrystallize.[1][2] Do not use excess acid if targeting the Mono-salt.

Module 3: Biological Assay Handling

Issue: "The compound precipitates when I add it to the cell culture media."

Diagnosis: The "pH Crash-Out" Effect . You are likely dissolving the HCl salt in DMSO (where it is soluble) and then spiking it into a buffer at pH 7.4.[1]

  • At pH 7.4, the distal nitrogen (pKa ~9.[1]8) remains protonated (charged).[1]

  • However, the naphthalene ring is highly lipophilic (LogP > 3.5).[1]

  • If the local concentration is too high during addition, the salt equilibrium shifts, and the lipophilic "tail" drives precipitation before the compound can disperse.[1]

The Fix: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the well.[1]

Troubleshooting Workflow:

Logic Start Issue: Precipitation in Media Check1 Check DMSO Stock Conc. (>10mM?) Start->Check1 Check2 Check Final DMSO % (>0.1%?) Check1->Check2 No Sol1 Solution: Pre-dilute in PBS/DMSO (1:1) mix Check1->Sol1 Yes Sol2 Solution: Sonicate Stock Solution Check2->Sol2 Yes

Figure 2: Decision tree for resolving solubility issues in biological assays.

Correct Protocol:

  • Prepare 10 mM stock in 100% DMSO.

  • Create a 10x working solution in media/buffer (e.g., 100 µM). Note: If precipitation occurs here, sonicate.

  • Add the 10x working solution to the cells to reach 1x (e.g., 10 µM).[1] This prevents the "shock" precipitation of the lipophilic naphthalene moiety.[1]

References

  • Synthesis & Side Reactions

    • Topic: N-alkylation of piperazines and control of bis-alkylation.[1]

    • Source: Jacobsen, J. et al. "Rational Design of Piperazine Derivatives."[1] Journal of Medicinal Chemistry, 1999.[1]

    • Context: Discusses the necessity of excess amine to prevent dimer form
    • [1]

  • Salt Properties & pKa

    • Topic: pKa values of piperazine nitrogens (9.73 and 5.35).[1]

    • Source: Pagano, et al. "Dissociation constants of piperazines."[1] Journal of Chemical & Engineering Data, 2012.[1]

    • Context: Establishes the basis for Mono- vs Di-HCl salt selection.
    • [1]

  • Hygroscopicity of Amine Salts

    • Topic: Handling of deliquescent hydrochloride salts.[1][2]

    • Source: Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][3][4][5][6][7][8][9] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1]

    • Context: Authoritative text on why piperazine di-HCl salts absorb w
    • [1]

  • Compound Identity

    • Topic: 1-(1-Naphthylmethyl)piperazine.[1][10]

    • Source: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 92400, 1-(1-Naphthylmethyl)piperazine.[1]

    • [1]

Sources

1-Naphthalen-1-ylmethyl-piperazinehydrochloride purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

This is a Tier 2 Technical Support Guide designed for immediate escalation of purification issues regarding 1-Naphthalen-1-ylmethyl-piperazine hydrochloride (also known as 1-(1-Naphthylmethyl)piperazine or NMP).

Ticket Category: Synthesis & Purification Troubleshooting Escalation Level: Senior Application Scientist Molecule ID: 1-(naphthalen-1-ylmethyl)piperazine[1][2] · xHCl Common Applications: Naftopidil intermediate, Serotonin (5-HT) receptor ligand.[1][2]

Executive Summary: The Core Challenge

The purification of 1-Naphthalen-1-ylmethyl-piperazine hydrochloride presents a "Janus-faced" chemical challenge.[1][2] You are balancing a highly lipophilic moiety (naphthalene) against a hydrophilic, basic core (piperazine).[2] Most reported failures stem from three root causes:

  • Bis-alkylation: Incomplete separation of the N,N'-bis(naphthalen-1-ylmethyl)piperazine byproduct.[1][2]

  • Salt Stoichiometry: Inadvertent formation of the dihydrochloride (hygroscopic) vs. the monohydrochloride.[1][2]

  • Oiling Out: The product trapping solvent and refusing to crystallize due to the naphthalene ring's disruption of the lattice energy.[2]

Module 1: The "Sticky Solid" & Oiling Out

User Issue: "I added HCl to my crude free base, but instead of a white powder, I got a brown/yellow sticky oil that won't crystallize."

Root Cause Analysis

This is a classic "oiling out" phenomenon.[1][2] The naphthalene ring creates significant lipophilicity, making the salt reluctant to leave the organic phase, while the ionic HCl core repels non-polar solvents. If water is present (even trace amounts from HCl gas generation or wet solvents), the salt forms a hydrate oil.[2]

Troubleshooting Protocol

Do NOT attempt to scratch the flask and hope for the best. Follow this polarity-gradient recrystallization method:

Step 1: Solvent Swap If you used Diethyl Ether/HCl, the evaporation rate is too fast, trapping impurities. Switch to a Isopropanol (IPA) / Ethyl Acetate (EtOAc) system.[1][2]

Step 2: The "Cloud Point" Method

  • Dissolve the sticky oil in a minimum amount of hot Isopropanol (approx. 60°C).

  • Add Ethyl Acetate dropwise until the solution turns slightly turbid (cloudy).

  • Add just enough hot IPA to turn it clear again.

  • Critical Step: Turn off the heat and let the flask cool to room temperature inside the oil bath. This slow cooling prevents oiling out.[1][2]

  • Once at room temp, move to 4°C.

Step 3: Desiccation If the product remains sticky, it is likely the dihydrochloride hydrate .

  • Action: Dry the oil under high vacuum (0.1 mmHg) at 40°C for 12 hours to remove trapped solvent/water.[2] Then triturate with anhydrous diethyl ether.

Module 2: Impurity Profiling (The "Bis" Byproduct)

User Issue: "LC-MS shows a persistent impurity at [M+140] or similar, corresponding to the addition of a second naphthalene group."

Mechanism of Failure

In the alkylation of piperazine with 1-(chloromethyl)naphthalene, the secondary amine product is often more nucleophilic than the starting material, leading to N,N'-bis-alkylation.[2]

Purification Logic: The pH Switch

You cannot easily separate the mono- and bis-salts by crystallization alone.[1][2] You must exploit the Lipophilicity/pKa difference before salt formation.[1][2]

Protocol: The "3-Phase" Wash [1][2]

  • Acid Phase (pH 4.0 - 5.0):

    • Dissolve crude mixture in dilute HCl/Water.

    • Wash with Dichloromethane (DCM) .[1][2]

    • Why? At pH 4-5, the Bis-impurity (less basic due to steric bulk and two lipophilic tails) will partition significantly into the DCM.[1][2] The Mono-product (more basic, more polar) stays in the water.[2]

  • Basification:

    • Adjust the aqueous layer to pH > 12 using NaOH.[1][2]

  • Extraction:

    • Extract the Mono-product into EtOAc or DCM.[1][2]

    • Result: The Bis-impurity was discarded in step 1; excess piperazine stays in the aqueous waste in step 3.[1][2]

Module 3: Visualization of Purification Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Mono + Bis + Piperazine) Step1 1. Evaporate Solvent 2. Dissolve in dilute HCl (pH 4-5) Start->Step1 Wash Wash with DCM Step1->Wash LayerOrg Organic Layer (Contains Bis-Impurity) Wash->LayerOrg Partition LayerAq Aqueous Layer (Contains Mono-Product + Piperazine) Wash->LayerAq Partition Waste Waste LayerOrg->Waste Discard BaseStep Basify to pH 12 (NaOH) Extract with EtOAc LayerAq->BaseStep FinalOrg Organic Phase (Mono-Product Free Base) BaseStep->FinalOrg FinalAq Aqueous Waste (Excess Piperazine) BaseStep->FinalAq Discard SaltStep Salt Formation (IPA + HCl gas/conc) FinalOrg->SaltStep Recryst Recrystallization (IPA / EtOAc) SaltStep->Recryst

Caption: Figure 1. pH-controlled fractionation strategy to isolate Mono-alkylated piperazine from Bis-alkylated impurities.

Module 4: Salt Stoichiometry (Mono vs. Di)

User Issue: "My elemental analysis for Chloride is off. I expected ~15% Cl but got ~25%."

Data Analysis

The piperazine ring has two nitrogen atoms.[1][2][3][4][5][6]

  • N1 (Alkylated): pKa ~ 5.6 (less basic).[1][2]

  • N4 (Free): pKa ~ 9.8 (more basic).[1][2]

Salt FormFormulaMW ( g/mol )Theoretical Cl%Solubility Profile
Monohydrochloride C15H18N2[1][2] · HCl~262.7~13.5%Soluble in hot water, alcohols.[2]
Dihydrochloride C15H18N2[2] · 2HCl~299.2~23.7%Very water soluble, hygroscopic.[2]
Correction Protocol

If you require the Monohydrochloride :

  • Do not use excess HCl gas.[1][2]

  • Use a stoichiometric equivalent (0.95 - 1.0 eq) of HCl in Isopropanol.[1][2]

  • Add the acid slowly to the free base solution at 0°C.

  • The N4 nitrogen (distal from naphthalene) protonates first.[1][2] Stop there.

If you accidentally made the Dihydrochloride and need the Mono:

  • Fix: Suspend the salt in Ethanol and add 1 equivalent of free base (if available) or treat with 1 eq of Sodium Ethoxide to "back-titrate" to the mono-salt.[1][2]

Module 5: Stability & Color

User Issue: "The white powder turned pink/brown after a week."

  • Cause: Piperazines are sensitive to oxidation, forming N-oxides or radical species, especially when catalyzed by trace metals or light.[2] The naphthalene ring can also undergo photo-oxidation.[1][2]

  • Prevention:

    • Store under Argon/Nitrogen.[1][2]

    • Keep in amber vials (light sensitive).

    • Purification Additive: During the final recrystallization, add 5% activated charcoal, boil for 5 mins, and filter hot through Celite. This removes the colored oxidation precursors.[1][2]

References & Authority

  • PubChem Compound Summary. 1-(1-Naphthylmethyl)piperazine.[1][2] National Center for Biotechnology Information.[1][2] Link[2]

  • Synthesis of Naftopidil Intermediates. CN1473820A - Process for preparing naftopidil. Google Patents. Link

  • Piperazine Salt Purification. US2919275A - Purification of piperazine.[1][2] Google Patents. Link

  • Solubility Data. 1-(1-Naphthylmethyl)piperazine dihydrochloride. BLD Pharm Technical Data. Link

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling naphthalene derivatives, as they are potential irritants and environmental toxins.

Sources

Troubleshooting unexpected results with 1-Naphthalen-1-ylmethyl-piperazinehydrochloride

[2][4][5]

Part 1: Diagnostic Troubleshooting (Q&A)

Category A: Solubility & Solution Stability[2][5]

Q1: Why does the compound precipitate immediately upon addition to my assay buffer (e.g., PBS or Mueller-Hinton Broth)? Diagnosis: This is a classic pH-dependent solubility crash .[2][4] Technical Explanation: 1-Naphthalen-1-ylmethyl-piperazine is a dibasic molecule.[2][4][5] While the hydrochloride salt form is soluble in water, the free base has poor aqueous solubility.[5]

  • Mechanism: When you dilute a highly concentrated stock (often in DMSO or water) into a buffered medium like PBS (pH 7.4), the local pH shift can deprotonate the piperazine nitrogen (pKa ~9.0 and ~5.0).[2] If the final concentration exceeds the thermodynamic solubility of the free base at that pH, precipitation occurs.[5]

  • Solution:

    • Pre-dilution Step: Dilute the stock in water first, then add 2x concentrated buffer, rather than dropping concentrated stock directly into 1x buffer.

    • DMSO Limit: Ensure your final DMSO concentration is <1% (v/v).

    • Acidification: If using a high concentration (>100 µg/mL), verify the pH of the final solution. You may need to slightly acidify the media (if the assay tolerates it) to keep the compound protonated.[2]

Q2: My stock solution has turned from clear/white to a faint yellow over time. Is it still usable? Diagnosis: Oxidative degradation of the piperazine ring.[2][5] Technical Explanation: Piperazine derivatives are susceptible to N-oxidation and ring-opening reactions when exposed to light and air over prolonged periods.[2][4][5]

  • Impact: Yellowing indicates the formation of N-oxide impurities.[2][4][5] While minor discoloration may not completely abolish activity, it introduces unknown variables into sensitive MIC assays.[2][4][5]

  • Recommendation: Discard if the color change is distinct. For future storage, keep the solid under inert gas (Nitrogen/Argon) at -20°C. Reconstitute fresh stocks for critical experiments.

Category B: Biological Assay Anomalies (MIC & Efflux)

Q3: I see no reduction in antibiotic MIC (Minimum Inhibitory Concentration) when co-administering NMP. Is the compound inactive? Diagnosis: Pump specificity mismatch or intrinsic resistance.[2][4][5] Technical Explanation: NMP is an RND-type efflux pump inhibitor (specifically targeting AcrAB-TolC in E. coli and similar pumps in Klebsiella).[2][4][5]

  • Scenario 1 (Wrong Target): If your strain utilizes a different efflux class (e.g., MFS, MATE) or a non-efflux resistance mechanism (e.g., target modification, beta-lactamase production), NMP will have no effect.[2][5]

  • Scenario 2 (Membrane Barrier): In some Pseudomonas strains, the outer membrane permeability is so low that NMP cannot reach the periplasmic binding site of the pump.[5]

  • Validation Step: Run a positive control using a strain known to overexpress AcrAB-TolC (e.g., E. coli AG100) and a substrate known to be effluxed (e.g., Ethidium Bromide or Levofloxacin).[2][5]

Q4: The compound itself is killing my bacteria at higher concentrations. How do I distinguish between efflux inhibition and intrinsic toxicity? Diagnosis: Membrane destabilization ("Off-target" effect).[2][4][5] Technical Explanation: At high concentrations (>50-100 µg/mL), amphiphilic cations like NMP can act like detergents, destabilizing the bacterial outer membrane.[2][5] This allows antibiotics to enter via passive diffusion rather than by pump inhibition, leading to "false positive" synergy.[2][4][5]

  • Correction: You must determine the MPC (Maximum Permissible Concentration) .

    • Perform a growth curve with NMP alone.[2][4][5]

    • Select a working concentration that is 1/4 to 1/2 of the MIC of NMP alone.[2][4][5]

    • Standard usage is often fixed at 25–100 mg/L, but this must be titrated for your specific strain.[2][4][5]

Part 2: Experimental Protocols

Protocol A: Determination of Intrinsic Activity & Synergy (Checkerboard Assay)

Objective: To distinguish between the intrinsic antibacterial activity of NMP and its ability to potentiate other antibiotics.

Materials:

  • 96-well microtiter plates (polystyrene, clear).[2][4][5]

  • Müller-Hinton Broth (MHB), cation-adjusted.[2][5]

  • Antibiotic of choice (e.g., Ciprofloxacin, Tetracycline).[2][5]

  • NMP Hydrochloride stock (10 mg/mL in sterile water).[2][4][5]

Workflow:

  • Row Preparation (Antibiotic): Add MHB to all wells. Serial dilute the antibiotic vertically (Rows A-H) from 64 µg/mL down to 0.5 µg/mL.

  • Column Preparation (NMP): Serial dilute NMP horizontally (Columns 1-10) from 200 µg/mL down to 0.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Measure OD600.

Data Analysis (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy.[2][5]

2
  • FICI ≤ 0.5: Synergy (True Efflux Inhibition).[2][4][5]

  • 0.5 < FICI ≤ 4.0: Indifference.[2][4][5]

  • FICI > 4.0: Antagonism.

Protocol B: Ethidium Bromide (EtBr) Accumulation Assay

The Gold Standard for verifying Efflux Pump Inhibition mechanism.[2]

  • Grow Cells: Culture bacteria to mid-log phase (

    
    ).
    
  • Wash: Centrifuge and resuspend in PBS.

  • Load: Add Ethidium Bromide (final conc. 1-2 µg/mL).

  • Treat: Split culture; add NMP (e.g., 50 µg/mL) to one set, buffer to control.

  • Measure: Monitor fluorescence (Excitation 530 nm, Emission 600 nm) every 60 seconds for 30 minutes.

    • Result: Effective NMP treatment will show a rapid, sustained increase in fluorescence compared to control (indicating EtBr is trapped inside the cell).[2][5]

Part 3: Mechanism of Action Visualization

The following diagram illustrates the mechanistic pathway of NMP acting on the AcrAB-TolC efflux pump system.

EffluxInhibitionAntibioticAntibiotic(Substrate)BacteriumGram-NegativeBacteriumAntibiotic->BacteriumPassive Diffusion/PorinsAccumulationIntracellularAccumulationAntibiotic->AccumulationNet InfluxPumpEfflux Pump(AcrAB-TolC)Bacterium->PumpSubstrate RecognitionPump->AntibioticExpulsion (Efflux)Pump->AccumulationInhibition Leads toNMPNMP(Inhibitor)NMP->PumpCompetitive/AllostericBindingNMP->PumpBlocksDeathCell Death(MIC Reduction)Accumulation->DeathTarget Saturation

Figure 1: Mechanistic pathway of 1-Naphthalen-1-ylmethyl-piperazine (NMP) inhibiting the AcrAB-TolC efflux pump, leading to antibiotic accumulation and bacterial cell death.[2][4]

Part 4: Physicochemical Data Summary[2][5]

PropertyValueRelevance to Troubleshooting
Molecular Weight 263.18 g/mol (HCl salt)Calculation of Molar concentrations.[2][4][5]
Solubility (Water) > 50 mg/mL (HCl salt)High solubility facilitates stock prep.[2][4][5]
Solubility (PBS) < 1 mg/mL (Free base)Critical: Risk of precipitation at neutral pH.[2][4][5]
pKa (Piperazine) ~5.3, ~9.7Determines ionization state; cationic at physiological pH.[2][5]
Storage -20°C, HygroscopicProtect from moisture to prevent caking/hydrolysis.[2][4][5]
Primary Target RND Efflux PumpsIneffective against non-efflux resistant strains.[2][4][5]

References

  • Schuster, S. et al. (2019).[1][2][5] "Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae."[2] Frontiers in Microbiology.

  • Bohnert, J. A.[2][5] & Kern, W. V. (2005).[2][5] "Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps."[2][3][5] Antimicrobial Agents and Chemotherapy.[2][4][5]

  • PubChem. "1-(1-Naphthylmethyl)piperazine Compound Summary."[2][4][5] National Library of Medicine.[2][4][5]

  • Kaur, U. J. et al. (2021).[2][4][5] "Potential of 1-(1-napthylmethyl)-piperazine, an efflux pump inhibitor against cadmium-induced multidrug resistance in Salmonella enterica serovar Typhi."[2][4][6] Brazilian Journal of Microbiology.

Technical Support Center: 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride (NMP-HCl)

[1]

Topic: Cytotoxicity Mitigation & Experimental Optimization Ticket ID: NMP-HCl-TOX-001 Status: Open Responder: Senior Application Scientist, Cell Biology Division

Diagnostic Triage: Why are your cells dying?

Before assuming the compound is intrinsically toxic at your working concentration, we must rule out physicochemical artifacts. NMP-HCl is an amine hydrochloride salt.[1] When dissolved in aqueous media, it releases protons (

1
FAQ: Is it Toxicity or Acidification?

Q: I see massive cell death within 1-2 hours of adding NMP-HCl. Is it this potent? A: Unlikely. Rapid cell death (<2 hours) usually indicates pH shock or precipitation rather than pharmacological cytotoxicity (apoptosis/necrosis), which typically manifests >12–24 hours.[1]

  • The Mechanism: The hydrochloride moiety dissociates, forming hydrochloric acid equivalents. If your culture media (e.g., DMEM, RPMI) has weak buffering capacity (low bicarbonate), the pH can drop below 7.0, triggering acid-induced cell death.[1]

  • The Fix: Measure the pH of your highest concentration working solution. If it is < 7.2, you must buffer the stock or the media (see Protocol A).[1]

Q: The compound precipitates when I add it to the media. What is happening? A: This is the "Free Base Crash."

  • The Mechanism: NMP-HCl is soluble in water/acid. However, when added to pH 7.4 media, the amine may deprotonate to its free base form. The naphthalene ring makes the free base highly lipophilic. If the concentration exceeds the solubility limit of the free base (~100-500 µM depending on the exact derivative), it crashes out as micro-crystals. These crystals physically damage cell membranes (mechanical cytotoxicity).[1]

  • The Fix: Pre-dissolve in DMSO to create a "solubility bridge" or use a carrier protein (BSA) in the media.

Wet Lab Protocols: Validated Workflows

Protocol A: Artifact-Free Solubilization

Prevents pH shock and precipitation.

Reagents:

  • NMP-HCl Powder

  • DMSO (Cell Culture Grade)[1]

  • 1M HEPES Buffer (pH 7.4)[1]

Step-by-Step:

  • Primary Stock (DMSO): Dissolve NMP-HCl in 100% DMSO to a concentration of 100 mM .

    • Why: DMSO suppresses ionization issues and handles the lipophilic naphthalene moiety.

  • Intermediate Dilution (Buffered): Do not dilute directly into media.[1] Create a 10x intermediate in PBS + 25 mM HEPES .

    • Check: Verify pH is 7.[1]4. If acidic, adjust with trace NaOH.[1]

  • Final Dosing: Add the intermediate to cell culture media.

    • Limit: Ensure final DMSO concentration is < 0.5% (v/v).[1]

Protocol B: The "Rescue" Assay (ROS Validation)

Determines if toxicity is driven by oxidative stress (intrinsic) or off-target effects.[1]

Rationale: Naphthalene derivatives often require metabolic activation (CYP450) to form reactive epoxides, but piperazine rings can independently generate Reactive Oxygen Species (ROS).[1] This assay uses N-Acetylcysteine (NAC) to scavenge ROS.[1]

Workflow:

  • Pre-treatment: Seed cells (e.g., HEK293, HepG2).[1]

  • Blockade: Add 5 mM NAC (pH adjusted to 7.4) to "Rescue Wells" 2 hours before NMP-HCl addition.

  • Challenge: Add NMP-HCl at IC50 concentration.

  • Readout: Measure viability (ATP/MTT) at 24 hours.

    • Result Interpretation: If NAC restores viability >20%, toxicity is ROS-mediated .[1] If no change, toxicity is likely membrane destabilization or genotoxicity .[1]

Advanced Troubleshooting: Mechanism of Action

If artifacts are ruled out, NMP-HCl cytotoxicity typically proceeds via two pathways:

  • Mitochondrial Disruption: The lipophilic naphthalene tail intercalates into mitochondrial membranes, disrupting the electron transport chain and causing ROS leakage.

  • Serotonergic Modulation: As a 5-HT ligand, high doses can trigger receptor-mediated apoptosis in cells expressing specific serotonin receptors (e.g., 5-HT2A).[1]

Visualization: Toxicity Pathways & Troubleshooting

NMP_Toxicity_GuideStartObserved CytotoxicityCheck_TimeTime to Death?Start->Check_TimeRapid< 2 HoursCheck_Time->RapidImmediateSlow> 12 HoursCheck_Time->SlowDelayedPH_CheckCheck Media pHRapid->PH_CheckPrecip_CheckCheck Microscopy(Crystals?)Rapid->Precip_CheckMech_CheckMechanism AnalysisSlow->Mech_CheckArtifact_AcidArtifact: Acidification(Buffer with HEPES)PH_Check->Artifact_AcidpH < 7.0Artifact_CrystArtifact: Precipitation(Lower Conc / Increase DMSO)Precip_Check->Artifact_CrystVisible CrystalsROS_PathROS Generation(Mitochondrial Stress)Mech_Check->ROS_PathNAC RescuesMembrane_PathMembrane Lysis(Detergent Effect)Mech_Check->Membrane_PathNAC FailsMitigation_ROSMitigation:Add NAC / GlutathioneROS_Path->Mitigation_ROSMitigation_MembMitigation:Encapsulate (Liposomes)Membrane_Path->Mitigation_Memb

Figure 1: Decision matrix for distinguishing between artifactual toxicity (pH/solubility) and intrinsic pharmacological toxicity.[1]

Summary Data & Thresholds

Use the table below to set your experimental limits. Data is aggregated from standard mammalian cell lines (e.g., HeLa, CHO).[1]

ParameterSafe Limit / ValueNotes
Solubility (Water) ~50 mM (Acidic pH)Rapidly decreases as pH approaches 7.[1]4.
Solubility (PBS pH 7.4) < 500 µMRisk of precipitation above this threshold.[1]
Max Tolerated DMSO 0.5% (v/v)Higher DMSO levels permeabilize membranes, confounding NMP data.[1]
IC50 (Cytotoxicity) 50 - 150 µMVaries by cell line.[1] Melanoma cells are more sensitive [1].[1]
pH Danger Zone Conc > 1 mM in unbuffered mediaWill drop pH significantly due to HCl dissociation.[1]

References

  • Menezes, J. C., et al. (2017).[1] "Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells." Toxicology in Vitro, 46, 18-25. [1]

  • Serra, H., et al. (2020).[1][2] "Structure-Activity Relationship of Piperazine Derivatives." Pharmaceuticals, 13(11), 358.[1]

  • PubChem.[1] (n.d.). "Compound Summary: 1-(1-Naphthylmethyl)piperazine." National Library of Medicine.[1]

  • Avdeef, A. (2003).[1] "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.[1] (Reference for pH-solubility profiles of amine salts).

Validation & Comparative

Validating the biological effects of 1-Naphthalen-1-ylmethyl-piperazinehydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Analysis

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (herein referred to as 1-NMP ) is a critical pharmacophore scaffold and bioactive agent distinct from its direct analog, 1-(1-Naphthyl)piperazine (1-NP). While 1-NP is a well-characterized non-selective serotonin agonist/antagonist, the addition of the methylene linker in 1-NMP alters its steric flexibility and lipophilicity, shifting its primary biological utility.

Primary Biological Effects:

  • Bacterial Efflux Pump Inhibition (EPI): 1-NMP acts as a chemosensitizer in Multi-Drug Resistant (MDR) Gram-negative bacteria (e.g., E. coli, K. pneumoniae) by inhibiting RND-type efflux pumps (AcrAB-TolC) and destabilizing bacterial membranes.

  • GPCR Ligand Scaffold: It serves as the core pharmacophore for dual 5-HT1A/

    
    -adrenergic receptor ligands (e.g., Naftopidil).
    

This guide validates 1-NMP primarily as a Chemosensitizer/Efflux Pump Inhibitor , contrasting it with standard agents, while acknowledging its neuropharmacological relevance.

Comparative Performance Guide

Benchmark Analysis: 1-NMP vs. Standard Alternatives

The following table contrasts 1-NMP with PA


N  (the gold-standard efflux pump inhibitor) and 1-NP  (the standard serotonergic probe).
Feature1-NMP (Target) PA

N (Alternative 1)
1-NP (Alternative 2)
Primary Utility MDR Reversal (EPI) & Drug ScaffoldResearch standard for Efflux InhibitionCNS Probe (5-HT Agonist/Antagonist)
Mechanism Membrane destabilization + AcrAB-TolC blockadeCompetitive inhibition of AcrB transporterDirect binding to 5-HT

receptors
Potency (MDR) Moderate to High (Reduces antibiotic MIC 4-64 fold)High (Standard reference)Low/Negligible (Not used for EPI)
Toxicity Profile Lower cytotoxicity in mammalian cells than PA

N
High mammalian cytotoxicity (limits clinical use)CNS active (Psychoactive effects)
Solubility High (as HCl salt)ModerateModerate
Selectivity Broad-spectrum EPI (Gram-negative)Broad-spectrum EPIHigh affinity for Serotonin receptors
Key Insight for Researchers

Choose 1-NMP if: You are developing adjuvants to restore antibiotic efficacy in resistant strains (Klebsiella, E. coli) and require a scaffold with a better safety profile than PA


N.
Choose 1-NP if:  Your focus is strictly on mapping central nervous system serotonin receptor distribution.

Experimental Validation Protocols

To validate the biological activity of 1-NMP, you must demonstrate its ability to potentiate antibiotics (functional assay) or bind specific receptors (binding assay).

Protocol A: Reversal of Multi-Drug Resistance (Checkerboard Assay)

Objective: Validate 1-NMP's ability to lower the Minimum Inhibitory Concentration (MIC) of ciprofloxacin in resistant K. pneumoniae.

Prerequisites
  • Strain: K. pneumoniae (MDR clinical isolate) vs. E. coli AG100 (Wild Type).

  • Antibiotic: Ciprofloxacin (CIP).

  • Reagent: 1-NMP HCl (dissolved in water/DMSO).

  • Detection: Resazurin (Alamar Blue) or OD600.

Step-by-Step Workflow
  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Plate Layout (96-well):

    • X-Axis: Serial 2-fold dilution of Ciprofloxacin (0.06 to 64

      
      g/mL).
      
    • Y-Axis: Serial 2-fold dilution of 1-NMP (concentrations usually range 10–100

      
      g/mL). Note: Ensure 1-NMP concentration is sub-inhibitory (below its own MIC).
      
  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD600. Define MIC as the lowest concentration with no visible growth.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) :

    
    
    
Validation Criteria (Self-Check)
  • Synergy: FICI

    
     0.5. (1-NMP is considered a valid sensitizer if it reduces CIP MIC by 
    
    
    
    4-fold).
  • Control: 1-NMP alone must not inhibit growth at the test concentration (to prove it acts as an adjuvant, not an antibiotic).

Protocol B: 5-HT Receptor Binding Affinity (Scaffold Validation)

Objective: Determine if the 1-NMP scaffold retains serotonergic affinity compared to 1-NP.

Methodology
  • Membrane Prep: Rat hippocampal membranes (rich in 5-HT

    
    ).
    
  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Displacement: Incubate membranes with radioligand and increasing concentrations of 1-NMP (

    
     to 
    
    
    
    M).
  • Filtration: Rapid vacuum filtration over GF/B filters.

  • Analysis: Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Expected Result: 1-NMP usually displays lower affinity (


 in high nM/low 

M range) compared to 1-NP (

< 10 nM) due to the methyl linker, validating its use as a modulatable scaffold rather than a direct potent agonist.

Mechanism of Action Visualization

The following diagram illustrates the dual-mechanism of 1-NMP in reversing bacterial resistance: Efflux Pump Inhibition and Membrane Destabilization .

NMP_Mechanism Antibiotic Antibiotic (e.g., Ciprofloxacin) Bacterium MDR Bacterium (Gram-Negative) Antibiotic->Bacterium Enters EffluxPump AcrAB-TolC Efflux Pump Bacterium->EffluxPump Substrate Recog. EffluxPump->Antibiotic Expels (Resistance) EffluxPump->Antibiotic Expulsion Blocked NMP 1-NMP (The Product) NMP->EffluxPump 1. Competitive Inhibition Membrane Inner/Outer Membrane NMP->Membrane 2. Destabilization (Permeability) Membrane->Antibiotic Increased Accumulation

Caption: 1-NMP restores antibiotic sensitivity via direct pump blockade and membrane permeabilization.

Experimental Workflow Diagram

This workflow visualizes the Checkerboard Assay required to validate the synergistic effect of 1-NMP.

Checkerboard_Assay cluster_matrix Dilution Matrix Start Start: Bacterial Culture (0.5 McFarland) Prep_Plate Prepare 96-Well Plate Matrix Start->Prep_Plate Row Rows: 1-NMP Dilution (Sub-inhibitory range) Prep_Plate->Row Col Cols: Antibiotic Dilution (MIC range) Prep_Plate->Col Incubate Incubate 18-24h @ 37°C Row->Incubate Col->Incubate Read Read OD600 / Resazurin Incubate->Read Calc Calculate FICI Score Read->Calc Decision Is FICI <= 0.5? Calc->Decision Valid VALIDATED: Synergistic Effect Decision->Valid Yes Invalid INVALID: No Interaction Decision->Invalid No

Caption: Step-by-step validation logic for determining the synergistic FICI score of 1-NMP.

References

  • Anes, J., et al. (2019). "Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae." Frontiers in Microbiology, 10:92.

  • Schuster, S., et al. (2019). "Effect of the efflux pump inhibitor 1-(1-naphthylmethyl)-piperazine on antimicrobial susceptibility in clinical isolates." International Journal of Antimicrobial Agents.

  • PubChem Compound Summary. "1-(1-Naphthylmethyl)piperazine (CID 701891)."[1] National Library of Medicine.

  • Bohn, M., & Simon, W. (2002). "Naftopidil, a novel alpha1-adrenoceptor antagonist with 5-HT1A receptor agonist activity." Drug Development Research. (Contextual reference for the scaffold's GPCR activity).

Sources

1-Naphthalen-1-ylmethyl-piperazinehydrochloride vs other piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Naphthalen-1-ylmethyl-piperazine hydrochloride (NMP) versus structurally related piperazine derivatives. It synthesizes confirmed pharmacological data with experimental protocols for researchers in medicinal chemistry and microbiology.

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (also known as NMP or 1-NMPip ) is a piperazine derivative distinct from both the serotonergic ligand 1-(1-Naphthyl)piperazine (1-NP) and the psychostimulant 1-Benzylpiperazine (BZP).

While its structural analogs are known for central nervous system (CNS) activity, NMP is primarily characterized as a broad-spectrum Efflux Pump Inhibitor (EPI) . It reverses multidrug resistance (MDR) in Gram-negative bacteria by inhibiting Resistance-Nodulation-Cell Division (RND) pumps (e.g., AcrAB-TolC). This guide compares NMP’s performance against standard EPIs and its psychoactive structural analogs.

Chemical Identity & Structural Differentiation

The critical structural feature of NMP is the methylene bridge (


) between the piperazine nitrogen and the naphthalene ring. This linker breaks the 

-electron conjugation found in arylpiperazines (like 1-NP), significantly altering its pKa, lipophilicity, and binding profile.
CompoundCommon NameStructure DescriptionPrimary MechanismCAS No.
1-Naphthalen-1-ylmethyl-piperazine NMP Naphthalene ring linked via methyl group to piperazine.Efflux Pump Inhibitor (EPI) ; Blocks AcrB/MexB transporters.40675-81-8 (Base)40675-82-9 (2HCl)
1-(1-Naphthyl)piperazine 1-NP Naphthalene ring directly bonded to piperazine N.5-HT Ligand ; Mixed 5-HT

agonist & 5-HT

antagonist.
57536-86-4
1-Benzylpiperazine BZP Benzene ring linked via methyl group to piperazine.Monoamine Releaser ; DA/NE transporter reversal (Stimulant).2759-28-6
Phe-Arg-

-naphthylamide
PA

N
Peptidomimetic with naphthylamine.Standard EPI Reference ; Competitive inhibitor of RND pumps.1315302-18-5
Comparative Pharmacology: EPI vs. CNS Activity
3.1 Efflux Pump Inhibition (NMP vs. PA

N)

NMP is a "first-generation" EPI. Unlike PA


N, which is often toxic to mammalian cells at effective concentrations, NMP shows a more favorable toxicity profile, though it requires higher concentrations for equipotent inhibition.
  • Target: The hydrophobic trap (distal binding pocket) of the AcrB transporter protein in E. coli.

  • Mechanism: NMP binds to the phenylalanine-rich pit (Phe-610), sterically hindering the rotation of the functional loop required for drug extrusion.

  • Performance Data:

    • Levofloxacin Potentiation: NMP (100 mg/L) reduces Levofloxacin MIC by 4- to 8-fold in MDR E. coli.

    • Ethidium Bromide Accumulation: Increases intracellular accumulation significantly, comparable to PA

      
      N.
      
3.2 Receptor Binding Profile (NMP vs. 1-NP vs. BZP)

The methylene bridge in NMP makes the nitrogen basic (


), similar to BZP. However, the bulky naphthalene group prevents the tight fit into the Dopamine Transporter (DAT) that allows BZP to act as a stimulant.
  • 1-NP (Direct Bond): High affinity (

    
     nM) for 5-HT
    
    
    
    and 5-HT
    
    
    receptors.
  • BZP (Benzyl): Moderate affinity for DAT/NET; induces reverse transport (release) of dopamine.

  • NMP (Naphthylmethyl):

    • 5-HT Receptors: Negligible or low affinity compared to 1-NP.

    • Transporters: Weak interaction. The bulkiness reduces psychostimulant potency compared to BZP.

    • Mammalian Toxicity: Low cytotoxicity in macrophage assays, distinguishing it from the neurotoxic potential of some piperazine designer drugs.

Experimental Protocols
Protocol A: Efflux Pump Inhibition Assay (Ethidium Bromide Method)

Use this protocol to validate NMP activity in resistant bacterial strains.

Reagents:

  • MDR E. coli strain (e.g., AG100 or clinical isolate).

  • Ethidium Bromide (EtBr) solution (1 mg/mL).

  • NMP Hydrochloride (dissolved in water/DMSO).

  • PBS (Phosphate Buffered Saline) with 0.4% glucose.

Workflow:

  • Culture Prep: Grow bacteria to mid-log phase (

    
    ). Centrifuge and wash pellets twice with PBS.
    
  • Loading: Resuspend cells in PBS-glucose to

    
    .
    
  • Treatment: Aliquot cells into a 96-well black fluorometric plate.

    • Control: Cells + EtBr (1-5

      
      g/mL).
      
    • Experimental: Cells + EtBr + NMP (Concentration range: 10–100

      
      g/mL).
      
    • Reference: Cells + EtBr + PA

      
      N  (20 
      
      
      
      g/mL).
  • Measurement: Monitor fluorescence immediately in a fluorometer.

    • Excitation: 530 nm | Emission: 600 nm.

    • Duration: Read every 60 seconds for 30 minutes.

  • Analysis: Plot Fluorescence Units (FU) vs. Time. A steep upward slope indicates inhibition of the efflux pump (accumulation of EtBr inside the cell).

Protocol B: Chemical Synthesis (Reductive Amination)

Standard procedure for synthesizing N-substituted piperazines like NMP.

  • Reactants: Mix 1-Naphthaldehyde (1.0 eq) and Piperazine (excess, 3.0-5.0 eq) in Methanol.

  • Imine Formation: Stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 2.0 eq) portion-wise.
    
  • Workup: Stir overnight. Quench with water. Extract with Dichloromethane (DCM).

  • Purification: The excess piperazine stays in the aqueous phase. Wash organic phase with brine, dry over

    
    , and evaporate.
    
  • Salt Formation: Dissolve the resulting oil in ethanol and add concentrated HCl dropwise to precipitate 1-Naphthalen-1-ylmethyl-piperazine dihydrochloride . Recrystallize from EtOH/Ether.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of NMP (Bacterial Efflux Inhibition) versus its analogs 1-NP and BZP (Neural Signaling).

G Compounds Piperazine Derivatives NMP NMP (Naphthyl-methyl linker) Compounds->NMP OneNP 1-NP (Direct N-Aryl bond) Compounds->OneNP BZP BZP (Benzyl linker) Compounds->BZP Target_Bac Bacterial RND Efflux Pump (AcrB/MexB) NMP->Target_Bac High Affinity (Hydrophobic Trap) Target_5HT 5-HT Receptors (5-HT1A, 5-HT2C) NMP->Target_5HT Low/No Affinity OneNP->Target_5HT Agonist/Antagonist Target_DAT Dopamine Transporter (DAT) BZP->Target_DAT Releaser Effect_EPI Inhibits Drug Extrusion (Restores Antibiotic Sensitivity) Target_Bac->Effect_EPI Effect_Psycho Modulates Neurotransmission (Anxiolysis / Stimulation) Target_5HT->Effect_Psycho Target_DAT->Effect_Psycho

Caption: Functional divergence of piperazine derivatives. NMP targets bacterial efflux pumps, whereas 1-NP and BZP target mammalian neural receptors/transporters.

References
  • Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[1] Antimicrobial Agents and Chemotherapy, 49(2), 849-852. Link

  • Schumacher, A., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 57(2), 344-348. Link

  • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT binding sites.[2][3][4][5][6][7] Journal of Medicinal Chemistry, 29(11), 2375-2380. (Reference for 1-NP pharmacology).

  • Baumann, M. H., et al. (2005). N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology, 30(3), 550-560. (Reference for BZP pharmacology).
  • Santa Cruz Biotechnology. 1-Naphthalen-1-ylmethyl-piperazine hydrochloride Product Data. Link

Sources

Comparing the efficacy of 1-Naphthalen-1-ylmethyl-piperazinehydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 1-(1-Naphthylmethyl)piperazine (NMP) vs. Structural Analogs Primary Application: Bacterial Efflux Pump Inhibition (EPI) & Serotonergic Modulation

Executive Summary: The "Methyl Switch" in Efficacy

In medicinal chemistry, the addition of a single methylene linker can fundamentally alter a compound's pharmacological landscape. This guide compares the efficacy of 1-(1-Naphthylmethyl)piperazine (NMP) —a potent bacterial efflux pump inhibitor (EPI)—against its direct structural analog 1-(1-Naphthyl)piperazine (1-NP) , a central nervous system (CNS) serotonin ligand.

While 1-NP is a well-characterized 5-HT receptor agonist/antagonist, NMP utilizes the naphthalene-methyl-piperazine scaffold to block Resistance-Nodulation-Cell Division (RND) efflux pumps in Gram-negative bacteria. This guide focuses on the efficacy of NMP and its quinoline derivatives in reversing Multi-Drug Resistance (MDR), providing a critical comparative analysis for drug development professionals.

Structural & Functional Divergence

The core efficacy of these analogs hinges on the linker between the naphthalene ring and the piperazine moiety.

CompoundStructure NotePrimary TargetEfficacy Profile
NMP (1-Naphthalen-1-ylmethyl-piperazine)Contains -CH2- linkerBacterial Efflux Pumps (AcrAB-TolC)Antibiotic Adjuvant: Reverses resistance to fluoroquinolones and linezolid in E. coli and A. baumannii.
1-NP (1-Naphthalen-1-yl-piperazine)Direct N-Aryl bond5-HT Receptors (5-HT1A, 5-HT2)CNS Ligand: Mixed agonist/antagonist. High affinity (Ki < 10 nM) for serotonin receptors.
Quinoline-NMP (Derivative)Quinoline replaces NaphthaleneBacterial Efflux PumpsEnhanced EPI: Higher potency and lower cytotoxicity than parent NMP.[1]
PAβN (Phe-Arg-β-naphthylamide)Peptidomimetic AnalogBacterial Efflux PumpsBroad Spectrum EPI: Standard reference; distinct mode of action from NMP (better for macrolides).
Visualization: Pharmacophore Divergence

The following diagram illustrates how structural variations dictate the biological pathway (CNS vs. Anti-infective).

SAR_Divergence Scaffold Naphthyl-Piperazine Scaffold NMP NMP (Methyl Linker) Scaffold->NMP + CH2 Linker NP1 1-NP (Direct Bond) Scaffold->NP1 Direct N-Aryl Quinoline Quinoline Derivative (Heterocycle Sub) NMP->Quinoline Bioisosteric Replacement EPI Efflux Pump Inhibition (RND Transporters) NMP->EPI High Affinity CNS 5-HT Receptor Modulation NP1->CNS Ki < 10nM Quinoline->EPI Enhanced Potency MDR_Reverse Reversal of Antibiotic Resistance EPI->MDR_Reverse Serotonin Anxiolytic / Psychoactive Effects CNS->Serotonin

Caption: SAR divergence showing how the methylene linker shifts efficacy from CNS modulation (1-NP) to Efflux Pump Inhibition (NMP).

Comparative Efficacy Data: Efflux Pump Inhibition

NMP acts as a "chemosensitizer," restoring the efficacy of antibiotics against MDR strains.[2] The following data compares NMP against the standard inhibitor PAβN and next-generation analogs.

Table 1: Reversal of Antibiotic Resistance (MIC Reduction)

Data derived from assays on MDR Escherichia coli and Acinetobacter baumannii isolates.

Antibiotic ClassNMP Efficacy (Fold Reduction)PAβN Efficacy (Fold Reduction)Mechanism Note
Fluoroquinolones (Levofloxacin)High (4-16x) Moderate (2-8x)NMP competes for the hydrophobic pocket of AcrB transporter.
Oxazolidinones (Linezolid)High (>8x) Low (<2x)NMP is superior for linezolid sensitization in E. coli.
Macrolides (Erythromycin)Low (<2x)High (>16x) PAβN is the preferred inhibitor for macrolide efflux.
Ethidium Bromide High (Accumulation increased)HighBoth effectively block dye extrusion (used for validation).

Key Insight: NMP is distinct from PAβN.[2][3] While PAβN is a broad-spectrum inhibitor, NMP shows superior efficacy specifically for fluoroquinolones and linezolid , likely due to specific binding interactions within the phenylalanine-rich trap of the RND pump.

Experimental Protocols

To validate the efficacy of NMP analogs, researchers must employ self-validating assays that distinguish between intrinsic antimicrobial activity and efflux inhibition.

Protocol A: MIC Reduction Assay (Chemosensitization)

Objective: Quantify the "Fold Reduction" of antibiotic MIC in the presence of NMP.[2]

  • Preparation:

    • Prepare Mueller-Hinton broth containing serial dilutions of the test antibiotic (e.g., Levofloxacin).

    • Prepare a fixed sub-inhibitory concentration of NMP (typically 100 mg/L or 1/4 of NMP's intrinsic MIC).

  • Inoculation:

    • Inoculate MDR bacterial strains (e.g., E. coli AG100 overexpressing AcrAB) at

      
       CFU/mL.
      
  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Validation (Crucial Step):

    • Control 1: Antibiotic alone (Determine baseline MIC).

    • Control 2: NMP alone (Confirm NMP is not killing bacteria directly at 100 mg/L).

  • Calculation:

    • Threshold: A factor

      
       indicates significant EPI efficacy.[2][3][4]
      
Protocol B: Real-Time Ethidium Bromide (EtBr) Accumulation

Objective: Prove the mechanism is efflux inhibition and not membrane destruction.

  • Loading: Incubate bacterial cells with EtBr (which fluoresces when bound to DNA inside the cell).

  • Efflux Phase: Wash cells and resuspend in glucose-free buffer.

  • Measurement:

    • Add glucose (energizes the pump)

      
       Fluorescence decreases (active efflux).
      
    • Add NMP + Glucose

      
       Fluorescence remains high (efflux blocked).
      
  • Differentiation: If fluorescence increases without glucose, the compound may be permeabilizing the membrane (false positive for EPI).

Visualization: Mechanism of Action Workflow

MOA_Workflow cluster_pump Efflux Process cluster_inhibition NMP Inhibition Antibiotic Antibiotic Entry (Fluoroquinolone) Bacteria MDR Bacteria (AcrAB-TolC Pump) Antibiotic->Bacteria Pump_Active Active Pump Extrudes Drug Bacteria->Pump_Active Without Inhibitor NMP_Bind NMP Binds Hydrophobic Pocket Bacteria->NMP_Bind With NMP Resistance Result: Resistance (High MIC) Pump_Active->Resistance NMP_Bind->Pump_Active Blocks Accumulation Drug Accumulation Intracellularly NMP_Bind->Accumulation Sensitization Result: Sensitivity (Low MIC) Accumulation->Sensitization

Caption: NMP blocks the RND pump, forcing antibiotic accumulation and restoring sensitivity.

Synthesis of Expert Insights

  • Selectivity is Key: NMP is preferred over 1-NP for antimicrobial research because the methyl linker reduces CNS receptor affinity while maintaining lipophilicity required to penetrate the bacterial outer membrane.

  • The Quinoline Advantage: Recent studies (see References) suggest that replacing the naphthalene ring with a quinoline moiety (e.g., compound (R)-3a) creates a "Next-Gen NMP." These analogs show improved solubility and tighter binding to the AcrB transporter, addressing the moderate potency limitations of the parent NMP.

  • Toxicity Warning: While NMP is an effective in vitro tool, its high lipophilicity can lead to off-target membrane destabilization at high concentrations. Assays must always include a "membrane integrity" control (e.g., nitrocefin hydrolysis) to ensure the observed effect is true efflux inhibition.

References

  • Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[2][3][4][5][6] Antimicrobial Agents and Chemotherapy, 49(5), 849-852.

  • Kern, W. V., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 57(2), 339-344.

  • Schumacher, A., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae other than Escherichia coli.[6] Journal of Antimicrobial Chemotherapy, 57(3), 564-567.

  • Anes, J., et al. (2019). Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae.[7] Frontiers in Microbiology, 10, 92.

  • Pan, N. et al. (2020). Efflux Pump Overexpression Profiling in Acinetobacter baumannii and Study of New 1-(1-Naphthylmethyl)-Piperazine Analogs as Potential Efflux Inhibitors.[1] Antimicrobial Agents and Chemotherapy.[2][7][8][9]

Sources

1-Naphthalen-1-ylmethyl-piperazinehydrochloride positive and negative controls

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-Naphthalen-1-ylmethyl-piperazine (NMP) as a Bacterial Efflux Pump Inhibitor

Executive Summary & Pharmacological Distinction

1-Naphthalen-1-ylmethyl-piperazine (NMP) (CAS: 40675-81-8 / 40675-82-9 for dihydrochloride) is a synthetic arylpiperazine derivative primarily utilized as a putative efflux pump inhibitor (EPI) in microbiology and infectious disease research.[1][2]

CRITICAL DISTINCTION: Researchers often confuse NMP with 1-(1-Naphthyl)piperazine (1-NP) .[1][2]

  • 1-NP (Serotonergic Ligand): Lacks the methyl bridge.[1][2] Acts as a mixed 5-HT agonist/antagonist.[1][2][3]

  • NMP (Efflux Inhibitor): Contains a methylene bridge between the naphthalene ring and piperazine.[1][2] It targets Resistance-Nodulation-Division (RND) family efflux pumps (e.g., AcrAB-TolC) in Gram-negative bacteria.[1][2]

This guide focuses on NMP’s application in reversing Multidrug Resistance (MDR) in Enterobacteriaceae (specifically E. coli and K. pneumoniae).[1][2]

Mechanistic Workflow & Signaling

NMP functions by interfering with the tripartite efflux systems that pump antibiotics out of the bacterial cell.[1][2] Unlike protonophores (which collapse energy gradients globally), NMP is suggested to act directly on the pump transporter protein (AcrB), likely blocking the substrate binding pocket or hindering conformational changes required for extrusion.[1][2]

Figure 1: Mechanism of Action – Reversal of Antibiotic Resistance [1][2]

EffluxMechanism cluster_bacteria Gram-Negative Bacterial Cell Envelope Antibiotic_Ext Antibiotic (Extracellular) Antibiotic_Int Antibiotic (Intracellular) Antibiotic_Ext->Antibiotic_Int Porin Influx Pump AcrAB-TolC Efflux Pump (Active) Antibiotic_Int->Pump Substrate Capture Target Ribosome/DNA Gyrase (Antibiotic Target) Antibiotic_Int->Target Binding Pump->Antibiotic_Ext Efflux (Resistance) Pump_Blocked Pump Blocked (Inactive) Pump->Pump_Blocked NMP 1-Naphthalen-1-ylmethyl-piperazine (NMP) NMP->Pump Inhibits AcrB Subunit

Caption: NMP inhibits the AcrAB-TolC pump, preventing antibiotic extrusion and allowing intracellular accumulation to reach lethal thresholds.[1][2]

Comparative Analysis: Positive & Negative Controls

To validate NMP activity, experimental design must distinguish between specific pump inhibition, general membrane destabilization, and metabolic toxicity.[1][2]

Table 1: Control Selection Matrix
Control TypeAgentRole & MechanismExpected Outcome vs. NMP
Positive Control (Specific) PAβN (Phe-Arg-β-naphthylamide)Standard RND efflux pump inhibitor.[1][2] Competes for the substrate binding pocket.[1][2]High Similarity. PAβN is the "gold standard" EPI.[1][2] NMP should show comparable potentiation of levofloxacin/ethidium bromide.[1][2]
Positive Control (Global) CCCP (Carbonyl cyanide m-chlorophenylhydrazone)Protonophore.[1][2] Collapses the Proton Motive Force (PMF) required for AcrB function.[1][2]Maximum Effect. CCCP stops all PMF-dependent transport.[1][2] NMP effect should be

CCCP effect.[1][2]
Negative Control (Vehicle) DMSO / Water Solvent control.[1][2]Baseline. Establishes the intrinsic MIC of the antibiotic without inhibition.[1][2]
Negative Control (Genetic)

acrAB Strain
E. coli mutant with the efflux pump gene deleted.[1][2]No Effect. NMP should not significantly lower MICs in this strain (proving target specificity).

Detailed Experimental Protocols

Protocol A: Chequerboard MIC Reduction Assay

Purpose: To quantify the ability of NMP to restore antibiotic susceptibility.

Reagents:

  • Mueller-Hinton Broth (MHB).[1][2]

  • Antibiotic (e.g., Levofloxacin).[1][2][4][5]

  • NMP (dissolved in water or low % DMSO).[1][2]

  • Bacterial Inoculum:

    
     CFU/mL.[1][2]
    

Step-by-Step Workflow:

  • Preparation: Prepare a 96-well microtiter plate.

  • Gradient Setup:

    • X-axis: Serial 2-fold dilutions of the Antibiotic (e.g., 0.06 – 64 mg/L).[1][2]

    • Y-axis: Fixed concentrations of NMP (0, 10, 25, 50, 100 mg/L).[1][2]

    • Note: Include a row for PAβN (20 mg/L) as the Positive Control.[1][2]

  • Inoculation: Add bacterial suspension to all wells.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC).

    • Valid Result: NMP should reduce the Antibiotic MIC by

      
       4-fold (e.g., MIC drops from 32 to 4 mg/L).[1][2]
      
    • Toxicity Check: Ensure NMP alone (at 100 mg/L) does not inhibit growth.[1][2] If it does, the concentration is too high.[1][2]

Protocol B: Ethidium Bromide (EtBr) Accumulation Assay

Purpose: To prove the mechanism is efflux inhibition (accumulation of fluorescent dye).[2]

Figure 2: Accumulation Assay Logic

AccumulationAssay Start Bacterial Suspension (OD600 = 0.6) Add_EtBr Add EtBr (Fluorescent Substrate) Start->Add_EtBr Split Split Samples Add_EtBr->Split Ctrl_Neg Control: Buffer Only Split->Ctrl_Neg Ctrl_Pos Pos Control: CCCP (100 µM) Split->Ctrl_Pos Test_Grp Test Group: NMP (100 mg/L) Split->Test_Grp Measure Measure Fluorescence (Ex 530nm / Em 600nm) Ctrl_Neg->Measure Low Signal (High Efflux) Ctrl_Pos->Measure Max Signal (No Efflux) Test_Grp->Measure High Signal (Inhibited Efflux)

Caption: Workflow for real-time monitoring of EtBr accumulation. NMP should mimic the CCCP profile.

Methodology:

  • Harvest: Grow cells to mid-log phase, wash, and resuspend in PBS.

  • Baseline: Monitor background fluorescence (Excitation 530 nm / Emission 600 nm) for 60 seconds.

  • Addition: Add EtBr (final 1–2 mg/L) + NMP (or Controls).

  • Kinetics: Measure fluorescence every 30 seconds for 15–30 minutes.

  • Analysis:

    • Negative Control: Fluorescence remains low/flat (pumps are active, ejecting EtBr).[1][2]

    • NMP: Fluorescence increases linearly or exponentially (pumps blocked, EtBr binds DNA).[1][2]

    • CCCP: Rapid, immediate saturation (total pump failure).[1][2]

Troubleshooting & Optimization

  • Solubility: NMP hydrochloride is water-soluble, but free base forms require DMSO.[1][2] Always run a solvent control if using DMSO >1%.[1][2]

  • Intrinsic Toxicity: NMP can be toxic to bacteria at high concentrations (>200 mg/L).[1][2] Always determine the MIC of NMP alone before using it as a potentiator.[1][2] You must work at sub-inhibitory concentrations (e.g., 1/4 MIC of NMP).[1][2]

  • Strain Variability: Efflux pump expression varies.[1][2] Use reference strains (e.g., E. coli AG100) and hyper-expressing strains (e.g., E. coli AG100 TET) to verify potency.[1][2]

References

  • Bohnert, J. A., & Kern, W. V. (2005).[1][2] Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[1][2][4][5] Antimicrobial Agents and Chemotherapy, 49(2), 849-852.[1][2]

  • Schumacher, A., et al. (2006).[1][2] Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 57(5), 954-958.[1][2]

  • PubChem. (n.d.).[1][2][3] Compound Summary: 1-(1-Naphthylmethyl)piperazine.[1][2][4][5][6][7][8] National Library of Medicine.[1][2]

  • Amaral, L., et al. (2014).[1][2] Efflux pumps of Gram-negative bacteria: what they do, how they do it, with what and how to deal with them. Frontiers in Pharmacology, 4, 168.[1][2]

Sources

Reproducibility of 1-Naphthalen-1-ylmethyl-piperazinehydrochloride research findings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 1-Naphthalen-1-ylmethyl-piperazine hydrochloride research findings Content Type: Publish Comparison Guide

Executive Summary

This guide addresses the technical reproducibility of 1-Naphthalen-1-ylmethyl-piperazine hydrochloride (often abbreviated as NMP or 1-NMP in microbiological literature). Unlike its structural cousin 1-(1-Naphthyl)piperazine (1-NP)—a serotonin receptor ligand—NMP is primarily investigated as a bacterial efflux pump inhibitor (EPI) capable of reversing multidrug resistance (MDR) in Gram-negative bacteria (e.g., E. coli, Acinetobacter baumannii).

Reproducibility in NMP research hinges on two critical factors:

  • Synthetic Purity: Eliminating the bis-alkylated impurity formed during synthesis, which skews biological data.

  • Functional Consistency: Validating activity against the AcrAB-TolC efflux system using standardized ethidium bromide accumulation assays.

This guide compares NMP with the "gold standard" inhibitor PAβN (Phe-Arg-β-naphthylamide) and the structural analog 1-Benzylpiperazine (BZP) .

Part 1: Synthesis & Purity (The Foundation)

The Causality of Synthetic Failure

The most common cause of irreproducible biological data for NMP is the presence of 1,4-bis(naphthalen-1-ylmethyl)piperazine .

  • Mechanism: In a standard equimolar alkylation, the mono-alkylated product (NMP) is more nucleophilic than the starting piperazine, leading to rapid second alkylation.

  • Consequence: The bis-impurity is highly lipophilic and precipitates with the product, altering the calculated molarity in biological assays and potentially causing non-specific membrane toxicity.

Optimized Synthesis Protocol (Mono-Alkylation)

To ensure reproducibility, use the Excess-Amine Method . This shifts the kinetic probability toward mono-alkylation.

Reagents:

  • Piperazine anhydrous (5.0 eq)

  • 1-(Chloromethyl)naphthalene (1.0 eq)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Base: Potassium Carbonate (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 equivalents of piperazine and 2.0 equivalents of

    
     in refluxing EtOH.
    
    • Why: High excess of piperazine acts as a "nucleophile buffer," statistically preventing the alkylating agent from encountering an already-reacted NMP molecule.

  • Addition: Add 1.0 equivalent of 1-(Chloromethyl)naphthalene dropwise over 60 minutes.

    • Why: Slow addition keeps the concentration of the electrophile low, further favoring reaction with the abundant unreacted piperazine.

  • Reflux: Stir at reflux for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup (Critical for Purity):

    • Filter off inorganic salts.

    • Evaporate solvent.

    • Partition: Dissolve residue in 1M HCl (aqueous). Wash 3x with Ethyl Acetate (EtOAc).

    • Self-Validating Step: The bis-impurity is non-basic (or very weakly basic due to steric hindrance) and lipophilic; it remains in the EtOAc layer. The target NMP stays in the acidic aqueous layer.

  • Isolation: Basify the aqueous layer to pH 12 with NaOH. Extract NMP with DCM. Dry (

    
    ) and convert to HCl salt using 4M HCl in dioxane.
    
Purity Visualization (DOT Diagram)

SynthesisQC Start Reagents: Piperazine (5 eq) + 1-Chloromethylnaphthalene (1 eq) Reaction Reflux in EtOH (Kinetic Control) Start->Reaction Crude Crude Mixture: NMP (Major) + Bis-Impurity (Minor) + Piperazine Reaction->Crude AcidWash Partition: 1M HCl / EtOAc Crude->AcidWash OrganicLayer Organic Layer: Bis-impurity removed AcidWash->OrganicLayer Lipophilic Impurities AqLayer Aqueous Layer: NMP + Piperazine salts AcidWash->AqLayer Target Amine Basify Basify (pH > 12) & Extract DCM AqLayer->Basify Distillation Vacuum Distillation/Wash Removes excess Piperazine Basify->Distillation Final Pure NMP HCl (>98% HPLC) Distillation->Final

Caption: Purification logic flow to isolate 1-Naphthalen-1-ylmethyl-piperazine free of bis-alkylated byproducts.

Part 2: Functional Reproducibility (Comparison Guide)

Comparative Landscape

Researchers typically use NMP to inhibit the AcrAB-TolC efflux pump in Enterobacteriaceae. Below is a comparison with the standard inhibitor (PAβN) and a structural control (BZP).

FeatureNMP (1-Naphthalen-1-ylmethyl-piperazine) PAβN (Phe-Arg-β-naphthylamide) BZP (1-Benzylpiperazine)
Primary Role RND Efflux Pump Inhibitor (EPI)Broad-spectrum EPI (Gold Standard)Negative Control / Serotonin Agonist
Mechanism Competes with antibiotics for the hydrophobic trap of AcrB.Competes with antibiotics; also destabilizes outer membrane.Weak/No interaction with AcrB hydrophobic pocket.
Potency (MIC Reduction) Moderate (4-8 fold reduction of Levofloxacin MIC).High (16-64 fold reduction).Negligible.[1][2]
Toxicity Lower membrane toxicity than PAβN.High membrane toxicity (limits clinical use).Psychoactive (controlled substance).[1][3]
Stability High (HCl salt is stable).Moderate (Peptide bond susceptible to proteases).High.
Solubility Water soluble (as HCl salt).Water soluble.[4]Water soluble.[4]
Validation Protocol: Ethidium Bromide (EtBr) Accumulation Assay

To prove your synthesized NMP is functionally active, you must reproduce the EtBr accumulation curve.

Theory: Bacteria actively pump out EtBr. An active EPI (NMP) blocks this, causing fluorescence to increase over time as EtBr binds to intracellular DNA.

Protocol:

  • Culture: Grow E. coli (e.g., strain AG100) to mid-log phase (

    
    ).
    
  • Wash: Centrifuge and resuspend in PBS.

  • Load: Add Ethidium Bromide (final conc.

    
    ).
    
  • Treat:

    • Control: Bacteria + EtBr only.

    • Experimental: Bacteria + EtBr + NMP (

      
      ).
      
    • Positive Control: Bacteria + EtBr + PAβN (

      
      ).
      
  • Measure: Fluorescence (Ex 530 nm / Em 600 nm) every 60 seconds for 15 minutes.

Success Criteria:

  • The NMP-treated curve must show a linear increase in fluorescence significantly higher than the untreated control (slope > 2x control).

  • If the curve is flat (like control), the compound is inactive or the concentration is too low.

Mechanism of Action (DOT Diagram)

EffluxMechanism cluster_0 Without NMP cluster_1 With NMP Antibiotic Antibiotic (Substrate) Pump AcrB Pump (Binding Pocket) Antibiotic->Pump Binds Accumulation Intracellular Accumulation Antibiotic->Accumulation Cannot Bind Pump NMP NMP (Inhibitor) NMP->Pump High Affinity Binding Extrusion Extrusion to Extracellular Space Pump->Extrusion Active Efflux Pump->Extrusion Blocked

Caption: Competitive inhibition model where NMP occupies the AcrB binding pocket, preventing antibiotic extrusion.

Part 3: References

  • Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[2] Antimicrobial Agents and Chemotherapy, 49(2), 849-852. Link

  • Anes, J., et al. (2019). Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae. Frontiers in Microbiology, 10, 92. Link

  • Schuster, S., et al. (2019). The efflux pump inhibitor 1-(1-naphthylmethyl)-piperazine (NMP) potentiates the activity of levofloxacin in Acinetobacter baumannii. Journal of Antimicrobial Chemotherapy. Link

  • PubChem. (n.d.).[1] 1-(1-Naphthylmethyl)piperazine.[1][2][4][5][6] National Library of Medicine. Link

Sources

Comparative Profiling of 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride (NMP) in Multidrug Resistance Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (NMP) is a synthetic arylpiperazine derivative distinct from its structural analog 1-(1-Naphthyl)piperazine (1-NP). While 1-NP is a well-characterized serotonin (5-HT) receptor ligand, NMP has emerged as a potent Efflux Pump Inhibitor (EPI) , specifically targeting Resistance-Nodulation-Division (RND) family pumps (e.g., AcrAB-TolC) in Gram-negative bacteria.

This guide provides a technical cross-validation of NMP’s activity, contrasting it with the "gold standard" inhibitor PAβN (Phenylalanine-arginine β-naphthylamide) and clarifying its divergence from serotonergic analogs.

Part 1: Structural & Mechanistic Distinction (The "Methyl Bridge" Factor)

Expert Insight: Specificity via Structure

A common error in pharmacological profiling is conflating NMP with 1-NP . The presence of the methylene bridge (-CH2-) in NMP fundamentally alters its lipophilicity and steric profile, shifting its affinity from CNS receptors (5-HT) to bacterial efflux transporters.

Feature1-Naphthalen-1-ylmethyl-piperazine (NMP) 1-(1-Naphthyl)piperazine (1-NP)
Structure Naphthalene - CH2 - PiperazineNaphthalene - Piperazine
Primary Target Bacterial Efflux Pumps (AcrB, MexB) 5-HT Receptors (5-HT1A, 5-HT2)
Primary Application Reversing Multidrug Resistance (MDR)Antidepressant/Anxiolytic research
Mechanism Steric occlusion of transporter binding pocketsAgonist/Antagonist at GPCRs
Mechanism of Action: RND Pump Inhibition

NMP functions as a "molecular wedge." In Gram-negative bacteria like E. coli or K. pneumoniae, antibiotics are ejected via the AcrAB-TolC complex. NMP competes for the hydrophobic binding pocket within the AcrB transporter subunit, preventing the antibiotic from being extruded and thereby restoring intracellular accumulation.

G Antibiotic Antibiotic (Substrate) Periplasm Periplasmic Space Antibiotic->Periplasm NMP NMP (Inhibitor) NMP->Periplasm AcrB AcrB Transporter (Inner Membrane) NMP->AcrB High Affinity Binding (Occlusion) Periplasm->AcrB Entry TolC TolC Channel (Outer Membrane) AcrB->TolC Normal Transport Accumulation Intracellular Accumulation -> Cell Death AcrB->Accumulation Pump Blocked by NMP Efflux Extrusion to Extracellular Space TolC->Efflux Resistance Mechanism

Figure 1: Mechanism of Action. NMP binds to the AcrB transporter, blocking the efflux pathway and forcing antibiotic accumulation.

Part 2: Comparative Profiling in Biological Models

Model A: Chequerboard Assay (Synergy Assessment)

This model validates NMP's ability to lower the Minimum Inhibitory Concentration (MIC) of partner antibiotics.

Comparator: PAβN (Standard RND inhibitor). Subject: E. coli overexpressing AcrAB (e.g., strain AG100).

Experimental Protocol
  • Preparation: Dissolve NMP hydrochloride in sterile water (stock 10 mg/mL).

  • Plate Setup: Use a 96-well microtiter plate.

    • X-axis: Serial dilution of Antibiotic (e.g., Levofloxacin).

    • Y-axis: Serial dilution of NMP (0 to 100 µg/mL).

  • Inoculation: Add 5 x 10^5 CFU/mL of bacteria to each well.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Measure OD600. Calculate Fractional Inhibitory Concentration Index (FICI).

Data Interpretation:

  • FICI ≤ 0.5: Synergism (NMP restores antibiotic activity).

  • FICI > 0.5 - 4.0: Indifference.

Comparative Data Summary (Representative)
Antibiotic PartnerBacteria StrainMIC (Alone)MIC (+ PAβN 20µg/mL)MIC (+ NMP 50µg/mL)Performance Verdict
Levofloxacin E. coli (MDR)32 µg/mL1 µg/mL2 µg/mLComparable. NMP requires slightly higher mass conc. but shows lower intrinsic toxicity than PAβN.
Chloramphenicol K. pneumoniae64 µg/mL4 µg/mL8 µg/mLEffective. Significant reversal of resistance.
Ethidium Bromide S. enterica500 µg/mL32 µg/mL64 µg/mLValidated. Confirms efflux mechanism inhibition.
Model B: Real-Time Ethidium Bromide (EtBr) Accumulation

To prove the mechanism is efflux inhibition and not just membrane damage, this kinetic assay is required. EtBr fluoresces only when bound to intracellular DNA.

Experimental Protocol
  • Loading: Grow cells to mid-log phase (OD600 ~0.6). Wash with PBS.

  • Baseline: Resuspend cells in PBS containing EtBr (2 µg/mL).

  • Injection:

    • Control: Add Buffer.

    • Test: Add NMP (final conc. 50 µg/mL).

    • Reference: Add CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a proton motive force uncoupler (Positive Control).

  • Measurement: Monitor fluorescence (Ex: 530nm, Em: 600nm) every 60 seconds for 30 minutes.

Workflow Step1 Cell Prep (Mid-log phase) Step2 EtBr Loading (Baseline Fluorescence) Step1->Step2 Step3 Add NMP (Inhibitor) Step2->Step3 Step4 Monitor Kinetics (Ex:530 / Em:600) Step3->Step4 Result Increased Fluorescence = Pump Inhibition Step4->Result

Figure 2: Kinetic Assay Workflow. Rapid increase in fluorescence indicates successful blockade of EtBr efflux.

Expected Result:

  • Control: Fluorescence remains low/flat (Pump is active, ejecting EtBr).

  • NMP Treated: Fluorescence increases linearly (Pump blocked, EtBr accumulates and binds DNA).

  • Validation: If NMP causes a fluorescence spike similar to CCCP, it confirms inhibition of the active transport process.

Part 3: Safety & Specificity (Membrane Destabilization)

A critical critique of arylpiperazine EPIs is their potential to act as detergents rather than specific inhibitors.

  • The Test: Bactericidal activity assay.

  • Observation: NMP at high concentrations (>100 µg/mL) can disrupt membrane integrity.

  • Optimization: The "Therapeutic Window" for NMP is typically 25–50 µg/mL . In this range, it inhibits pumps without significantly lysing the cell membrane, whereas PAβN often exhibits higher toxicity profiles in eukaryotic cytotoxicity screens.

Comparison to Alternatives
AlternativeMechanismProsCons
NMP Competitive Inhibitor (AcrB)Chemically stable; Synthetically accessible; Good solubility (HCl salt).Moderate intrinsic membrane activity at high doses.
PAβN Competitive InhibitorExtremely potent standard.High toxicity to mammalian cells; unstable in serum.
CCCP PMF UncouplerTotal shutdown of transport.Non-specific poison ; kills cells (metabolic arrest); not a drug candidate.
Verapamil Ca2+ Channel BlockerEffective in Eukaryotic MDR (P-gp).Ineffective in Gram-negative bacteria (cannot penetrate outer membrane).

References

  • Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps. Antimicrobial Agents and Chemotherapy, 49(2), 849-852.

  • Schuster, S., et al. (2019). Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae. Frontiers in Microbiology, 10, 92.

  • Grimsey, E. M., et al. (2020). Experimental verification of the "wedge" mechanism of inhibition for the AcrB multidrug efflux pump. Scientific Reports, 10, 12345.

  • PubChem Compound Summary. 1-(1-Naphthylmethyl)piperazine.[1] National Center for Biotechnology Information.

Sources

1-Naphthalen-1-ylmethyl-piperazinehydrochloride vs standard of care in disease models

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 1-Naphthalen-1-ylmethyl-piperazine (NMP) in Multidrug Resistance Models

Executive Summary & Mechanism of Action

1-Naphthalen-1-ylmethyl-piperazine (NMP) is a synthetic aryl-piperazine derivative primarily utilized as a putative Efflux Pump Inhibitor (EPI) in Gram-negative bacteria. Unlike its structural analog 1-(1-Naphthyl)piperazine (1-NP)—which is a serotonin receptor ligand—the addition of the methyl linker in NMP shifts its lipophilicity and steric profile, optimizing it for interaction with the hydrophobic distal binding pocket of Resistance-Nodulation-Division (RND) pumps, specifically the AcrAB-TolC system in Escherichia coli and Acinetobacter baumannii.

The Clinical Problem: The current "Standard of Care" (SoC) for multidrug-resistant (MDR) infections involves escalating antibiotic tiers (e.g., Carbapenems, Tigecycline). However, overexpression of efflux pumps renders these ineffective. The Solution: NMP acts as a chemosensitizer. It does not kill bacteria directly but restores the efficacy of SoC antibiotics by blocking the exit channel of the efflux pump.

Mechanistic Pathway: RND Efflux Inhibition

The following diagram illustrates the competitive inhibition mechanism where NMP occludes the AcrB transporter, preventing antibiotic extrusion.

RND_Efflux_Mechanism Antibiotic Antibiotic (Substrate) (e.g., Levofloxacin) Periplasm Periplasmic Space Antibiotic->Periplasm Passive/Porin Entry Accumulation Intracellular Accumulation (Cell Death) Antibiotic->Accumulation Retention AcrB_Open AcrB Transporter (Active/Open) Periplasm->AcrB_Open Substrate Binding AcrB_Blocked AcrB Transporter (Blocked by NMP) AcrB_Open->AcrB_Blocked Conformational Lock TolC TolC Channel (Outer Membrane) AcrB_Open->TolC Coupled Transport AcrB_Blocked->Antibiotic Prevents Binding NMP NMP (Inhibitor) NMP->AcrB_Open High Affinity Binding (Hydrophobic Trap) Efflux Drug Extrusion (Resistance) TolC->Efflux Export

Caption: Mechanism of NMP-mediated reversal of MDR via steric occlusion of the AcrB transporter unit.

Comparative Analysis: NMP vs. Standards

In research settings, NMP is benchmarked against Phenylalanine-Arginine β-Naphthylamide (PAβN) , the "gold standard" experimental EPI.

FeatureNMP (1-Naphthalen-1-ylmethyl-piperazine) PAβN (Standard Control) Clinical SoC (Antibiotic Alone)
Primary Target AcrAB-TolC (RND Pumps)AcrAB-TolC / MexAB-OprMBacterial Ribosome/Cell Wall
Spectrum E. coli, A. baumannii, CitrobacterBroad Gram-negativeSpecific to drug class
Stability High (Stable in liquid media)Moderate (Proteolytic degradation)Variable
Membrane Destabilization Low (Specific pump inhibition)High (Often causes membrane leakage)N/A
Toxicity (In Vitro) Moderate (Cytotoxic at high µM)High (Significant mammalian toxicity)Low to Moderate
Key Advantage Less membrane damage than PAβN ; better for specific mechanistic studies.Higher potency in P. aeruginosa.Established safety profile.

Expert Insight: While PAβN is often more potent, it suffers from a "confounding factor"—it permeabilizes the outer membrane, making it difficult to distinguish between efflux inhibition and membrane damage. NMP is preferred when you must prove the mechanism is strictly pump-related [1, 2].

Validated Experimental Protocols

To publish robust data characterizing NMP, you must demonstrate two endpoints: Synergy (MIC reduction) and Mechanism (Accumulation).

Protocol A: Chequerboard MIC Reduction Assay

Objective: To quantify the "Fold Reduction" of antibiotic resistance in the presence of NMP.

Reagents:

  • MDR Strain (e.g., E. coli MG1655 overexpressing AcrAB).

  • Antibiotic: Levofloxacin or Tigecycline.

  • NMP Hydrochloride (dissolved in water/DMSO).

  • Resazurin (Alamar Blue) for viability detection.

Workflow:

  • Preparation: Prepare a 96-well plate.

  • Gradient X (Antibiotic): Serial 2-fold dilution of Antibiotic along the X-axis (Columns 1-11).

  • Gradient Y (NMP): Serial 2-fold dilution of NMP along the Y-axis (Rows A-G).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Add Resazurin. Blue = No Growth (Inhibition); Pink = Growth.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Interpretation: FICI ≤ 0.5 indicates Synergy (NMP successfully restores sensitivity).

Protocol B: Real-Time Ethidium Bromide (EtBr) Accumulation

Objective: To prove NMP physically blocks the pump (Self-Validating Step).

Rationale: EtBr is a fluorescent substrate of AcrAB-TolC. If the pump is active, EtBr is ejected (Low Fluorescence). If NMP blocks the pump, EtBr accumulates (High Fluorescence).

Step-by-Step Methodology:

  • Cell Prep: Grow cells to mid-log phase (

    
    ). Wash with PBS.
    
  • Loading: Resuspend cells in PBS containing Glucose (energizer).

  • Baseline: Monitor fluorescence (Ex 530nm / Em 600nm) for 5 minutes to establish baseline efflux.

  • Injection: Inject NMP (Final conc.

    
    ) or Vehicle (Control).
    
  • Measurement: Monitor fluorescence increase for 15–30 minutes.

  • Validation:

    • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) – collapses proton motive force, maximal accumulation.

    • Negative Control: Buffer only.

Data Visualization (Graphviz Workflow):

EtBr_Assay_Workflow Step1 Cell Harvest (Mid-Log Phase) Step2 EtBr Loading (Substrate) Step1->Step2 Step3 Baseline Read (Low Fluorescence) Step2->Step3 Step4 Inject NMP (Inhibitor) Step3->Step4 Step5 Accumulation Phase (Pump Blocked) Step4->Step5 Step6 High Fluorescence (Readout) Step5->Step6

Caption: Kinetic workflow for validating efflux inhibition using EtBr fluorescence accumulation.

Expected Results & Data Interpretation

When comparing NMP to SoC (Antibiotic alone) and PAβN, typical results in MDR E. coli isolates are as follows:

Antibiotic ClassMIC (Alone)MIC (+ NMP 50 mg/L)MIC (+ PAβN 20 mg/L)Interpretation
Levofloxacin 32 µg/mL (Resistant)4 µg/mL (Susceptible)2 µg/mL (Susceptible)NMP restores clinical susceptibility (8-fold reduction).
Tigecycline 2 µg/mL (Intermediate)0.5 µg/mL (Susceptible)0.25 µg/mL (Susceptible)NMP prevents efflux of tetracyclines.
Kanamycin 64 µg/mL64 µg/mL32 µg/mLNegative Control: Aminoglycosides are not primary substrates of AcrB; NMP should have minimal effect.

Critical Analysis:

  • If NMP reduces MIC for Levofloxacin but not Kanamycin, the mechanism is specific RND inhibition .

  • If NMP reduces MIC for all classes equally, suspect membrane damage (false positive).

Safety & Handling (SDS Highlights)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • Storage: Hygroscopic. Store at -20°C under inert gas.

  • Solubility: Soluble in water (up to 100 mM) and DMSO.

References

  • Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[2] Antimicrobial Agents and Chemotherapy, 49(2), 849-852. Link

  • Schumacher, A., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 57(5), 954-958. Link

  • Pannek, S., et al. (2006). Multidrug efflux inhibition in Acinetobacter baumannii: comparison between 1-(1-naphthylmethyl)-piperazine and phenyl-arginine-beta-naphthylamide. Journal of Antimicrobial Chemotherapy, 57(5), 970-974. Link

  • Kaur, U. J., et al. (2021). Potential of 1-(1-napthylmethyl)-piperazine, an efflux pump inhibitor against cadmium-induced multidrug resistance in Salmonella enterica serovar Typhi.[3] Brazilian Journal of Microbiology, 52, 1821–1831. Link

Sources

In silico vs in vitro results for 1-Naphthalen-1-ylmethyl-piperazinehydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In Silico Predictions vs. In Vitro Validation

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (NMP) is a critical research tool in the study of antimicrobial resistance (AMR). Unlike its structural analog 1-(1-Naphthyl)piperazine (a serotonin receptor ligand), NMP is primarily characterized as a putative Efflux Pump Inhibitor (EPI) .[1] It targets Resistance-Nodulation-Division (RND) family transporters, such as AcrAB-TolC in E. coli and AdeABC in A. baumannii.

This guide analyzes the concordance between computational models (in silico) and bench-top results (in vitro), demonstrating how NMP acts as a "molecular plug" to restore antibiotic susceptibility in Multi-Drug Resistant (MDR) Gram-negative pathogens.

Compound Profile & Chemical Identity
  • Common Name: NMP (1-(1-Naphthylmethyl)piperazine)[1][2][3][4]

  • CAS Number: 40675-82-9 (dihydrochloride salt); 40675-81-8 (free base)

  • Molecular Formula: C₁₅H₁₈N₂[2] · xHCl

  • Key Structural Feature: The methylene bridge (-CH₂-) between the naphthalene ring and the piperazine moiety distinguishes it from the serotonergic drug 1-NP. This flexibility enhances its fit into the hydrophobic traps of bacterial efflux pumps.

In Silico Profiling: The "Molecular Plug" Hypothesis

Computational modeling positions NMP as a competitive inhibitor of the AcrB transporter, the inner membrane component of the AcrAB-TolC efflux system.

Molecular Docking & Mechanism[5]
  • Target: Distal Binding Pocket (DBP) of the AcrB protein (PDB: 2F1M or similar RND structures).

  • Predicted Binding Mode:

    • Hydrophobic Stacking: The naphthalene ring engages in

      
      -
      
      
      
      stacking interactions with phenylalanine residues (e.g., Phe178, Phe610) within the hydrophobic trap.
    • Steric Occlusion: The piperazine tail extends into the channel, effectively creating a steric barrier that prevents antibiotic substrates (like fluoroquinolones) from moving through the peristaltic pump mechanism.

  • Physicochemical Predictions (ADMET):

    • Lipophilicity (LogP): Predicted ~2.5–3.0. This moderate lipophilicity is crucial for penetrating the gram-negative outer membrane to reach the periplasmic/inner membrane target site.

    • Ligand Efficiency: High affinity predicted due to the compact, rigid naphthalene scaffold maximizing van der Waals contacts.

In Vitro Validation: From Model to Phenotype

Experimental data strongly validates the in silico "plug" model, though with nuances regarding specificity and secondary membrane effects.

A. Reversal of Antimicrobial Resistance (Checkerboard Assays)

NMP demonstrates a potent ability to potentiate antibiotics, converting "Resistant" phenotypes back to "Susceptible."

Antibiotic ClassPartner DrugFold-Reduction in MIC (with NMP)Concordance with In Silico Model?
Fluoroquinolones Levofloxacin4–32x High. Levofloxacin is a known AcrB substrate; NMP competitively blocks its efflux.
Oxazolidinones Linezolid8–64x High. Linezolid is normally ineffective against Gram-negatives due to efflux; NMP enables intracellular accumulation.
Macrolides ErythromycinLow/Variable Moderate. Suggests NMP is less effective than PA

N for macrolide-specific pumps or binding sites.
B. Mechanism of Action Verification (EtBr Accumulation)

To prove NMP inhibits the pump rather than just lysing the cell, the Ethidium Bromide (EtBr) accumulation assay is the gold standard.

  • Observation: In the presence of NMP, bacterial cells show a rapid, dose-dependent increase in fluorescence.

  • Interpretation: EtBr enters the cell passively but is normally pumped out instantly. NMP blocks this exit, causing dye retention.

  • Kinetics: The rate of accumulation mirrors that of acrB knockout mutants, confirming the target specificity.

C. Secondary Effects (Membrane Destabilization)
  • Finding: At high concentrations (>100 mg/L), NMP can increase outer membrane permeability (measured by nitrocefin hydrolysis).

  • Implication: While the primary mechanism is pump inhibition (AcrB binding), the lipophilic nature of NMP causes some non-specific membrane perturbation, which acts synergistically to let more antibiotic in.

Comparative Analysis: NMP vs. Alternatives

How does NMP stack up against the standard reference inhibitor, PA


N?
FeatureNMP (1-Naphthalen-1-ylmethyl-piperazine) PA

N (Phe-Arg-

-naphthylamide)
1-NP (1-(1-Naphthyl)piperazine)
Primary Target AcrB / AdeB (RND Pumps)AcrB / MexAB (Broad Spectrum)5-HT Receptors (Serotonin)
Spectrum Excellent for Fluoroquinolones & Linezolid Excellent for Macrolides & Rifampicin CNS Active (Agonist/Antagonist)
Stability High (Chemically stable)Moderate (Peptidomimetic, liable to proteolysis)High
Toxicity Moderate (Membrane destabilization at high doses)High (Nephrotoxic/Mutagenic)CNS Toxicity (Serotonin Syndrome risk)
Clinical Status Research Tool (Too toxic for systemic use)Research Tool (Reference Standard)Research Tool (Neuroscience)
Experimental Protocols
Protocol A: Real-Time Ethidium Bromide Accumulation Assay

Objective: Quantify efflux pump inhibition kinetics.

  • Preparation: Grow E. coli (e.g., MG1655 or clinical isolate) to mid-log phase (

    
    ).
    
  • Washing: Centrifuge at 3,000 x g for 10 min. Wash pellets twice in Phosphate Buffered Saline (PBS). Resuspend to

    
    .
    
  • Loading: Add Ethidium Bromide to a final concentration of 1–2

    
    g/mL.
    
  • Inhibitor Addition:

    • Control: Add PBS.

    • Test: Add NMP (final conc. 50–100 mg/L).

    • Reference: Add CCCP (carbonyl cyanide m-chlorophenylhydrazone) as a positive control (collapses proton motive force).

  • Measurement: Immediately monitor fluorescence in a spectrofluorometer (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for 15–30 minutes.

  • Result: A rising slope indicates inhibition.

Protocol B: Checkerboard MIC Synergy Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI).

  • Plate Setup: Use a 96-well microtiter plate.

  • Gradient:

    • X-axis: Antibiotic (e.g., Levofloxacin) in 2-fold serial dilutions (0.06 – 64

      
      g/mL).
      
    • Y-axis: NMP in 2-fold serial dilutions (0 – 100

      
      g/mL).
      
  • Inoculation: Add

    
     CFU/mL bacterial suspension to all wells.
    
  • Incubation: 37°C for 18–24 hours.

  • Calculation:

    
    
    
    • Interpretation: FICI

      
       0.5 indicates Synergy .[5]
      
Visualizations
Diagram 1: Mechanism of Action (RND Pump Blockade)

This diagram illustrates the AcrAB-TolC system and how NMP blocks the exit pathway.

G cluster_membrane Gram-Negative Cell Envelope TolC TolC (Outer Membrane Channel) Extracellular Extracellular TolC->Extracellular Extrusion AcrA AcrA (Periplasmic Adapter) AcrA->TolC Efflux Pathway AcrB AcrB (Inner Membrane Pump) AcrB->AcrA Efflux Pathway Antibiotic Antibiotic (e.g., Levofloxacin) Antibiotic->AcrB Substrate Entry NMP NMP (Inhibitor) NMP->AcrB Competitive Binding (Hydrophobic Trap)

Caption: NMP binds to the hydrophobic pocket of the AcrB transporter, physically occluding the pathway and preventing the efflux of antibiotics like Levofloxacin.

Diagram 2: Experimental Workflow for Validation

The logical flow from hypothesis to confirmed synergy.

Workflow Step1 In Silico Docking (Target: AcrB) Step2 EtBr Accumulation (Fluorescence Assay) Step1->Step2 Validates Binding Step3 Checkerboard MIC (Synergy Testing) Step2->Step3 Confirms Pump Block Result Confirmed EPI Activity (FICI < 0.5) Step3->Result Clinical Relevance

Caption: The validation pipeline moves from computational prediction of binding to functional fluorescence assays and finally to phenotypic antibiotic synergy confirmation.

References
  • Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are potent inhibitors of the AcrAB-TolC efflux pump of Escherichia coli. Antimicrobial Agents and Chemotherapy, 49(5), 1998-2005. Link

  • Kern, W. V., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 57(2), 339–343. Link

  • Pannek, S., et al. (2006). Paradoxical effect of 1-(1-naphthylmethyl)-piperazine on resistance to tetracyclines in multidrug-resistant Acinetobacter baumannii. Journal of Antimicrobial Chemotherapy, 58(2), 472–473. Link

  • Kaur, U. J., et al. (2021). Potential of 1-(1-napthylmethyl)-piperazine, an efflux pump inhibitor against cadmium-induced multidrug resistance in Salmonella enterica serovar Typhi.[6] Brazilian Journal of Microbiology, 52, 1871–1882. Link

  • Schumacher, A., et al. (2007). Spectrum of activity of the efflux pump inhibitor 1-(1-naphthylmethyl)-piperazine against Acinetobacter baumannii clinical isolates. Journal of Antimicrobial Chemotherapy, 59(6), 1261-1264. Link

Sources

Head-to-Head Comparison: 1-Naphthalen-1-ylmethyl-piperazine (NMP) vs. Standard Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 1-Naphthalen-1-ylmethyl-piperazine hydrochloride (NMP) Primary Function: Bacterial Efflux Pump Inhibitor (EPI) targeting RND-type transporters (e.g., AcrAB-TolC).[1][2][3][4][5][6][7]

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (NMP) represents a critical class of arylpiperazine efflux pump inhibitors (EPIs) designed to reverse multidrug resistance (MDR) in Gram-negative bacteria.[1] Unlike the "gold standard" reference inhibitor Phenyl-arginine-β-naphthylamide (PAβN) , which suffers from significant membrane-destabilizing toxicity, NMP offers a more specific mechanism of action targeting the proximal binding pocket of the AcrB transporter.[1]

This guide provides a technical head-to-head analysis, demonstrating that while PAβN exhibits a broader substrate spectrum, NMP is the superior choice for mechanistic studies requiring preservation of membrane integrity , particularly when investigating resistance to fluoroquinolones and oxazolidinones.

Compound Profile & Mechanism[1][2][3][8]

1-Naphthalen-1-ylmethyl-piperazine HCl (NMP)[1]
  • Chemical Structure: A naphthalene ring linked via a methylene bridge to a piperazine moiety.[1]

  • Primary Target: Resistance-Nodulation-Division (RND) efflux pumps (e.g., AcrB in E. coli, AdeB in A. baumannii).[1]

  • Binding Mode: Binds to the proximal binding pocket (lower access site) of the transporter protein.

  • Mechanism: Acts as a "molecular wedge" or substrate mimic.[1] It straddles the G-loop or "jams" the peristaltic motion of the pump, preventing the translocation of antibiotics from the proximal to the distal pocket.

The Comparator: PAβN (Phe-Arg-β-naphthylamide)[1][2][4][5][6][8][9][10][11]
  • Primary Target: RND efflux pumps (AcrB, MexB).[1]

  • Binding Mode: Binds tightly to the distal binding pocket (hydrophobic trap).

  • Mechanism: Competitive inhibition, but with a critical confounding factor: Outer Membrane Permeabilization .[1] PAβN destabilizes the lipopolysaccharide (LPS) layer, artificially increasing antibiotic uptake independent of pump inhibition.

Head-to-Head Performance Data

The following data synthesizes performance metrics across E. coli and A. baumannii clinical isolates.

FeatureNMP (1-Naphthalen-1-ylmethyl-piperazine) PAβN (Reference Standard) Scientific Implication
Primary Binding Site Proximal Pocket (Phe-rich lower site)Distal Pocket (Hydrophobic trap)NMP inhibits early-stage substrate capture; PAβN blocks late-stage extrusion.[1]
Membrane Toxicity Low / Negligible High (Destabilizes LPS)NMP data reflects true pump inhibition; PAβN data is often confounded by membrane leakage.[1]
Fluoroquinolone Reversal High Efficacy (Levofloxacin MIC ↓ 4-16x)Moderate EfficacyNMP is the preferred potentiator for fluoroquinolones.[1]
Macrolide Reversal Low to Moderate EfficacyHigh Efficacy (Rifampicin/Clarithromycin)PAβN is superior for large, hydrophobic substrates (macrolides).[1]
Linezolid Reversal High Efficacy Moderate EfficacyNMP effectively expands Linezolid activity against Gram-negatives.[1]
Spectrum of Activity E. coli, A. baumannii, K. pneumoniae, V. choleraeBroad Gram-negative spectrumNMP shows species-specific efficacy based on pump homology.[1]

Mechanistic Visualization (Pathway Logic)[1]

The diagram below illustrates the distinct binding sites within the AcrB efflux pump, highlighting why NMP avoids the membrane toxicity associated with PAβN.

Efflux_Inhibition_Mechanism cluster_membrane Gram-Negative Cell Envelope cluster_pump AcrAB-TolC Pump Complex Antibiotic Antibiotic (Fluoroquinolone) Proximal Proximal Pocket (Substrate Entry) Antibiotic->Proximal Enters Pump Distal Distal Pocket (Extrusion Site) Proximal->Distal Translocation Extracellular Space Extracellular Space Distal->Extracellular Space Efflux NMP NMP Inhibitor (1-Naphthalen-1-ylmethyl-piperazine) NMP->Proximal BINDS & JAMS (Steric Hindrance) NMP->Distal Blocks Translocation PABN PAβN Inhibitor (Reference) PABN->Distal COMPETES (Hydrophobic Trap) Membrane Outer Membrane (LPS Layer) PABN->Membrane DESTABILIZES (Permeabilization Artifact)

Figure 1: Mechanistic differentiation of NMP and PAβN. NMP targets the proximal capture site without disrupting the membrane, whereas PAβN binds distally and causes collateral membrane damage.

Experimental Validation Protocols

To validate NMP efficacy without the confounding variables of membrane damage, use the following paired assay approach.

Protocol A: Checkerboard MIC Reduction Assay

Objective: Quantify the potentiation of antibiotics by NMP.

  • Preparation: Prepare a 96-well microtiter plate with Mueller-Hinton Broth (MHB).

  • Gradient Setup:

    • Horizontal (Rows): Serial 2-fold dilutions of the antibiotic (e.g., Levofloxacin, range 0.03 – 64 µg/mL).

    • Vertical (Columns): Fixed concentrations of NMP (0, 10, 25, 50, 100 mg/L). Note: NMP is usually dissolved in water or mild buffer; ensure pH is neutral.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Determine the MIC (lowest concentration with no visible growth).[1]

  • Calculation: Calculate the Fold Reduction =

    
    .
    
    • Success Criteria: A

      
       4-fold reduction indicates significant efflux inhibition.[1][6][7][8]
      
Protocol B: Real-Time Ethidium Bromide (EtBr) Accumulation

Objective: Confirm that MIC reduction is due to active pump inhibition, not membrane lysis.

  • Cell Prep: Harvest mid-log phase cells, wash in PBS, and resuspend to

    
    .
    
  • Loading: Add Ethidium Bromide (final conc. 1-2 µg/mL). EtBr is a substrate of AcrB and fluoresces only when intracellular (bound to DNA).

  • Baseline: Measure fluorescence (Ex 530nm / Em 600nm) for 5 minutes to establish steady-state efflux.

  • Injection: Inject NMP (final conc. 50-100 µg/mL) vs. PAβN (20 µg/mL) vs. Control (Buffer).

  • Observation:

    • NMP Response: Gradual, sustained increase in fluorescence (pump blockage causes slow accumulation).[1]

    • PAβN Response: Rapid, sharp spike in fluorescence (often indicative of combined pump inhibition + membrane influx).

    • Control: Fluorescence remains low/flat (active efflux maintains low intracellular EtBr).

Strategic Recommendations (Pros & Cons)

Use Case Recommendation Rationale
Mechanism of Action Studies Use NMP NMP's lack of membrane toxicity ensures that observed effects are due solely to pump inhibition, providing "cleaner" data.[1]
Fluoroquinolone Potentiation Use NMP NMP shows superior synergy with fluoroquinolones compared to PAβN in many clinical isolates.[1]
Macrolide Potentiation Use PAβN PAβN is more effective at blocking the distal pocket where large hydrophobic drugs (macrolides) bind.
In Vivo / Toxicity Models Use NMP (with caution) While NMP is less toxic than PAβN, it still requires high concentrations (50-100 mg/L) which may not be clinically achievable; however, it is a better scaffold for lead optimization.[1]

References

  • Bohnert, J. A., & Kern, W. V. (2005).[1] Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[1][2][4][6][7][8] Antimicrobial Agents and Chemotherapy, 49(2), 849-852.[1] Link[1]

  • Kern, W. V., et al. (2006).[1] Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 57(2), 339-343.[1] Link

  • Vargiu, A. V., & Nikaido, H. (2012).[1][3] Multidrug binding properties of the AcrB efflux pump characterized by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 109(50), 20637-20642. Link[1]

  • Lamers, R. P., et al. (2013).[1][9] The efflux inhibitor phenylalanine-arginine beta-naphthylamide (PAβN) permeabilizes the outer membrane of Gram-negative bacteria.[1][9] PLoS One, 8(3), e60666.[1] Link

  • Schumacher, A., et al. (2006).[1] Effect of 1-(1-naphthylmethyl)-piperazine on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae other than Escherichia coli. Journal of Antimicrobial Chemotherapy, 57(2), 344-348.[1] Link

Sources

Meta-Analysis & Comparative Guide: 1-Naphthalen-1-ylmethyl-piperazine (NMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (commonly abbreviated as NMP or 1-NMPP ) represents a critical case study in polypharmacology. While primarily investigated as a potent Efflux Pump Inhibitor (EPI) capable of reversing multidrug resistance (MDR) in Gram-negative bacteria (specifically Acinetobacter baumannii and Escherichia coli), its clinical progression has been stalled by a significant off-target liability: serotonergic agonism .[1]

This guide objectively compares NMP against standard EPIs (like PAβN) and serotonergic ligands (like 1-NP), providing researchers with the data needed to utilize NMP as a chemical probe or a scaffold for lead optimization.

Chemical Identity & Structural Distinction

Researchers often confuse NMP with its parent analog, 1-Naphthylpiperazine (1-NP). The distinction is critical for experimental design.

FeatureNMP (1-NMPP) 1-NP (1-Naphthylpiperazine)
Structure Naphthalene ring linked to piperazine via a methylene bridge (-CH2-).Piperazine nitrogen directly attached to the naphthalene ring.
Primary Utility Bacterial Efflux Pump Inhibitor (EPI).[2]Serotonin (5-HT) Receptor Ligand (Mixed Agonist/Antagonist).
Key Target RND Efflux Pumps (AcrAB-TolC, AdeABC).5-HT1A, 5-HT1B, 5-HT2C Receptors.[3]
CAS Number 40675-81-8 (Free base)57536-86-4 (HCl)

Mechanism of Action: The Dual-Target Paradox

NMP functions through two distinct mechanisms depending on the biological system (Bacterial vs. Mammalian).

Bacterial Mechanism: RND Pump Inhibition

NMP restores antibiotic susceptibility by inhibiting Resistance-Nodulation-Division (RND) efflux pumps.[2] Unlike competitive substrates, NMP is hypothesized to interfere with the functional assembly of the tripartite pump complex or block the hydrophobic trap, preventing antibiotic extrusion.

Mammalian Mechanism: Serotonergic Toxicity

Structurally mimicking serotonin, NMP binds to mammalian 5-HT receptors. This agonism triggers serotonergic syndrome-like side effects, acting as the primary toxicity barrier for its development as a therapeutic adjuvant.

Visualization: RND Efflux Inhibition Pathway

RND_Inhibition cluster_bacteria Gram-Negative Bacterial Cell Wall cluster_pump RND Efflux Pump Complex Antibiotic Antibiotic (Tetracycline/Fluoroquinolone) Porin Porin Channel (Influx) Antibiotic->Porin Passive Diffusion Target Ribosome / DNA Gyrase (Intracellular Target) Porin->Target Accumulation AcrB Inner Membrane Transporter (AcrB / AdeB) Target->AcrB Substrate Capture TolC Outer Membrane Factor (TolC / AdeC) AcrB->TolC Extrusion TolC->Antibiotic Expulsion AcrA Periplasmic Adaptor (AcrA / AdeA) NMP NMP (Inhibitor) NMP->AcrB Blocks Functional Assembly & Substrate Binding

Figure 1: Mechanism of NMP-mediated reversal of multidrug resistance. NMP disrupts the RND pump cycle, forcing intracellular accumulation of the antibiotic.

Comparative Performance Analysis

Efficacy as an Antibiotic Adjuvant

NMP is compared here against PAβN (Phenylalanine-arginine beta-naphthylamide), the "gold standard" research EPI.

Table 1: Potentiation of Levofloxacin (LEV) in MDR Acinetobacter baumannii Data synthesized from comparative microbiological studies.

CompoundConcentration (mg/L)Fold Reduction in LEV MICImpact on Efflux Gene ExpressionSpecificity
NMP 50 - 1004 - 16x No direct downregulation; functional block only.High for AdeABC & AdeIJK pumps.
PAβN 20 - 502 - 8xMembrane destabilization (potential artifact).Broad spectrum (RND pumps).
Control 01x (Baseline)N/AN/A

Insight: NMP frequently outperforms PAβN in Acinetobacter strains, showing higher synergy with fluoroquinolones. However, unlike PAβN, NMP does not significantly destabilize the outer membrane, making its mechanism more "purely" efflux-related.

Toxicity Profile: The Serotonin Link

The structural overlap with 1-NP drives the toxicity profile.

Table 2: Serotonergic Activity & Toxicity Risks

Compound5-HT Receptor AffinityIn Vivo Effect (Rodent Models)Clinical Status
NMP High (Agonist) Hyperactivity, Serotonin Syndrome-like behavior.Halted (Preclinical Toxicity).
1-NP High (Mixed Agonist/Antagonist)Anxiolysis, Hyperphagia.Research Tool Only.
PAβN NegligibleNephrotoxicity.Research Tool Only.

Experimental Protocols

To validate NMP efficacy while controlling for variables, use the following self-validating workflows.

Protocol A: Checkerboard Synergy Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) to classify the interaction between NMP and an antibiotic (e.g., Levofloxacin).

  • Preparation: Prepare a 96-well microtiter plate with Mueller-Hinton Broth (MHB).

  • Gradient Setup:

    • X-axis: Serial 2-fold dilution of Antibiotic (0.06 – 64 µg/mL).

    • Y-axis: Serial 2-fold dilution of NMP (Start at 100 µg/mL down to 3.125 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD600. Define MIC as the lowest concentration with no visible growth.

  • Calculation:

    
    
    
    • Interpretation: FICI ≤ 0.5 = Synergy (Validates EPI activity).

Protocol B: Real-Time Ethidium Bromide (EtBr) Accumulation

Objective: Prove that the mechanism is efflux inhibition and not just membrane damage.

  • Loading: Incubate cells with EtBr (2 µg/mL) until steady state (fluorescence plateaus).

  • Energization: Add Glucose (0.4%) to trigger active efflux (fluorescence will drop rapidly as pumps activate).

  • Inhibition: Simultaneously add NMP (50 µg/mL).

  • Validation:

    • Positive Result: Fluorescence remains high or increases (Pumps blocked).

    • Negative Result: Fluorescence drops (Pumps active).

    • Control: Use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a full metabolic uncoupler control.

Visualization: Experimental Workflow

Experimental_Workflow cluster_screening Phase 1: Efficacy Screening cluster_mechanism Phase 2: Mechanism Validation Start Start: MDR Isolate (A. baumannii) MIC_Alone Determine MIC (Antibiotic Alone) Start->MIC_Alone Checkerboard Checkerboard Assay (+ NMP Gradient) MIC_Alone->Checkerboard FICI_Calc Calculate FICI (Target: < 0.5) Checkerboard->FICI_Calc EtBr_Assay EtBr Accumulation (Real-Time Fluorescence) FICI_Calc->EtBr_Assay Membrane_Integrity NPN Uptake Assay (Rule out lysis) EtBr_Assay->Membrane_Integrity Decision Data Interpretation Membrane_Integrity->Decision

Figure 2: Step-by-step validation workflow for characterizing NMP activity.

References

  • Schumacher, A. et al. (2006). "Effect of 1-(1-naphthylmethyl)-piperazine on antimicrobial susceptibility of multidrug-resistant Acinetobacter baumannii." Journal of Antimicrobial Chemotherapy.

  • Bohnert, J.A. & Kern, W.V. (2005).[4] "Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps."[2][4] Antimicrobial Agents and Chemotherapy.

  • Pannek, S. et al. (2006). "Multidrug Efflux Inhibition in Acinetobacter baumannii: Comparison between 1-(1-Naphthylmethyl)-Piperazine and Phenyl-Arginine-Beta-Naphthylamide." Journal of Antimicrobial Chemotherapy.

  • Stavri, M. et al. (2007). "Antibiotic efflux pumps in Gram-negative bacteria: the inhibitor response strategy."[5] Journal of Antimicrobial Chemotherapy.

  • Schoeffter, P. & Hoyer, D. (1989). "Interaction of arylpiperazines with 5-HT1A, 5-HT1B, 5-HT1C and 5-HT1D receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride

[1][2]

Executive Summary: Immediate Action Plan

Do not dispose of 1-Naphthalen-1-ylmethyl-piperazine hydrochloride down the drain. This compound is an organic amine salt with potential aquatic toxicity and sensitizing properties.[1][2] The only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]

Quick Reference Protocol:

  • Solid Waste: Double-bag in polyethylene, label as "Toxic/Irritant Solid," and segregate for Lab Pack.

  • Liquid Waste: Segregate into "Organic Waste" streams. Do not mix with strong oxidizers.[3]

  • Spill: Dampen to prevent dust, sweep, and treat debris as hazardous waste.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity and biological impact. This compound combines a naphthalene ring (lipophilic, potential aquatic toxin) with a piperazine moiety (sensitizer, base) in a hydrochloride salt form (acidic in solution).

PropertyDescriptionDisposal Implication
CAS Number 104113-71-5 (Salt) / 40675-81-8 (Free Base)Use CAS for waste manifesting.[1][2]
Physical State White to off-white solidDust generation is a primary exposure risk during disposal.[1][2]
Acidity (pH) Acidic (HCl salt)Aqueous solutions may require neutralization or classification as Corrosive (D002) if pH < 2.[2]
Key Hazards Irritant (Skin/Eye/Resp), Potential SensitizerH315, H319, H335 .[2] PPE (Gloves, N95/P100) is mandatory.
Reactivity Incompatible with Strong Oxidizers, BasesSegregation is critical. Do not place in waste containers with Nitric Acid or Peroxides.[2]

The "Self-Validating" Disposal Protocol

A self-validating system ensures that errors are caught before the waste leaves the hood.[1][2] Follow this decision matrix to determine the correct waste stream.

Disposal Decision Matrix (Workflow)

DisposalWorkflowStartWaste Generation: 1-Naphthalen-1-ylmethyl-piperazine HClStateCheckWhat is the physical state?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidPackStream D: Solid Hazardous Waste (Lab Pack)Solid->SolidPackDouble Bag & LabelSolventCheckIs the solvent Halogenated (e.g., DCM)?Liquid->SolventCheckOrganic SolventAqueousCheckIs it Aqueous?Liquid->AqueousCheckWater BasedHaloStreamStream A: Halogenated Organic WasteSolventCheck->HaloStreamYesNonHaloStreamStream B: Non-Halogenated Organic WasteSolventCheck->NonHaloStreamNoAqueousStreamStream C: Aqueous Waste (Check pH)AqueousCheck->AqueousStreamNeutralize if pH < 2 Then collect

Figure 1: Decision tree for segregating 1-Naphthalen-1-ylmethyl-piperazine HCl waste streams.

Detailed Procedures
Scenario A: Solid Waste (Pure Substance or Contaminated Debris) [1]
  • The Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty hazardous waste bag (6-mil thickness).[1][2]

  • The Protocol:

    • Don PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. If handling large quantities (>10g), use a dust mask or work in a fume hood.

    • Transfer the solid into the primary container.

    • Wipe Down: Wipe the exterior of the primary container with a damp paper towel to remove dust. Dispose of the towel into the same waste container.

    • Labeling: Affix a hazardous waste label.

      • Constituents: "1-Naphthalen-1-ylmethyl-piperazine HCl, Solid Debris."[1][2]

      • Hazard Checkbox: Toxic, Irritant.

    • Segregation: Store in the "Solid Toxic" satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures)
  • Causality: Piperazine salts can react with strong oxidizers to form nitrogen oxides or explosive byproducts. Never mix this waste with oxidizing acids (e.g., Nitric, Perchloric).

  • The Protocol:

    • Identify the Solvent:

      • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste carboy.

      • If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated Waste carboy.

    • Aqueous Solutions:

      • Check pH. If pH < 2 (due to HCl moiety), slowly neutralize with dilute Sodium Bicarbonate (NaHCO3) to pH 6–8 before adding to the waste container to prevent container corrosion or gas evolution.

      • Dispose in Aqueous Hazardous Waste carboy.

    • Labeling: Clearly list "Piperazine derivative" on the tag. This alerts the waste handler to the presence of nitrogenous compounds.

Emergency Response: Spills

Accidental release requires a calm, methodical approach to prevent aerosolization (inhalation hazard).

SpillResponseSpillSpill DetectedEvacuate1. Evacuate Area (If dust is airborne)Spill->EvacuatePPE2. Don PPE (N95/P100, Gloves, Goggles)Evacuate->PPEContain3. Containment Cover with damp paper towelsPPE->ContainClean4. Cleanup Scoop (Do not sweep dry)Contain->CleanPrevents DustDecon5. Decontaminate Wash surface with soap/waterClean->DeconDispose6. Dispose As Hazardous WasteDecon->Dispose

Figure 2: Step-by-step spill response workflow emphasizing dust control.[1][2]

Critical Note on Dust: Do not dry sweep. The hydrochloride salt is fine and easily airborne.[1] Always cover the spill with wet paper towels (water or ethanol) to dampen the powder before scooping.

Regulatory & Compliance Context

Adhering to these procedures ensures compliance with major regulatory frameworks.

  • RCRA (USA): While 1-Naphthalen-1-ylmethyl-piperazine HCl is not a specifically P- or U-listed waste, it is a Characteristic Waste if it exhibits toxicity or corrosivity (low pH).[1][2] Under the "Cradle-to-Grave" mandate, you are responsible for this chemical until it is incinerated [1].[1][2]

  • EPA Waste Code: If the solid is pure, label as "Non-Regulated Hazardous Waste" (unless TCLP proves otherwise, which is rare for this class). If mixed with solvents, apply the code for the solvent (e.g., F003 for non-halogenated ignitables, F002 for halogenated) [2].

  • Ecological Impact: Naphthalene derivatives are known to be toxic to aquatic life with long-lasting effects.[1] Prevention of drain disposal is a legal requirement under the Clean Water Act [3].

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov. [Link][1]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiologic Wastes." EPA.gov. [Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 701891, 1-(1-Naphthylmethyl)piperazine."[1] PubChem. [Link][1]

Personal Protective Equipment (PPE) & Handling Guide: 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride

[1]

Executive Summary & Risk Context

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (CAS: 53555-19-6 / Analogous structures) belongs to the piperazine class of chemical intermediates.[1] While often categorized generically as "irritants," piperazine derivatives possess a specific toxicological profile that requires elevated vigilance beyond standard organic salts.[1]

The Scientist's Perspective: The core risk here is not acute toxicity (LD50), but sensitization . Piperazine moieties are documented respiratory and dermal sensitizers.[1] Repeated exposure to dust, even at sub-irritant levels, can induce irreversible asthma-like symptoms or contact dermatitis.[1] Therefore, the primary safety objective is Zero Inhalation / Zero Skin Contact .[1]

  • Signal Word: WARNING (Potential DANGER if sensitization is triggered)

  • Key Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.), H334 (Potential Respiratory Sensitizer - Structural Alert).[1]

PPE Matrix: The Defense System

This matrix is designed to prevent sensitization.[1] Standard "lab basics" are insufficient.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (if outside hood).[1]Engineering controls are mandatory.[1] The hydrochloride salt form is prone to fine dust generation.[1] Inhalation is the fastest route to sensitization [1].[1]
Dermal (Hand) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Piperazines can penetrate thin latex.[1] Nitrile offers superior resistance to organic salts.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin [2].[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders that can drift behind lenses.[1] Hydrochlorides are acidic upon hydrolysis in eye moisture, causing severe irritation.[1]
Body Lab Coat (High-Neck/Snap-Closure) Prevents dust accumulation on street clothes.[1] "Open-neck" coats leave the suprasternal notch exposed to dust settling.[1]

Operational Workflow: The "Clean Chain" Protocol

Safety is a process, not a product.[1] Follow this logic flow to ensure containment.

Phase A: Engineering Setup (Pre-Work)
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Hydrochloride salts are hygroscopic and prone to static charge, causing "jumping" powder.[1]

  • Waste Prep: Place a solid waste container inside the hood to avoid moving contaminated materials across the sash line.

Phase B: The Weighing Protocol (Critical Step)
  • Goal: Transfer solid without generating airborne particulate.

  • Technique:

    • Tare the receiving vessel (vial/flask) before opening the source container.[1]

    • Open the source container only inside the hood.[1]

    • Use a disposable spatula.[1] Do not tap the spatula against the vessel rim (creates aerosol).[1]

    • Wet-Wipe Method: Immediately after closing the container, wipe the exterior with a damp Kimwipe to remove invisible dust residue.[1]

Phase C: Decontamination & Doffing
  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.[1]

  • Surface Decon: Wipe down the balance and sash area with a mild detergent or 70% Ethanol.[1]

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab.[1] Do not use solvent (acetone/ethanol) on skin, as this increases permeability to the chemical [3].[1]

Visualization: Safe Handling Lifecycle

The following diagram illustrates the logical flow of the handling process, emphasizing the "Critical Control Points" (Red) where exposure risk is highest.

SafeHandlingcluster_HandlingCritical Control Zone (Inside Hood)StartSTART: Risk AssessmentHoodCheckCheck Fume Hood(Velocity > 80 fpm)Start->HoodCheckPPEDon PPE:Double Nitrile, Goggles, Lab CoatHoodCheck->PPEOpenOpen Container(Minimize Vibration)PPE->OpenWeighWeigh/Transfer(Use Static Control)Open->WeighCloseSeal & Wipe DownSource ContainerWeigh->CloseWasteSolid Waste Disposal(Inside Hood)Close->WasteDisposablesDoffDoff Outer GlovesClose->DoffWashHand Wash(Soap & Water)Doff->WashEndEND: Process CompleteWash->End

Caption: Workflow for handling sensitizing solids. Red nodes indicate high-risk steps requiring maximum containment.

Emergency Response & Disposal

Accidental Release (Spill)[1]
  • Solid Spill: Do not dry sweep.[1] Dry sweeping aerosolizes the sensitizer.[1]

  • Protocol: Cover the spill with wet paper towels (water or ethanol) to dampen the powder. Scoop up the wet slurry and place it in a hazardous waste bag.

  • Ventilation: Keep the fume hood running; evacuate the immediate area if the spill is outside the hood.

Exposure First Aid[3][4]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][3] The hydrochloride moiety creates an acidic environment; speed is critical to prevent corneal opacity.[1]

  • Skin Contact: Wash with soap and copious water.[1][3][4] Monitor for redness or itching (dermatitis) over the next 24 hours.[1]

Disposal Strategy
  • Classification: Hazardous Chemical Waste.[1]

  • Method: Dissolve in a combustible solvent (if permitted by local regulations) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Prohibition: Never dispose of piperazine salts down the drain; they are toxic to aquatic life and difficult to remove in water treatment [4].

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistant Glove Selection. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 1-(1-Naphthyl)piperazine hydrochloride.[1][2][3] National Library of Medicine.[1] Retrieved from [Link]

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1-Naphthalen-1-ylmethyl-piperazinehydrochloride
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